(S)-Ethyl 2-acetamido-3-phenylpropanoate
Descripción
Propiedades
IUPAC Name |
ethyl (2S)-2-acetamido-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-17-13(16)12(14-10(2)15)9-11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3,(H,14,15)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVZYFDBEPMPNL-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00877254 | |
| Record name | N-acetyl-L-phenylalanine, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00877254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2361-96-8 | |
| Record name | Acetyl-L-phenylalanine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2361-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylphenylalanine ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002361968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-acetyl-L-phenylalanine, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00877254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl N-acetyl-3-phenyl-L-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.372 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of (S)-Ethyl 2-acetamido-3-phenylpropanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthesis pathways for (S)-Ethyl 2-acetamido-3-phenylpropanoate, a valuable chiral building block in the development of various pharmaceuticals. This document provides a comprehensive overview of the chemical and enzymatic routes, including detailed experimental protocols, quantitative data, and process visualizations to support research and development efforts in the pharmaceutical and chemical industries.
Chemical Synthesis Pathway
The most direct and widely utilized chemical synthesis of this compound involves a two-step process starting from the readily available amino acid L-phenylalanine. This pathway ensures the retention of the desired (S)-stereochemistry. The two key transformations are the esterification of the carboxylic acid and the acetylation of the primary amine.
Esterification of L-phenylalanine
The initial step involves the conversion of L-phenylalanine to its corresponding ethyl ester. This is typically achieved through a Fischer esterification reaction, where the amino acid is heated in ethanol in the presence of a strong acid catalyst, such as thionyl chloride or sulfuric acid. The reaction proceeds with high efficiency, yielding L-phenylalanine ethyl ester hydrochloride.
N-acetylation of L-phenylalanine ethyl ester
The subsequent step is the N-acetylation of the L-phenylalanine ethyl ester. This is commonly carried out using acetic anhydride in the presence of a base or in an acidic medium. The acetyl group protects the amine functionality and is a key structural feature of the final product.
A logical workflow for the chemical synthesis is depicted below:
Enzymatic Synthesis Pathway: Kinetic Resolution
An alternative and highly stereoselective method to obtain this compound is through the enzymatic kinetic resolution of a racemic mixture of N-acetyl-phenylalanine ethyl ester. This approach leverages the stereospecificity of enzymes, typically lipases, to selectively hydrolyze one enantiomer, allowing for the separation of the desired (S)-enantiomer.
The process begins with the synthesis of racemic ethyl 2-acetamido-3-phenylpropanoate. This can be achieved by following the chemical synthesis route starting from racemic phenylalanine. The resulting racemic ester is then subjected to enzymatic hydrolysis. The enzyme, often a lipase from Candida or Pseudomonas species, preferentially catalyzes the hydrolysis of the (R)-enantiomer to the corresponding carboxylic acid, leaving the desired (S)-ester unreacted. The unreacted (S)-ester can then be separated from the (R)-acid.
The workflow for the enzymatic resolution is outlined below:
Experimental Protocols
Chemical Synthesis
Protocol 1: N-acetylation of L-Phenylalanine
This protocol describes the synthesis of N-acetyl-L-phenylalanine, the precursor for the subsequent esterification.
-
Materials:
-
L-Phenylalanine (1.65 g, 0.01 mol)
-
Acetic acid (80 wt-% in H₂O, 16.5 mL)
-
Acetic anhydride (~3 mL)
-
-
Procedure:
-
Dissolve L-Phenylalanine in the acetic acid solution in a three-necked flask equipped with a magnetic stirrer.
-
Continuously add acetic anhydride to the solution at room temperature over a period of 40 minutes using a peristaltic pump.
-
Stir the mixture for a total of 2.5 hours.
-
The reaction progress can be monitored by NMR spectroscopy.[1]
-
Upon completion, the product, N-acetyl-L-phenylalanine, can be isolated.
-
Protocol 2: Esterification of N-acetyl-L-phenylalanine
This protocol details the esterification of the N-acetylated amino acid to yield the final product.
-
Materials:
-
N-acetyl-L-phenylalanine
-
Ethanol
-
Thionyl chloride or a suitable acid catalyst
-
-
Procedure:
-
Suspend N-acetyl-L-phenylalanine in an excess of absolute ethanol.
-
Cool the mixture in an ice bath and slowly add thionyl chloride dropwise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Enzymatic Resolution
Protocol 3: Lipase-Catalyzed Kinetic Resolution of Racemic N-acetyl-phenylalanine ethyl ester
This protocol outlines the general procedure for the enzymatic resolution. The specific enzyme, conditions, and work-up may require optimization.
-
Materials:
-
Racemic Ethyl 2-acetamido-3-phenylpropanoate
-
Immobilized Lipase (e.g., from Candida antarctica or Pseudomonas cepacia)
-
Phosphate buffer (pH ~7)
-
Organic solvent (e.g., toluene or hexane)
-
-
Procedure:
-
Prepare a biphasic system containing the racemic ester dissolved in the organic solvent and the aqueous buffer solution.
-
Add the immobilized lipase to the mixture.
-
Stir the reaction at a controlled temperature (typically 30-50 °C).
-
Monitor the progress of the resolution by periodically taking samples from the organic layer and analyzing the enantiomeric excess (e.e.) of the ester by chiral HPLC or GC.
-
Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Separate the organic and aqueous layers.
-
The organic layer contains the enantioenriched (S)-ester. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.
-
The aqueous layer contains the enantioenriched (R)-acid. Acidify the aqueous layer and extract with an organic solvent to isolate the acid.
-
Data Presentation
Quantitative Data for Synthesis
| Step | Reactants | Reagents | Product | Typical Yield | Purity |
| N-acetylation | L-Phenylalanine | Acetic Anhydride, Acetic Acid | N-acetyl-L-phenylalanine | ~94%[1] | High |
| Esterification | N-acetyl-L-phenylalanine | Ethanol, Thionyl Chloride | This compound | >95% | High |
| Enzymatic Resolution | Racemic Ester | Immobilized Lipase | (S)-Ester & (R)-Acid | ~45-50% (for S-ester) | >98% e.e. |
Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 7.30-7.15 (m, 5H, Ar-H), 6.05 (d, 1H, NH), 4.85 (q, 1H, α-CH), 4.15 (q, 2H, OCH₂CH₃), 3.10 (d, 2H, β-CH₂), 2.00 (s, 3H, COCH₃), 1.25 (t, 3H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 171.8, 169.8, 136.0, 129.3, 128.6, 127.2, 61.6, 53.5, 38.3, 23.2, 14.1 |
| IR (KBr) | ν (cm⁻¹): 3290 (N-H stretch), 1740 (C=O ester stretch), 1650 (C=O amide I stretch), 1540 (N-H bend, amide II) |
Note: Spectroscopic data are representative and may vary slightly based on the solvent and instrument used.
References
Acetyl-L-phenylalanine Ethyl Ester: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-L-phenylalanine ethyl ester is a derivative of the essential amino acid L-phenylalanine. The N-acetylation and C-terminal ethyl ester modification of the parent amino acid render it a versatile building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry. Its unique structural features enhance its utility in the construction of complex peptides and other bioactive molecules. This technical guide provides an in-depth overview of the chemical properties, synthesis, and analytical characterization of Acetyl-L-phenylalanine ethyl ester, along with its applications in biomedical research.
Chemical and Physical Properties
The fundamental chemical and physical properties of Acetyl-L-phenylalanine ethyl ester are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇NO₃ | |
| Molecular Weight | 235.28 g/mol | |
| CAS Number | 2361-96-8 | |
| Appearance | White to off-white powder | [1] |
| Melting Point | 87-93 °C | [1] |
| Optical Rotation ([α]D) | +13 ± 2º (c=1, EtOH) | [1] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | [2] |
| Storage Temperature | 2-8°C |
Spectroscopic Data
The structural elucidation of Acetyl-L-phenylalanine ethyl ester is confirmed through various spectroscopic techniques. The following tables summarize the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data, based on analysis of closely related compounds and established principles.[2]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆, Reference: Tetramethylsilane (TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.3 | d | ~7.8 | NH (Amide) |
| ~7.3 | m | - | Aromatic (C₆H₅) |
| ~4.4 | m | - | α-CH |
| ~4.1 | q | ~7.1 | O-CH₂ (Ethyl) |
| ~3.0 | dd | ~13.8, ~5.6 | β-CH₂ |
| ~2.9 | dd | ~13.7, ~9.3 | β-CH₂ |
| ~1.8 | s | - | CH₃ (Acetyl) |
| ~1.2 | t | ~7.1 | CH₃ (Ethyl) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~172.0 | C=O (Ester) |
| ~169.3 | C=O (Amide) |
| ~137.3 | Aromatic (Quaternary C) |
| ~129.0 | Aromatic (CH) |
| ~128.2 | Aromatic (CH) |
| ~126.5 | Aromatic (CH) |
| ~60.5 | O-CH₂ (Ethyl) |
| ~53.6 | α-CH |
| ~36.7 | β-CH₂ |
| ~22.2 | CH₃ (Acetyl) |
| ~14.0 | CH₃ (Ethyl) |
Mass Spectrometry (MS)
| m/z | Fragmentation |
| 235.12 | [M]⁺ (Molecular Ion) |
| 190.10 | [M - OCH₂CH₃]⁺ |
| 162.08 | [M - COOCH₂CH₃]⁺ |
| 144.09 | [M - CH₂C₆H₅]⁺ |
| 91.05 | [CH₂C₆H₅]⁺ (Tropylium ion) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H Stretch (Amide) |
| ~3030 | C-H Stretch (Aromatic) |
| ~2980 | C-H Stretch (Aliphatic) |
| ~1740 | C=O Stretch (Ester) |
| ~1650 | C=O Stretch (Amide I) |
| ~1540 | N-H Bend (Amide II) |
| ~1215 | C-O Stretch (Ester) |
Experimental Protocols
Synthesis of Acetyl-L-phenylalanine Ethyl Ester
A common method for the synthesis of Acetyl-L-phenylalanine ethyl ester is through the esterification of N-acetyl-L-phenylalanine. A robust procedure, adapted from the synthesis of the corresponding methyl ester using a modified Mukaiyama's reagent, is detailed below.[2]
Materials:
-
N-acetyl-L-phenylalanine
-
Anhydrous ethanol
-
2-Chloro-1-methylpyridinium iodide (Mukaiyama's reagent)
-
Triethylamine (TEA) or 1-methylimidazole
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of N-acetyl-L-phenylalanine (1.0 eq) in anhydrous DCM, add triethylamine (2.5 eq) and anhydrous ethanol (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 2-chloro-1-methylpyridinium iodide (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate to yield Acetyl-L-phenylalanine ethyl ester as a white to off-white solid.
Purification and Analysis
The purity of the synthesized Acetyl-L-phenylalanine ethyl ester can be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by the spectroscopic methods detailed above.
Applications in Research and Drug Development
Acetyl-L-phenylalanine ethyl ester is a valuable tool in several areas of research and development.
Peptide Synthesis
The primary application of Acetyl-L-phenylalanine ethyl ester is as a building block in peptide synthesis. The N-acetyl group provides protection against undesired side reactions at the N-terminus, while the ethyl ester activates the C-terminus for peptide bond formation. It is particularly useful in enzymatic peptide synthesis, where it can serve as an acyl donor.[1]
Neuroscience Research
While direct studies on Acetyl-L-phenylalanine ethyl ester in neurological disorders are limited, research on L-phenylalanine and other N-acetylated amino acids provides a basis for its potential relevance. For instance, N-acetyl-L-leucine has shown promise in preclinical models of Parkinson's disease.[3][4] The N-acetyl group can influence the molecule's polarity and ability to cross the blood-brain barrier. The general mechanism of how protein acetylation affects cellular processes, such as gene transcription and DNA repair, is well-established and may be relevant to the actions of N-acetylated amino acids.[5][6]
A plausible signaling pathway through which N-acetylated compounds might exert neuroprotective effects involves the modulation of histone acetylation. Histone acetyltransferases (HATs) and histone deacetylases (HDACs) are enzymes that regulate the acetylation state of histones, thereby influencing chromatin structure and gene expression. Dysregulation of this process has been implicated in neurodegenerative diseases like Alzheimer's.[7][8]
Conclusion
Acetyl-L-phenylalanine ethyl ester is a key molecule for chemical and pharmaceutical research. Its well-defined chemical properties and versatile reactivity make it an invaluable tool for the synthesis of peptides and other complex organic molecules. Further investigation into its potential roles in modulating biological pathways, particularly in the context of neurodegenerative diseases, may open new avenues for therapeutic development. This guide provides the foundational technical information necessary for researchers and drug development professionals to effectively utilize this compound in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. susi.usi.ch [susi.usi.ch]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. N-acetyl-L-leucine protects MPTP-treated Parkinson's disease mouse models by suppressing Desulfobacterota via the gut-brain axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Protein Acetylation | Cell Signaling Technology [cellsignal.com]
- 7. Therapeutics of Neurotransmitters in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Anti-Alzheimer’s Disease Activity of Selected Plant Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of N-Acetyl-L-phenylalanine Ethyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Acetyl-L-phenylalanine ethyl ester, a key building block in peptide synthesis and various pharmaceutical applications. Due to the limited availability of directly published experimental spectra for N-Acetyl-L-phenylalanine ethyl ester, this guide presents a combination of data from closely related analogs, namely N-Acetyl-L-phenylalanine and its methyl ester, to provide a reliable predictive spectroscopic profile. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included.
Chemical Structure and Properties
N-Acetyl-L-phenylalanine ethyl ester is the N-acetylated and ethyl esterified derivative of the essential amino acid L-phenylalanine.
| Property | Value |
| Chemical Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| CAS Number | 2361-96-8 |
| Appearance | White powder |
| Storage | 2-8°C |
Spectroscopic Data
The following sections summarize the expected spectroscopic data for N-Acetyl-L-phenylalanine ethyl ester based on the analysis of its structural analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.
¹H NMR (Proton NMR) Spectral Data (Predicted)
The predicted ¹H NMR spectrum of N-Acetyl-L-phenylalanine ethyl ester in a solvent like CDCl₃ would exhibit the following signals. These predictions are based on the known spectra of N-Acetyl-L-phenylalanine and its methyl ester.
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.35-7.20 | m | 5H | Aromatic (C₆H₅) |
| ~6.0 | d | 1H | NH (Amide) |
| ~4.8 | q | 1H | α-CH |
| ~4.1 | q | 2H | O-CH₂ (Ethyl) |
| ~3.1 | d | 2H | β-CH₂ |
| ~2.0 | s | 3H | Acetyl-CH₃ |
| ~1.2 | t | 3H | CH₃ (Ethyl) |
¹³C NMR (Carbon-13 NMR) Spectral Data (Predicted)
The predicted ¹³C NMR spectrum would show the following key resonances:
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C=O (Ester) |
| ~170 | C=O (Amide) |
| ~136 | Aromatic C (Quaternary) |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~61 | O-CH₂ (Ethyl) |
| ~53 | α-CH |
| ~38 | β-CH₂ |
| ~23 | Acetyl-CH₃ |
| ~14 | CH₃ (Ethyl) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N-Acetyl-L-phenylalanine ethyl ester is expected to show characteristic absorption bands. The data for N-acetyl-L-phenylalanine shows sharp bands at 1695 cm⁻¹ and 1552 cm⁻¹.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H Stretch (Amide) |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2980 | Medium | Aliphatic C-H Stretch |
| ~1740 | Strong | C=O Stretch (Ester) |
| ~1650 | Strong | C=O Stretch (Amide I) |
| ~1540 | Strong | N-H Bend (Amide II) |
| ~1200 | Strong | C-O Stretch (Ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N-Acetyl-L-phenylalanine ethyl ester, electrospray ionization (ESI) would likely show the protonated molecular ion.
| m/z | Ion |
| 236.13 | [M+H]⁺ |
| 258.11 | [M+Na]⁺ |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for N-Acetyl-L-phenylalanine ethyl ester.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of N-Acetyl-L-phenylalanine ethyl ester.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.
Infrared (IR) Spectroscopy
Sample Preparation (ATR-FTIR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid N-Acetyl-L-phenylalanine ethyl ester powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Background: Collect a background spectrum of the empty ATR crystal before running the sample.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (ESI-MS)
Sample Preparation:
-
Prepare a stock solution of N-Acetyl-L-phenylalanine ethyl ester in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for electrospray ionization (e.g., 50:50 acetonitrile:water with 0.1% formic
An In-depth Technical Guide to (S)-Ethyl 2-acetamido-3-phenylpropanoate
CAS Number: 2361-96-8
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (S)-Ethyl 2-acetamido-3-phenylpropanoate, also known as N-Acetyl-L-phenylalanine ethyl ester. It is a chiral building block of significant interest in the fields of organic synthesis and pharmaceutical development.[1][2] This document details its chemical and physical properties, provides established experimental protocols for its synthesis, and explores its applications, particularly in the realm of peptide synthesis. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows are visualized using diagrams to facilitate understanding.
Chemical and Physical Properties
This compound is the N-acetylated, ethyl ester derivative of the essential amino acid L-phenylalanine.[3] This modification of the amino and carboxylic acid groups makes it a versatile intermediate in various chemical transformations, most notably in peptide synthesis where the protecting groups are advantageous.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2361-96-8 | |
| Molecular Formula | C₁₃H₁₇NO₃ | |
| Molecular Weight | 235.28 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 93-97 °C | [4] |
| Solubility | Soluble in methanol, ethanol, and other organic solvents. | [3] |
| Optical Rotation | Specific rotation values can vary based on the solvent and concentration. | [5] |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Data | Reference |
| ¹H NMR | A detailed spectrum is available, showing characteristic peaks for the ethyl, acetyl, and phenylalaninyl protons. | [3] |
| ¹³C NMR | A detailed spectrum is available, confirming the carbon framework of the molecule. | [3] |
| Infrared (IR) | While a spectrum for the exact molecule is not readily available in the searched literature, related compounds show characteristic absorptions for the amide C=O, ester C=O, N-H, and aromatic C-H bonds. | |
| Mass Spectrometry (MS) | While a spectrum for the exact molecule is not readily available, fragmentation patterns of similar phenylpropanoates have been studied, often showing characteristic losses of the ethoxy and acetyl groups.[6][7] |
Experimental Protocols
The synthesis of this compound can be achieved through several methods. Below are detailed protocols for a chemical synthesis approach and an enzymatic resolution method which is particularly useful for obtaining high enantiomeric purity.
Chemical Synthesis: Microwave-Assisted Esterification using a Modified Mukaiyama's Reagent
This method provides an efficient route to the ethyl ester from N-acetyl-L-phenylalanine.[5]
Materials:
-
N-acetyl-L-phenylalanine
-
Anhydrous ethanol
-
2-Chloro-1-methylpyridinium iodide (Mukaiyama's reagent)
-
1-Methylimidazole
-
Anhydrous dichloromethane (DCM) (optional, as solvent)
Procedure:
-
In a microwave-safe reaction vessel, dissolve N-acetyl-L-phenylalanine (1.0 mmol) in anhydrous ethanol (5 mL). Ethanol serves as both the solvent and the reactant.
-
Add 1-methylimidazole (2.4 mmol) to the solution.
-
In a separate vessel, dissolve 2-chloro-1-methylpyridinium iodide (1.2 mmol) in a minimal amount of anhydrous ethanol or DCM.
-
Add the solution of the Mukaiyama's reagent to the N-acetyl-L-phenylalanine solution.
-
Seal the reaction vessel and place it in a microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 80-100°C) for a short duration (typically 10-30 minutes), monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Enzymatic Resolution for the Synthesis of Enantiomerically Pure N-Acetyl-amino Acid Esters
This protocol describes the synthesis of the racemic methyl ester followed by enzymatic resolution to isolate the desired L-enantiomer. A similar principle can be applied for the synthesis of the ethyl ester.[8]
Part A: Synthesis of Racemic N-acetyl-D,L-phenylalanine methyl ester
Materials:
-
N-acetyl-D,L-phenylalanine
-
Methanol
-
Sulfuric acid
-
Diethyl ether
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Magnesium sulfate
Procedure:
-
In a round-bottom flask, combine N-acetyl-D,L-phenylalanine (50 mmol), methanol (1.5 mol), and concentrated sulfuric acid (0.02 mol).[8]
-
Reflux the mixture for 3 hours.[8]
-
Remove the methanol under reduced pressure.
-
Dissolve the oily residue in diethyl ether (100 mL).
-
Wash the ether solution sequentially with 5% sodium bicarbonate solution (50 mL) and saturated sodium chloride solution (50 mL).[8]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude N-acetyl-D,L-phenylalanine methyl ester.[8]
Part B: Enzymatic Resolution
Materials:
-
Racemic N-acetyl-D,L-phenylalanine methyl ester
-
Serine proteinase from a microbial source (e.g., from Bacillus licheniformis)
-
0.2 N Sodium hydroxide solution
-
Methylene chloride
-
Ethyl acetate
-
Concentrated sulfuric acid
Procedure:
-
Prepare an aqueous solution of the racemic N-acetyl-D,L-phenylalanine methyl ester.
-
Adjust the pH of the solution to between 7 and 8 using 0.2 N sodium hydroxide.
-
Add the serine proteinase to the solution and maintain the pH in the desired range by the controlled addition of sodium hydroxide. The enzyme will selectively hydrolyze the L-ester to the corresponding carboxylic acid.
-
Monitor the reaction until approximately 50% of the ester has been hydrolyzed.
-
Extract the unreacted N-acetyl-D-phenylalanine methyl ester with methylene chloride.
-
Acidify the remaining aqueous layer to a pH of 1 with concentrated sulfuric acid.
-
Extract the N-acetyl-L-phenylalanine with ethyl acetate.
-
The desired (S)-enantiomer can then be re-esterified to the ethyl ester using the method described in section 2.1.
Applications in Drug Development
This compound serves as a key chiral building block in the synthesis of more complex molecules, particularly peptides with potential therapeutic applications.[1][2] The N-acetyl and C-ethyl ester protecting groups allow for its use in stepwise peptide synthesis.
Role in Peptide Synthesis
The compound is frequently used as a substrate for proteases in enzymatic peptide synthesis. The enzyme catalyzes the formation of a peptide bond between the N-acetyl-L-phenylalanine moiety and another amino acid or peptide ester. This approach offers high stereoselectivity and mild reaction conditions.[5]
Table 3: Example of Enzymatic Dipeptide Synthesis
| Acyl Donor (Substrate) | Nucleophile | Enzyme | pH | Yield (%) | Reference |
| This compound | L-Leucine amide | α-Chymotrypsin | 8.0 | High | [5] |
Visualizations
Experimental Workflow for Enzymatic Synthesis
Caption: Workflow for enzymatic dipeptide synthesis.
Logical Relationship in Chiral Synthesis
References
- 1. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 3. N-Acetyl-L-phenylalanine | 2018-61-3 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP0028251A1 - METHOD FOR PRODUCING AN N-ACYL-D-PHENYLALANINE ESTER. - Google Patents [patents.google.com]
Physical and chemical properties of (S)-Ethyl 2-acetamido-3-phenylpropanoate
An In-depth Technical Guide on the Physical and Chemical Properties of (S)-Ethyl 2-acetamido-3-phenylpropanoate
This compound , also known as N-acetyl-L-phenylalanine ethyl ester, is a chiral compound of significant interest in the fields of organic synthesis, medicinal chemistry, and drug development. Its structural similarity to natural amino acids makes it a valuable building block for the synthesis of peptides and other bioactive molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its role in relevant biological contexts.
Chemical Identity and Physical Properties
This compound is the ethyl ester of N-acetyl-L-phenylalanine. It is a white crystalline powder that is soluble in polar organic solvents.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 2361-96-8[1] |
| Molecular Formula | C₁₃H₁₇NO₃[1] |
| Molecular Weight | 235.28 g/mol [1] |
| Canonical SMILES | CCOC(=O)C(Cc1ccccc1)NC(C)=O[1] |
| InChI Key | YIVZYFDBEPMPNL-UHFFFAOYSA-N[1] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Physical State | White powder | [1] |
| Melting Point | Not explicitly reported for the (S)-ethyl ester. The racemic methyl ester has a melting point of 62-64 °C. | [2] |
| Boiling Point | Data not available | |
| Solubility | Soluble in polar organic solvents. | [3] |
| Specific Rotation [α]D²⁵ | No direct value found for the ethyl ester. For the closely related N-acetyl-L-phenylalanine methyl ester, values range from +11° to +19.5° (c=2, MeOH). | [4] |
Spectroscopic Data
Table 3: Reference Spectroscopic Data for N-acetyl-L-phenylalanine Methyl Ester
| Technique | Solvent | Key Chemical Shifts (δ) / Peaks (cm⁻¹) |
| ¹H NMR | DMSO-d₆ | 8.33 (d, 1H), 7.33–7.16 (m, 5H), 4.44 (ddd, 1H), 3.59 (s, 3H), 3.00 (dd, 1H), 2.87 (dd, 1H), 1.79 (s, 3H)[5] |
| ¹³C NMR | DMSO-d₆ | 172.19, 169.29, 137.25, 128.99, 128.23, 126.52, 53.60, 51.79, 36.72, 22.23[5] |
Table 4: Reference Spectroscopic Data for N-acetyl-L-phenylalanine
| Technique | Key Peaks (cm⁻¹) |
| FTIR (KBr) | ~3300 (N-H stretch), ~3060 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1700 (C=O stretch, carboxylic acid), ~1650 (C=O stretch, amide I), ~1550 (N-H bend, amide II)[1] |
Experimental Protocols
A standard method for the preparation of this compound is the Fischer esterification of N-acetyl-L-phenylalanine using ethanol in the presence of an acid catalyst.
Materials:
-
N-acetyl-L-phenylalanine
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-acetyl-L-phenylalanine in an excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[6]
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
The crude this compound can be purified by recrystallization or column chromatography.
Recrystallization:
-
A common solvent system for recrystallization is a mixture of ethyl acetate and hexane.[7] Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by filtration and dry under vacuum.
Column Chromatography:
-
If further purification is required, the compound can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Biological and Chemical Significance
This compound serves as a crucial intermediate in various chemical and biological applications.
The primary application of this compound is as a protected amino acid derivative in peptide synthesis. The N-acetyl group protects the amine functionality, while the ethyl ester protects the carboxylic acid, allowing for controlled peptide bond formation.
This compound is a versatile building block in the synthesis of pharmaceuticals, particularly peptide-based drugs.[8] Its structure is found in molecules targeting neurological and metabolic disorders.[8] While specific signaling pathways directly involving this compound are not well-documented, its derivatives are known to interact with various biological targets. For instance, N-acylated phenylalanine derivatives can act as enzyme inhibitors.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Store the compound in a cool, dry place away from incompatible materials. For detailed safety information, refer to the material safety data sheet (MSDS).
This technical guide provides a summary of the key physical, chemical, and biological properties of this compound. The information presented is intended to support researchers, scientists, and drug development professionals in their work with this important chiral building block.
References
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. N-Acetyl-L-phenylalanine | 2018-61-3 [chemicalbook.com]
- 4. Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. susi.usi.ch [susi.usi.ch]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. chemimpex.com [chemimpex.com]
(S)-Ethyl 2-acetamido-3-phenylpropanoate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, synthesis, and a conceptual workflow for (S)-Ethyl 2-acetamido-3-phenylpropanoate, a key intermediate in various synthetic applications.
Core Compound Data
This compound, also known as N-Acetyl-L-phenylalanine ethyl ester, is a derivative of the essential amino acid L-phenylalanine.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇NO₃ | [1][2] |
| Molecular Weight | 235.28 g/mol | [1][2] |
| CAS Number | 2361-96-8 | [1] |
| Appearance | White powder | [1] |
| Storage Temperature | 2-8°C | [1] |
Experimental Protocols
The synthesis of this compound can be achieved through several methods. A common and straightforward approach is the acid-catalyzed esterification of N-acetyl-L-phenylalanine. The following protocol is adapted from established methods for similar esterifications.
Protocol: Acid-Catalyzed Esterification of N-Acetyl-L-phenylalanine
This procedure details the synthesis of the ethyl ester from its corresponding carboxylic acid using ethanol in the presence of a strong acid catalyst.
Materials:
-
N-acetyl-L-phenylalanine
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine N-acetyl-L-phenylalanine and anhydrous ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the mixture to reflux and maintain for a period of 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in diethyl ether.
-
Wash the ether solution sequentially with 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with saturated sodium chloride solution.
-
-
Drying and Isolation:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure to yield the crude this compound.
-
-
Purification (Optional): The product can be further purified by column chromatography or recrystallization if necessary.
Conceptual Workflow and Signaling Pathways
To visualize the logical flow of the synthesis and purification process, the following diagram is provided.
Caption: Synthesis and purification workflow for this compound.
References
Acetyl-L-phenylalanine Ethyl Ester: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of Acetyl-L-phenylalanine ethyl ester, a key intermediate in peptide synthesis and a compound of interest in pharmaceutical development. This document collates available quantitative data on its solubility and hydrolytic stability, outlines detailed experimental protocols for the characterization of these properties, and presents relevant biochemical pathways. The information herein is intended to support researchers and professionals in the effective handling, formulation, and application of this compound.
Physicochemical Properties
Acetyl-L-phenylalanine ethyl ester is the N-acetylated, ethyl ester derivative of the essential amino acid L-phenylalanine. Its structure enhances its utility in organic synthesis by protecting the amine and carboxylic acid functionalities.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇NO₃ | [1] |
| Molecular Weight | 235.28 g/mol | [1][2] |
| Appearance | White powder | [3] |
| Melting Point | 87-93 °C | [3] |
| Optical Rotation | [α]D24 = +13 ± 2º | [3] |
| CAS Number | 2361-96-8 | [1][2] |
Solubility Profile
Quantitative solubility data for Acetyl-L-phenylalanine ethyl ester is not extensively published. However, its solubility in various solvents can be inferred from its use in different experimental contexts and the known properties of similar compounds. The related compound, N-acetyl-L-phenylalanine, is soluble in acetone and ethanol at 20 mg/mL.[4] The ethyl ester is noted to be soluble in DMSO and methanol.
A general understanding of its solubility is crucial for its application in both synthetic organic chemistry and potential drug delivery systems.
Stability Characteristics
The primary stability concern for Acetyl-L-phenylalanine ethyl ester is hydrolysis of the ester linkage to yield N-acetyl-L-phenylalanine and ethanol. This reaction can be catalyzed by acid, base, or enzymes.
Hydrolytic Stability
The thermodynamics of the hydrolysis of N-Acetyl-L-phenylalanine ethyl ester have been studied in various solvents. The equilibrium constant (K) for the reaction:
N-acetyl-L-phenylalanine ethyl ester + H₂O ⇌ N-acetyl-L-phenylalanine + ethanol
has been determined in several solvent systems at 298.15 K (25 °C).
| Solvent | Apparent Equilibrium Constant (K') |
| Aqueous Phosphate Buffer (pH 6-7) | 0.057 to 0.20 |
| Carbon Tetrachloride | 0.057 to 0.20 |
| Dichloromethane | 0.057 to 0.20 |
| Toluene | 0.057 to 0.20 |
Note: The reported range for the equilibrium constant across the four solvents is presented as a consolidated value in the source material.[5]
This data indicates that the position of the equilibrium is sensitive to the solvent environment.
General Stability Considerations
As an ester, Acetyl-L-phenylalanine ethyl ester may also be susceptible to other forms of degradation, including:
-
Thermal Degradation: Elevated temperatures can accelerate hydrolysis and potentially lead to other degradation pathways.
-
Photodegradation: Exposure to light, particularly UV radiation, may induce degradation, a common characteristic of aromatic compounds.
-
Oxidative Degradation: The presence of oxidizing agents could potentially lead to degradation of the molecule.
Forced degradation studies under various stress conditions (acid, base, heat, light, oxidation) are recommended to fully characterize the stability profile of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the solubility and stability of Acetyl-L-phenylalanine ethyl ester.
Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.
Objective: To determine the maximum concentration of Acetyl-L-phenylalanine ethyl ester that can be dissolved in a specific solvent at equilibrium.
Materials:
-
Acetyl-L-phenylalanine ethyl ester
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Add an excess amount of Acetyl-L-phenylalanine ethyl ester to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let the excess solid settle.
-
Centrifuge the samples to further separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of Acetyl-L-phenylalanine ethyl ester in the diluted sample using a validated HPLC-UV method.
-
Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility.
Protocol for Stability-Indicating HPLC Method Development and Forced Degradation Studies
This protocol outlines the development of an HPLC method capable of separating the parent compound from its degradation products and its application in forced degradation studies.
Objective: To develop a stability-indicating HPLC method and to assess the stability of Acetyl-L-phenylalanine ethyl ester under various stress conditions.
Part A: Method Development
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Selection: Use a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Gradient Elution: Develop a gradient elution method to separate the relatively nonpolar parent compound from potentially more polar degradation products (e.g., N-acetyl-L-phenylalanine). A typical starting gradient could be 10-90% organic modifier over 20 minutes.
-
Detection: Use a UV detector at a wavelength where Acetyl-L-phenylalanine ethyl ester and its expected degradation products have significant absorbance (e.g., around 254 nm).
-
Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve good resolution between all peaks.
Part B: Forced Degradation Studies
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a set period.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a set period.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep it at room temperature for a set period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for a set period.
-
Photodegradation: Expose a solution of the compound to a light source (e.g., ICH-compliant photostability chamber) for a set duration.
-
Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, dilute appropriately, and inject into the HPLC system.
-
Data Analysis: Analyze the chromatograms to determine the percentage of the parent compound remaining and the formation of any degradation products. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector.
Visualization of Workflows and Pathways
Experimental Workflow for Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Workflow for Forced Degradation Studies
Caption: Forced Degradation Experimental Workflow.
Potential Metabolic Pathway: Hydrolysis and Phenylalanine Metabolism
While specific signaling pathways for Acetyl-L-phenylalanine ethyl ester are not well-defined, its hydrolysis product, L-phenylalanine, is an essential amino acid with well-characterized metabolic fates. The N-acetyl group may be removed by acylases.
Caption: Potential Metabolic Fate of Acetyl-L-phenylalanine Ethyl Ester.
References
N-Acetyl-L-phenylalanine Ethyl Ester: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-L-phenylalanine ethyl ester is a derivative of the essential amino acid L-phenylalanine, characterized by the protection of the amino group by an acetyl moiety and the conversion of the carboxylic acid to an ethyl ester. This modification alters its physicochemical properties, making it a valuable intermediate in peptide synthesis and a substrate for enzymatic studies. This technical guide provides an in-depth overview of the discovery and history of N-Acetyl-L-phenylalanine ethyl ester, detailed experimental protocols for its synthesis and chiral separation, a summary of its chemical and physical properties, and an exploration of its potential role in biological signaling pathways.
Discovery and History
While a definitive historical account of the initial discovery and synthesis of N-Acetyl-L-phenylalanine ethyl ester is not extensively documented in readily available literature, its development is intrinsically linked to the broader history of amino acid chemistry and peptide synthesis. The acetylation of amino acids, a technique to protect the amino group, and their esterification, to protect the carboxyl group, became fundamental strategies in the early to mid-20th century with the pioneering work of chemists like Emil Fischer.
The primary impetus for the synthesis of N-Acetyl-L-phenylalanine ethyl ester and similar derivatives was to create building blocks for the stepwise construction of peptides. By selectively protecting the reactive functional groups, chemists could control the formation of peptide bonds and build complex polypeptide chains. The ethyl ester, in particular, offered a readily removable protecting group, often cleaved by saponification under mild basic conditions.
In more recent decades, research has focused on more efficient and stereoselective methods for the synthesis of N-acetylated amino acid esters, driven by the increasing demand for enantiomerically pure compounds in the pharmaceutical industry. These modern techniques, such as microwave-assisted organic synthesis and enzymatic resolutions, have largely superseded the classical methods and form the basis of current production.
Physicochemical Properties
A comprehensive summary of the known physical and chemical properties of N-Acetyl-L-phenylalanine ethyl ester is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO₃ | [1] |
| Molecular Weight | 235.28 g/mol | [1] |
| CAS Number | 2361-96-8 | [1] |
| Appearance | White powder | |
| Assay | ≥98% (TLC) | |
| Storage Temperature | 2-8°C | |
| InChI Key | YIVZYFDBEPMPNL-UHFFFAOYSA-N | |
| SMILES | CCOC(=O)C(Cc1ccccc1)NC(C)=O |
Synthesis and Manufacturing
The synthesis of N-Acetyl-L-phenylalanine ethyl ester can be achieved through several methods. The following sections detail two prominent and illustrative experimental protocols: a modern microwave-assisted chemical synthesis and a highly stereoselective enzymatic resolution method.
Microwave-Assisted Esterification of N-Acetyl-L-phenylalanine
This method, adapted from a procedure for the synthesis of the corresponding methyl ester, utilizes microwave irradiation to accelerate the reaction, often leading to higher yields in shorter reaction times compared to conventional heating. The use of a modified Mukaiyama's reagent in an ionic liquid as a coupling agent represents a greener approach to esterification.
Experimental Protocol:
-
Reagent Preparation: In a microwave-transparent reaction vessel, dissolve 2-chloro-1-methylpyridinium ethyl sulfate (0.609 g, 2.4 mmol) in 5 mL of anhydrous ethanol with gentle stirring.
-
Addition of Reactants: To the solution, add N-acetyl-L-phenylalanine (0.414 g, 2.0 mmol) and 1-methylimidazole (0.394 g, 4.8 mmol).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 80°C. The optimal reaction time should be determined empirically but is typically in the range of 15-30 minutes.
-
Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in ethyl acetate and washed successively with 5% HCl, saturated NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated to yield the crude product.
-
Purification: The crude N-Acetyl-L-phenylalanine ethyl ester can be further purified by column chromatography on silica gel.
Logical Workflow for Microwave-Assisted Synthesis:
Workflow for the microwave-assisted synthesis of N-Acetyl-L-phenylalanine ethyl ester.
Enzymatic Resolution of Racemic N-Acetyl-D,L-phenylalanine Ethyl Ester
For applications requiring the pure L-enantiomer, enzymatic resolution is a highly effective method. This process utilizes the stereoselectivity of certain enzymes to preferentially hydrolyze one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. The following protocol is adapted from a method for the resolution of the corresponding methyl ester.
Experimental Protocol:
-
Preparation of Racemic Ester: Synthesize racemic N-Acetyl-D,L-phenylalanine ethyl ester using a standard esterification method, such as Fischer esterification, from racemic N-Acetyl-D,L-phenylalanine and ethanol in the presence of an acid catalyst (e.g., sulfuric acid).
-
Enzymatic Hydrolysis:
-
Prepare an aqueous solution of the racemic N-Acetyl-D,L-phenylalanine ethyl ester.
-
Adjust the pH of the solution to approximately 7.5 with a suitable buffer (e.g., phosphate buffer).
-
Introduce a serine protease, such as subtilisin Carlsberg, to the solution. The enzyme will selectively hydrolyze the L-enantiomer (N-Acetyl-L-phenylalanine ethyl ester) to N-Acetyl-L-phenylalanine, leaving the D-enantiomer (N-Acetyl-D-phenylalanine ethyl ester) largely unreacted.
-
Monitor the reaction progress by measuring the consumption of base (e.g., NaOH) required to maintain a constant pH as the acidic product is formed.
-
-
Separation:
-
Once the hydrolysis of the L-enantiomer is complete, acidify the reaction mixture to a low pH (e.g., pH 2) with a strong acid (e.g., HCl).
-
Extract the mixture with an organic solvent such as ethyl acetate. The N-Acetyl-L-phenylalanine will preferentially remain in the aqueous phase, while the unreacted N-Acetyl-D-phenylalanine ethyl ester will be extracted into the organic phase.
-
To isolate the desired N-Acetyl-L-phenylalanine, the aqueous phase can be further processed. For the isolation of N-Acetyl-L-phenylalanine ethyl ester, the starting material would need to be the D,L-acid which is then esterified and the L-ester is selectively hydrolyzed. To obtain the L-ester, one would start with the racemic ester and a D-selective enzyme, or perform a stereoselective synthesis.
-
Experimental Workflow for Enzymatic Resolution:
Workflow for the enzymatic resolution of racemic N-Acetyl-phenylalanine ethyl ester.
Biological Significance and Signaling Pathways
While the direct biological signaling activity of N-Acetyl-L-phenylalanine ethyl ester is not extensively characterized, its parent compound, N-Acetyl-L-phenylalanine, is a known metabolite. Furthermore, structurally similar molecules, such as N-Lactoyl-phenylalanine, have been shown to modulate important signaling pathways. Based on this, we can propose a hypothetical signaling pathway that N-Acetyl-L-phenylalanine ethyl ester might influence upon intracellular hydrolysis to N-Acetyl-L-phenylalanine.
Recent studies on N-Lactoyl-phenylalanine have demonstrated its ability to disrupt insulin signaling. It is plausible that N-Acetyl-L-phenylalanine, with its similar N-acylated amino acid structure, could have analogous effects. The proposed pathway below illustrates how N-Acetyl-L-phenylalanine could potentially interfere with the insulin signaling cascade, a critical pathway in metabolic regulation.
Hypothetical Insulin Signaling Disruption by N-Acetyl-L-phenylalanine:
Hypothetical disruption of the insulin signaling pathway by N-Acetyl-L-phenylalanine.
Conclusion
N-Acetyl-L-phenylalanine ethyl ester remains a compound of significant interest for researchers in organic synthesis and drug development. Its utility as a protected amino acid building block is well-established, and the development of modern, efficient synthetic and purification methods has enhanced its accessibility. While its direct biological activities are still an area for further investigation, the potential for it and its parent compound to modulate key cellular signaling pathways, such as insulin signaling, opens new avenues for research into its metabolic effects. The experimental protocols and data presented in this guide offer a solid foundation for scientists working with this versatile molecule.
References
An In-depth Technical Guide on the Structural Analysis of (S)-Ethyl 2-acetamido-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Ethyl 2-acetamido-3-phenylpropanoate, also known as N-Acetyl-L-phenylalanine ethyl ester, is a chiral compound of significant interest in organic synthesis and pharmaceutical development. Its structure, derived from the essential amino acid L-phenylalanine, makes it a valuable building block for the synthesis of peptides and other complex molecules with potential biological activity. This technical guide provides a comprehensive analysis of its structure, physicochemical properties, and the experimental protocols for its synthesis and characterization.
Chemical Structure
The chemical structure of this compound is characterized by a central chiral carbon, an acetamido group, an ethyl ester, and a benzyl side chain.
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. Data for the corresponding methyl ester is included for comparison where direct data for the ethyl ester is limited.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇NO₃ | [1] |
| Molecular Weight | 235.28 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 65 - 73 °C (for (S)-methyl ester) | [2] |
| Specific Rotation | [α]D²⁰ = +9 ± 2° (c=1 in MeOH) (for (S)-methyl ester) | [2] |
| Solubility | Soluble in methanol, ethanol, and chloroform. | [3] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
A representative ¹H NMR spectrum of this compound was recorded in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.35 (d, J=8.1 Hz) | Doublet | 1H | NH |
| 7.29 - 7.17 (m) | Multiplet | 5H | Aromatic (C₆H₅) |
| 4.49 (m) | Multiplet | 1H | α-CH |
| 4.00 (q, J=7.1 Hz) | Quartet | 2H | OCH₂CH₃ |
| 2.99 (dd, J=13.8, 4.8 Hz) | Doublet of Doublets | 1H | β-CH₂ |
| 2.84 (dd, J=13.8, 9.6 Hz) | Doublet of Doublets | 1H | β-CH₂ |
| 1.83 (s) | Singlet | 3H | COCH₃ |
| 1.08 (t, J=7.1 Hz) | Triplet | 3H | OCH₂CH₃ |
Note: The provided data is based on a publicly available spectrum and assignments are proposed based on chemical structure.
¹³C NMR Data (Predicted)
The following are predicted ¹³C NMR chemical shifts for this compound.
| Chemical Shift (ppm) | Assignment |
| 172.5 | Ester Carbonyl (C=O) |
| 169.5 | Amide Carbonyl (C=O) |
| 138.0 | Aromatic C (quaternary) |
| 129.2 | Aromatic CH |
| 128.5 | Aromatic CH |
| 126.7 | Aromatic CH |
| 60.8 | OCH₂CH₃ |
| 54.5 | α-CH |
| 37.0 | β-CH₂ |
| 22.8 | COCH₃ |
| 14.0 | OCH₂CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | N-H stretch (amide) |
| ~3050 | C-H stretch (aromatic) |
| ~2980, 2940 | C-H stretch (aliphatic) |
| ~1740 | C=O stretch (ester) |
| ~1650 | C=O stretch (amide I) |
| ~1550 | N-H bend (amide II) |
| ~1240 | C-O stretch (ester) |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 235, corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and cleavage of the amide bond.
Expected Fragments:
-
m/z 235: [M]⁺
-
m/z 190: [M - OCH₂CH₃]⁺
-
m/z 162: [M - COOCH₂CH₃]⁺
-
m/z 144: [C₆H₅CH₂CH=NH₂]⁺
-
m/z 91: [C₇H₇]⁺ (tropylium ion)
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the esterification of N-acetyl-L-phenylalanine.
Caption: General workflow for the synthesis of this compound.
Materials:
-
N-acetyl-L-phenylalanine
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid (or another suitable acid catalyst)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a solution of N-acetyl-L-phenylalanine in a large excess of anhydrous ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Characterization Methods
Standard analytical techniques are employed to confirm the structure and purity of the synthesized compound.
Caption: Workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, integration, and coupling constants to confirm the molecular structure.
Infrared (IR) Spectroscopy:
-
Prepare a sample as a KBr pellet or a thin film.
-
Record the IR spectrum and identify the characteristic absorption bands of the functional groups.
Mass Spectrometry (MS):
-
Introduce the sample into the mass spectrometer (e.g., via electrospray ionization - ESI).
-
Analyze the mass-to-charge ratio of the molecular ion and the fragmentation pattern to confirm the molecular weight and structure.
Melting Point:
-
Determine the melting point of the purified solid using a melting point apparatus to assess its purity.
Optical Rotation:
-
Prepare a solution of the compound in a suitable solvent (e.g., methanol) of a known concentration.
-
Measure the optical rotation using a polarimeter to confirm the enantiomeric purity.
Conclusion
This technical guide provides a detailed structural analysis of this compound. The compiled physicochemical and spectroscopic data, along with the outlined experimental protocols, serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. The provided information facilitates the synthesis, purification, and characterization of this important chiral building block.
References
(S)-Ethyl 2-acetamido-3-phenylpropanoate: Unraveling the Mechanism of Action
A comprehensive review of the existing scientific literature reveals a notable absence of detailed information regarding the specific mechanism of action for (S)-Ethyl 2-acetamido-3-phenylpropanoate. While its chemical properties and synthetic utility are documented, its biological activities and molecular targets remain largely unexplored in the public domain.
This compound is recognized as an ester derivative of N-acetyl-L-phenylalanine, an acetylated form of the essential amino acid L-phenylalanine.[1][2][3] Its primary role, as highlighted in available literature, is that of a versatile intermediate in organic synthesis.[4] Specifically, it serves as a crucial building block in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.[4]
Postulated Biological Activity
Due to its structural similarity to endogenous biomolecules, particularly N-acetylated amino acids, it is hypothesized that this compound may exhibit biological activity.[4] Preliminary suggestions in some sources indicate a potential for interaction with enzymes or receptors, which could lead to the modulation of metabolic or signaling pathways.[4] However, these postulations are not substantiated by experimental data in the reviewed literature. The potential for enzyme inhibition is mentioned, but specific enzymes or kinetic data are not provided.[4]
Current Research Gaps
A thorough investigation for quantitative data, such as IC50, Ki, or EC50 values, which would indicate the potency of its biological effects, yielded no results. Similarly, detailed experimental protocols from studies investigating its mechanism of action, including specific assays, cellular models, or in vivo experiments, are not publicly available. Consequently, the core requirements for a detailed technical guide, including data tables and experimental methodologies, cannot be fulfilled at this time.
Future Directions
The lack of information on the mechanism of action of this compound presents a clear opportunity for future research. Elucidating its potential biological targets and pathways could unveil novel therapeutic applications. Future studies could involve:
-
High-throughput screening: To identify potential protein targets.
-
Enzymatic assays: To determine if it inhibits or activates specific enzymes.
-
Cell-based assays: To observe its effects on cellular processes and signaling pathways.
Logical Relationship Diagram
While a detailed signaling pathway cannot be constructed, a logical flow diagram illustrating the current understanding and potential research trajectory for this compound can be conceptualized.
Figure 1: Conceptual workflow for investigating this compound.
References
Methodological & Application
Synthesis of (S)-Ethyl 2-acetamido-3-phenylpropanoate from L-phenylalanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of (S)-Ethyl 2-acetamido-3-phenylpropanoate, a valuable chiral building block in pharmaceutical and organic synthesis. The protocol outlines a reliable two-step process starting from the readily available amino acid L-phenylalanine. This synthesis involves the protection of the amino group via N-acetylation, followed by the esterification of the carboxylic acid.
Introduction
This compound is an important intermediate in the synthesis of various biologically active molecules and complex organic structures. Its utility stems from the presence of a chiral center, a protected amine, and an ester functional group, which allow for diverse chemical transformations. This protocol details a straightforward and efficient laboratory-scale synthesis.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
N-Acetylation of L-phenylalanine: The amino group of L-phenylalanine is protected by reacting it with acetic anhydride to form N-acetyl-L-phenylalanine.
-
Esterification of N-acetyl-L-phenylalanine: The carboxylic acid group of N-acetyl-L-phenylalanine is then esterified using ethanol to produce the final product, this compound.
Experimental Workflow
Caption: Overall workflow for the two-step synthesis.
Data Presentation
Table 1: Summary of Reaction Parameters and Product Characteristics
| Parameter | Step 1: N-Acetylation | Step 2: Esterification |
| Starting Material | L-Phenylalanine | N-Acetyl-L-phenylalanine |
| Key Reagents | Acetic Anhydride, Acetic Acid | Ethanol, Sulfuric Acid |
| Reaction Time | Not specified | 3 hours (reflux) |
| Product | N-Acetyl-L-phenylalanine | This compound |
| Typical Yield | High | 75% |
| Melting Point | Not specified | 66-67 °C[1] |
| Molecular Formula | C11H13NO3 | C13H17NO3[1] |
| Molecular Weight | 207.23 g/mol [2] | 235.28 g/mol [1] |
Experimental Protocols
Step 1: N-Acetylation of L-phenylalanine
This protocol is adapted from a standard procedure for the N-acetylation of amino acids.[3]
Materials:
-
L-phenylalanine
-
Acetic anhydride
-
Glacial acetic acid
-
Ice-water bath
-
Distilled water
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a flask equipped with a stirrer, dissolve L-phenylalanine in glacial acetic acid.
-
Cool the solution in an ice-water bath.
-
Slowly add acetic anhydride to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for the recommended reaction time.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product, N-acetyl-L-phenylalanine, by filtration.
-
Wash the product with cold water and dry it under vacuum.
Step 2: Esterification of N-acetyl-L-phenylalanine
This protocol is based on a general method for the acid-catalyzed esterification of N-acetylated amino acids.[4]
Materials:
-
N-acetyl-L-phenylalanine (from Step 1)
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Reflux apparatus
-
Rotary evaporator
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, suspend N-acetyl-L-phenylalanine in anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux and maintain it for 3 hours.[4]
-
After cooling to room temperature, remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography if necessary.
Characterization
The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess purity.[1]
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Acetic anhydride and concentrated sulfuric acid are corrosive and should be handled with extreme care.
-
Organic solvents are flammable and should be kept away from ignition sources.
References
Application Notes and Protocols: Acetyl-L-phenylalanine Ethyl Ester in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Acetyl-L-phenylalanine ethyl ester in peptide synthesis. This versatile derivative of L-phenylalanine serves as a valuable tool in both enzymatic peptide synthesis and as a capping agent in solid-phase peptide synthesis (SPPS). The following sections detail the principles, protocols, and quantitative data associated with its primary applications.
Application 1: Enzymatic Peptide Synthesis
In enzymatic peptide synthesis, Acetyl-L-phenylalanine ethyl ester (Ac-Phe-OEt) functions as an acyl donor. This chemoenzymatic approach offers mild reaction conditions and high stereospecificity, thereby avoiding racemization. Proteases such as α-chymotrypsin can catalyze the stereoselective formation of a peptide bond between the N-acetylated phenylalanine and an amino acid ester, which acts as the acyl acceptor or nucleophile.[1]
Quantitative Data Summary: Enzymatic Synthesis of Dipeptides
The following table summarizes the reaction conditions and yields for the α-chymotrypsin catalyzed synthesis of N-acetyl-L-phenylalanyl-L-lysine using different lysine esters as nucleophiles.[1]
| Acyl Donor (100 mM) | Acyl Acceptor (Nucleophile) | Enzyme (10 µM) | pH | Time (min) | Product Yield (%) |
| Ac-Phe-OEt | L-lysine ethyl ester | α-chymotrypsin | 9 | 3 | 53 |
| Ac-Phe-OEt | L-lysine n-butyl ester | α-chymotrypsin | 9 | 3 | 67 |
| Ac-Phe-OEt | L-lysine benzyl ester | α-chymotrypsin | 9 | 3 | 31 |
| Ac-Phe-OEt | L-lysine n-butyl ester (2x molar excess) | α-chymotrypsin | 9 | 3 | 75 |
Experimental Protocol: α-Chymotrypsin Catalyzed Synthesis of N-acetyl-L-phenylalanyl-L-lysine n-butyl ester[1]
Objective: To synthesize a dipeptide using N-acetyl-L-phenylalanine ethyl ester as the acyl donor and an L-lysine ester as the nucleophile, catalyzed by α-chymotrypsin.
Materials:
-
N-acetyl-L-phenylalanine ethyl ester (Ac-Phe-OEt)
-
L-lysine n-butyl ester
-
α-chymotrypsin (from bovine pancreas)
-
Buffer solution (e.g., 0.1 M Tris-HCl, pH 9.0)
-
Acetonitrile
-
HPLC system for analysis
Procedure:
-
Prepare a 100 mM solution of Ac-Phe-OEt in a suitable organic solvent like acetonitrile.
-
Prepare a solution of L-lysine n-butyl ester in the reaction buffer.
-
In a temperature-controlled reaction vessel, combine the Ac-Phe-OEt solution and the L-lysine n-butyl ester solution.
-
Initiate the reaction by adding a 10 µM solution of α-chymotrypsin.
-
Maintain the reaction at a constant pH of 9.0 and a controlled temperature.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.
-
Once the reaction is complete (typically within 3-5 minutes), quench the reaction by adding a denaturing agent or by pH shift.
-
Purify the resulting dipeptide, N-acetyl-L-phenylalanyl-L-lysine n-butyl ester, using preparative HPLC.
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
References
Application Notes and Protocols: N-Acetyl-L-phenylalanine ethyl ester (APEE) as a Substrate for Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-phenylalanine ethyl ester (APEE) is a synthetic amino acid derivative that serves as a specific and sensitive substrate for the serine protease, α-chymotrypsin.[1] Chymotrypsin preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. The enzymatic hydrolysis of APEE by chymotrypsin yields N-Acetyl-L-phenylalanine and ethanol. This reaction can be conveniently monitored spectrophotometrically, making APEE a valuable tool for the characterization of chymotrypsin activity, inhibitor screening, and kinetic analysis in various research and drug development applications.
Principle of the Assay
The chymotrypsin-catalyzed hydrolysis of the ester bond in N-Acetyl-L-phenylalanine ethyl ester results in the formation of N-Acetyl-L-phenylalanine. This product exhibits a change in ultraviolet (UV) absorbance compared to the ester substrate. The rate of this change in absorbance, typically measured at or near 256 nm, is directly proportional to the chymotrypsin activity under defined conditions of substrate concentration, pH, and temperature.[2] The initial velocity of the reaction is determined from the linear portion of the absorbance versus time curve.
Quantitative Data
| Substrate | Enzyme | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Conditions |
| N-Acetyl-L-phenylalanine methyl ester | Bovine α-Chymotrypsin | 1.3 | 59 | 4.5 x 104 | pH 8.0, 25.0 °C[3] |
Enzyme inhibitors are essential tools for studying enzyme mechanisms and for therapeutic development. The following table provides an example of the inhibition of α-chymotrypsin.
| Inhibitor | Enzyme | Ki (nM) | Inhibition Type | Substrate |
| Tos-Phe-Ala-Thr-Phe(p-NO2)-CHO | Bovine α-Chymotrypsin | 11.2 | Not Specified | Ac-Phe-Ala-Thr-Phe(p-NO2)-Anb(5,2)-NH2[2] |
Experimental Protocols
Materials and Reagents
-
α-Chymotrypsin (from bovine pancreas)
-
N-Acetyl-L-phenylalanine ethyl ester (APEE)
-
Tris-HCl buffer (e.g., 80 mM Tris-HCl, pH 7.8)[2]
-
Calcium chloride (CaCl2) (e.g., 100 mM)[2]
-
Hydrochloric acid (HCl, e.g., 1 mM) for enzyme stock solution
-
Spectrophotometer capable of measuring absorbance at 256 nm
-
Quartz cuvettes
-
Standard laboratory equipment (pipettes, tubes, etc.)
Preparation of Solutions
-
Tris-HCl Buffer (80 mM, pH 7.8 with 100 mM CaCl2): Dissolve the appropriate amount of Tris base in deionized water. Adjust the pH to 7.8 with HCl. Add CaCl2 to a final concentration of 100 mM. Bring to the final volume with deionized water.
-
APEE Substrate Stock Solution: Prepare a stock solution of APEE in a suitable solvent such as methanol or ethanol. The final concentration should be determined based on the desired range for the kinetic assay (typically spanning the expected Km value).
-
α-Chymotrypsin Stock Solution: Prepare a stock solution of α-chymotrypsin in cold 1 mM HCl to a concentration of approximately 1 mg/mL. Dilute further in cold 1 mM HCl to achieve a working concentration suitable for the assay (e.g., 10-30 µg/mL).[2] The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration.
Spectrophotometric Assay Protocol
-
Set the spectrophotometer to 256 nm and equilibrate the cuvette holder to 25 °C.
-
In a quartz cuvette, pipette the appropriate volume of Tris-HCl buffer.
-
Add the desired volume of the APEE substrate stock solution to the cuvette and mix gently. The final substrate concentration should be varied if determining kinetic parameters.
-
Incubate the cuvette in the spectrophotometer for 3-5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding a small, fixed volume of the diluted α-chymotrypsin solution to the cuvette.
-
Immediately mix the contents of the cuvette by gentle inversion and start recording the absorbance at 256 nm at regular intervals (e.g., every 15 seconds) for a period of 5-10 minutes.
-
Record the initial linear rate of the reaction (ΔA256/min).
Data Analysis
The rate of the reaction can be calculated using the Beer-Lambert law:
Rate (µmol/min) = (ΔA256/min * V) / (ε * l)
Where:
-
ΔA256/min is the initial rate of change in absorbance.
-
V is the total reaction volume in the cuvette (in mL).
-
ε is the molar extinction coefficient of the product (N-Acetyl-L-phenylalanine) at 256 nm (in M-1cm-1). This should be determined experimentally or obtained from the literature.
-
l is the path length of the cuvette (typically 1 cm).
For kinetic analysis, plot the initial reaction rates against a range of substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Visualizations
Chymotrypsin Catalytic Mechanism
Caption: The ping-pong mechanism of chymotrypsin-catalyzed hydrolysis of APEE.
Experimental Workflow for APEE-Based Chymotrypsin Assay
Caption: A typical workflow for a chymotrypsin assay using APEE.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Designing of substrates and inhibitors of bovine alpha-chymotrypsin with synthetic phenylalanine analogues in position P(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The kinetics of hydrolysis of some extended N-aminoacyl-L-phenylalanine methyl esters by bovine chymotrypsin A-alpha. Evidence for enzyme subsite S5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (S)-Ethyl 2-acetamido-3-phenylpropanoate in Neuroscience Research
A Note on the Subject Compound: Initial literature searches for "(S)-Ethyl 2-acetamido-3-phenylpropanoate" did not yield significant results regarding its direct application in neuroscience research. The compound is primarily documented as an intermediate in organic synthesis. However, a structurally related compound, 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside (SalA-4g) , a synthetic analog of salidroside, has demonstrated considerable neuroprotective properties in preclinical studies. This document will focus on the application of SalA-4g in neuroscience research, providing detailed application notes and protocols relevant to its established neuroprotective effects.
Application Notes: Neuroprotective Effects of 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside (SalA-4g)
Introduction
2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside (SalA-4g) is a promising neuroprotective agent that has shown efficacy in models of cerebral ischemic injury.[1][2][3] As an analog of salidroside, a natural compound with known pharmacological benefits, SalA-4g has been synthesized to enhance these properties, demonstrating superior neuroprotective effects.[4][5] Its ability to cross the blood-brain barrier makes it a viable candidate for therapeutic development in stroke and other neurodegenerative conditions.[1]
Mechanism of Action
SalA-4g exerts its neuroprotective effects through a multi-faceted mechanism primarily involving the modulation of cellular metabolism and inhibition of apoptotic pathways. The core mechanism identified involves the calpain1/PKA/CREB signaling pathway .[3][5]
Under ischemic conditions, intracellular calcium (Ca²⁺) levels rise, leading to the activation of calpain1, a calcium-dependent protease. Activated calpain1 can disrupt cellular function and trigger apoptosis. SalA-4g has been shown to inhibit this initial Ca²⁺ influx and subsequent calpain1 activation.[3]
Downstream of this, SalA-4g promotes the activation of Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).[3] Phosphorylated CREB (p-CREB) acts as a transcription factor, upregulating the expression of key neuroprotective proteins, most notably the neuronal glucose transporter 3 (GLUT3).[3][5] The increased expression and recruitment of GLUT3 to the neuronal membrane enhances glucose uptake into neurons. This provides a crucial energy source, helping to maintain cellular homeostasis and mitigate ischemic damage.[2][3]
Furthermore, SalA-4g has been observed to restore the balance of pro- and anti-apoptotic proteins, such as the Bcl-2/Bax ratio, and inhibit the activation of caspase-3, a key executioner of apoptosis.[4]
Applications in Neuroscience Research
-
Ischemic Stroke Models: SalA-4g has been extensively studied in both in vitro and in vivo models of ischemic stroke.
-
In Vitro: In primary neuronal cultures subjected to oxygen-glucose deprivation (OGD), a model that mimics the conditions of a stroke, SalA-4g has been shown to increase neuronal viability and inhibit apoptosis in a concentration-dependent manner.[1][3]
-
In Vivo: In rodent models of focal cerebral ischemia, such as the transient middle cerebral artery occlusion (MCAO) model, administration of SalA-4g has been found to reduce infarct volume and improve neurological outcomes.[1][2][3] Importantly, SalA-4g has demonstrated a therapeutic window of up to 6 hours post-ischemia, highlighting its clinical potential.[2]
-
-
Neuroprotection Studies: The compound serves as a valuable tool for investigating the mechanisms of neuroprotection and neuronal survival under conditions of cellular stress.
-
Drug Development: As a lead compound, SalA-4g provides a basis for the development of novel therapeutics targeting ischemic brain injury and potentially other neurodegenerative diseases where neuronal apoptosis and metabolic dysfunction are implicated.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the neuroprotective effects of SalA-4g.
Table 1: In Vitro Efficacy of SalA-4g in Oxygen-Glucose Deprivation (OGD) Models
| Cell Type | Model | Treatment Concentration | Outcome | Reference |
| Primary Hippocampal Neurons | OGD | 10-100 µM | Promoted neuronal survival, inhibited apoptosis | [3] |
| HT22 Cells | OGD-Reperfusion | 200-400 µM | Significantly restored cell viability | [6] |
| Primary Cortical Neurons | OGD | Not specified | Inhibited neuronal viability loss | [1] |
Table 2: In Vivo Efficacy of SalA-4g in Middle Cerebral Artery Occlusion (MCAO) Models
| Animal Model | Model Type | Treatment Regimen | Outcome | Reference |
| Rats | Transient MCAO | Not specified | Reduced ischemic injury | [3][5] |
| Rats | Permanent MCAO | Pre- or post-treatment (up to 6h after onset) | Dose-dependently improved stroke outcome, significant functional recovery | [2] |
Experimental Protocols
Protocol 1: In Vitro Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures
This protocol is a standard method for inducing ischemic-like injury in cultured neurons.
Materials:
-
Primary neuronal cell culture (e.g., hippocampal or cortical neurons)
-
Neurobasal medium (or equivalent)
-
B27 supplement
-
L-glutamine
-
Penicillin/Streptomycin
-
Glucose-free DMEM or Neurobasal medium
-
SalA-4g stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in culture medium)
-
Hypoxia chamber (e.g., INVIVO2 400) with a gas mixture of 5% CO₂ and 95% N₂
-
Standard cell culture incubator (37°C, 5% CO₂)
-
Multi-well culture plates
Procedure:
-
Cell Culture: Plate primary neurons on poly-D-lysine coated multi-well plates and culture in standard growth medium (Neurobasal medium with B27, L-glutamine, and antibiotics) for 9-14 days in vitro (DIV) to allow for maturation.
-
Preparation for OGD:
-
Prepare the OGD medium (glucose-free DMEM or Neurobasal medium).
-
Prepare treatment media by diluting the SalA-4g stock solution to the desired final concentrations in the OGD medium. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
-
OGD Induction:
-
Remove the standard culture medium from the cells.
-
Wash the cells once with pre-warmed, glucose-free medium.
-
Add the prepared treatment media (containing different concentrations of SalA-4g or vehicle) to the respective wells.
-
Place the culture plates into the hypoxia chamber.
-
Flush the chamber with the 5% CO₂ / 95% N₂ gas mixture and incubate at 37°C for the desired duration (e.g., 2-6 hours).
-
-
Reperfusion (Optional):
-
After the OGD period, remove the plates from the hypoxia chamber.
-
Replace the OGD medium with standard, glucose-containing culture medium (with or without SalA-4g, depending on the experimental design).
-
Return the plates to a standard cell culture incubator for a period of reperfusion (e.g., 24 hours).
-
-
Assessment of Neuroprotection:
-
Evaluate cell viability using assays such as MTT or LDH release.
-
Assess apoptosis using TUNEL staining or Annexin V/Propidium Iodide flow cytometry.
-
For mechanistic studies, lyse the cells for Western blotting to analyze protein expression and phosphorylation (e.g., p-CREB, GLUT3, cleaved caspase-3).
-
Protocol 2: In Vivo Transient Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes a widely used model for inducing focal cerebral ischemia. All animal procedures should be performed in accordance with institutional animal care and use guidelines.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, microvascular clips)
-
Nylon monofilament suture (4-0) with a rounded tip (tip can be created by gentle heating)
-
Heating pad to maintain body temperature
-
SalA-4g solution for injection (e.g., intraperitoneal or intravenous)
-
Saline (vehicle control)
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat with isoflurane (e.g., 4% for induction, 1.5-2% for maintenance).
-
Place the rat in a supine position on a heating pad to maintain a core body temperature of 37°C.
-
Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
Vessel Occlusion:
-
Ligate the distal end of the ECA.
-
Place a temporary microvascular clip on the CCA and the ICA.
-
Make a small incision in the ECA stump.
-
Introduce the nylon monofilament through the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.
-
-
Ischemia and Treatment:
-
Maintain the occlusion for the desired period (e.g., 90-120 minutes).
-
During the occlusion or at the time of reperfusion, administer SalA-4g or vehicle according to the experimental design (e.g., intraperitoneal injection).
-
-
Reperfusion:
-
After the ischemic period, carefully withdraw the monofilament to allow for reperfusion.
-
Remove the temporary clips from the CCA and ICA.
-
Close the neck incision with sutures.
-
-
Post-operative Care and Neurological Assessment:
-
Allow the animal to recover in a warm cage.
-
Perform neurological deficit scoring at various time points (e.g., 24 hours) to assess functional outcome.
-
-
Infarct Volume Measurement:
-
At the end of the experiment (e.g., 24 or 48 hours post-MCAO), euthanize the rat and perfuse the brain with saline.
-
Remove the brain and section it into coronal slices (e.g., 2 mm thick).
-
Incubate the slices in a 2% TTC solution at 37°C for 20-30 minutes.
-
TTC stains viable tissue red, while the infarcted tissue remains white.
-
Image the slices and calculate the infarct volume using image analysis software.
-
Visualizations
Caption: In Vitro Oxygen-Glucose Deprivation (OGD) Workflow.
Caption: Neuroprotective Signaling Pathway of SalA-4g.
References
- 1. 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, an analog of salidroside, contributes to neuroprotection in cerebral ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(4-Methoxyphenyl)ethyl-2-Acetamido-2-deoxy-β-d-pyranoside (A Salidroside Analog) Confers Neuroprotection with a Wide Therapeutic Window by Regulating Local Glucose Metabolism in a Rat Model of Cerebral Ischemic Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside confers neuroprotection in cell and animal models of ischemic stroke through calpain1/PKA/CREB-mediated induction of neuronal glucose transporter 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pretreatment with 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside Attenuates Cerebral Ischemia/Reperfusion-Induced Injury In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside confers neuroprotection in cell and animal models of ischemic stroke through calpain1/PKA/CREB-mediated induction of neuronal glucose transporter 3 (Journal Article) | OSTI.GOV [osti.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Acetyl-L-phenylalanine ethyl ester in Protease Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Acetyl-L-phenylalanine ethyl ester (APE) in studying protease inhibition, with a particular focus on the serine protease, chymotrypsin. While not a classical inhibitor, APE serves as a valuable tool as a competitive substrate, allowing for the characterization of other inhibitory compounds.
Introduction
Acetyl-L-phenylalanine ethyl ester (APE) is a well-characterized substrate for chymotrypsin and other related proteases. Its chemical structure mimics the natural substrates of these enzymes, particularly at the P1 position which fits into the hydrophobic S1 pocket of chymotrypsin. The interaction of APE with chymotrypsin is a two-step process involving the rapid formation of an acyl-enzyme intermediate, followed by a slower, rate-limiting deacylation step that releases the product and regenerates the free enzyme[1][2][3]. This characteristic reaction kinetic makes APE an excellent competitive substrate for use in protease inhibition assays. By competing with other substrates or inhibitors for binding to the enzyme's active site, APE can be used to elucidate the mechanism and potency of novel protease inhibitors.
Principle of Application
In protease inhibition studies, APE is typically used in a competitive assay format. The rate of APE hydrolysis by the protease is measured in the presence and absence of a test inhibitor. A decrease in the rate of APE hydrolysis indicates that the test compound is inhibiting the enzyme. By measuring the rate of reaction at various concentrations of both APE and the inhibitor, key kinetic parameters such as the Michaelis constant (Km) for APE and the inhibition constant (Ki) for the test compound can be determined.
Quantitative Data
The following table summarizes the kinetic parameters for N-acetyl-L-phenylalanine derivatives in reactions catalyzed by α-chymotrypsin. This data is essential for designing and interpreting competitive inhibition assays.
| Substrate/Inhibitor | Enzyme | Kinetic Parameter | Value | Conditions | Reference |
| N-acetyl-L-phenylalanine methyl ester | α-Chymotrypsin | Km | 3.3 x 10⁻³ M | pH 8.0 | [4] |
| N-[2,2-dimethyl-3-(N-(4-cyanobenzoyl)amino)nonanoyl]-L-phenylalanine ethyl ester | α-Chymotrypsin | Ki | 0.0045 µM | - | [5] |
| N-[2,2-dimethyl-3-(N-(4-cyanobenzoyl)amino)nonanoyl]-L-phenylalanine ethyl ester | α-Chymotrypsin | k_inact | 0.0028 s⁻¹ | - | [5] |
| N-acetyl-L-tyrosine ethyl ester | α-Chymotrypsin | Km | 6.6 x 10⁻⁴ M | - | [6] |
| N-acetylvaline ethyl ester | α-Chymotrypsin | Km | 8.8 x 10⁻² M | - | [6] |
Experimental Protocols
Protocol 1: Chymotrypsin Activity Assay using Acetyl-L-phenylalanine ethyl ester
This protocol describes the measurement of chymotrypsin activity using APE as a substrate. The hydrolysis of the ester bond can be monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength.
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
N-acetyl-L-phenylalanine ethyl ester (APE)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Spectrophotometer capable of measuring in the UV range
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability). The final enzyme concentration in the assay should be in the nanomolar range.
-
Prepare a stock solution of APE in a suitable solvent like ethanol or DMSO. Further dilute in the assay buffer to achieve a range of concentrations (e.g., 0.1 to 5 times the Km value).
-
Prepare the Tris-HCl assay buffer (50 mM, pH 8.0).
-
-
Assay Execution:
-
Set the spectrophotometer to the appropriate wavelength for detecting the product of APE hydrolysis (consult literature for the specific wavelength, typically around 256 nm for changes in the phenyl group environment).
-
Equilibrate the assay buffer and substrate solution to the desired temperature (e.g., 25°C).
-
To a quartz cuvette, add the assay buffer and the APE solution.
-
Initiate the reaction by adding a small volume of the chymotrypsin solution.
-
Immediately start monitoring the change in absorbance over time (e.g., every 15 seconds for 3-5 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot.
-
Plot v₀ against the APE concentration to generate a Michaelis-Menten curve.
-
Determine the Km and Vmax values from the Michaelis-Menten plot or a linearized plot (e.g., Lineweaver-Burk).
-
Protocol 2: Competitive Inhibition Assay using Acetyl-L-phenylalanine ethyl ester
This protocol outlines how to use APE as a competitive substrate to determine the inhibition constant (Ki) of a test compound against chymotrypsin.
Materials:
-
All materials from Protocol 1
-
Test inhibitor compound
Procedure:
-
Reagent Preparation:
-
Prepare reagents as described in Protocol 1.
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Create a series of dilutions of the inhibitor in the assay buffer.
-
-
Assay Execution:
-
Perform a series of chymotrypsin activity assays as described in Protocol 1, but with the inclusion of the test inhibitor at various fixed concentrations.
-
For each inhibitor concentration, vary the concentration of APE.
-
It is crucial to include a control experiment with no inhibitor to determine the uninhibited reaction rate.
-
-
Data Analysis:
-
For each inhibitor concentration, determine the initial reaction velocities at each APE concentration.
-
Generate Michaelis-Menten plots for each inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/v₀ vs. 1/[APE]) for each inhibitor concentration.
-
In the case of competitive inhibition, the lines on the Lineweaver-Burk plot will intersect at the y-axis (1/Vmax), but will have different x-intercepts (-1/Km_app).
-
The apparent Km (Km_app) will increase with increasing inhibitor concentration.
-
The inhibition constant (Ki) can be determined from the relationship: Km_app = Km * (1 + [I]/Ki), where [I] is the inhibitor concentration.
-
Visualizations
Chymotrypsin Catalytic Mechanism with a Substrate Analog
The following diagram illustrates the two-step catalytic mechanism of chymotrypsin with a substrate analog like Acetyl-L-phenylalanine ethyl ester.
Caption: Two-step reaction mechanism of chymotrypsin with APE.
Experimental Workflow for Competitive Inhibition Assay
This diagram outlines the logical flow of a competitive inhibition experiment using APE.
Caption: Workflow for a competitive protease inhibition assay.
References
- 1. Two steps in the reaction of chymotrypsin with acetyl-l-phenylalanine ethyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. THE MECHANISM OF CHYMOTRYPSIN-CATALYZED REACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. N-[2,2-dimethyl-3-(N-(4-cyanobenzoyl)amino)nonanoyl]-L-phenylalanine ethyl ester as a stable ester-type inhibitor of chymotrypsin-like serine proteases: structural requirements for potent inhibition of alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solved The Km for the reaction of chymotrypsin with | Chegg.com [chegg.com]
Application Notes and Protocols for N-Acetyl-L-phenylalanine Ethyl Ester in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-phenylalanine ethyl ester (NAPE) is the ethyl ester derivative of N-Acetyl-L-phenylalanine, a protected form of the essential amino acid L-phenylalanine.[1] The addition of the N-acetyl group and esterification of the carboxyl group can enhance the lipophilicity and cell permeability of the parent amino acid, potentially making it a more effective tool for studying cellular processes.[2][3] While direct studies on the cellular effects of NAPE are limited, its structural similarity to other N-acylated amino acids suggests potential applications in investigating metabolic pathways, cellular signaling, and as a building block in peptide synthesis.[2][4]
These application notes provide a generalized protocol for the use of NAPE in mammalian cell culture, including recommendations for solubilization, determining optimal working concentrations, and assays to evaluate its biological activity. Due to the limited specific data on NAPE, the following protocols are based on established cell culture techniques and data from structurally related compounds. Researchers should perform initial dose-response experiments to determine the optimal concentrations for their specific cell type and experimental conditions.
Physicochemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇NO₃ | [5][6] |
| Molecular Weight | 235.28 g/mol | [6] |
| Appearance | White to off-white powder | [2] |
| Storage | Store at 0-8°C | [2] |
Solubility: While specific solubility data for the ethyl ester is not readily available, N-Acetyl-L-phenylalanine is soluble in methanol, ethanol, and acetone.[1] Due to the ethyl ester group, NAPE is expected to have increased solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is recommended to prepare a concentrated stock solution in sterile DMSO.
Experimental Protocols
Protocol 1: Preparation of N-Acetyl-L-phenylalanine Ethyl Ester Stock Solution
This protocol describes the preparation of a high-concentration stock solution of NAPE, which can be further diluted to working concentrations.
Materials:
-
N-Acetyl-L-phenylalanine ethyl ester (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Aseptically weigh the desired amount of NAPE powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 100 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may be required.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: Determination of Optimal Working Concentration using a Cytotoxicity Assay
It is crucial to determine the cytotoxic potential of NAPE on the specific cell line being used to establish a non-toxic working concentration range for subsequent functional assays. The following is a general protocol using a common MTS assay.
Materials:
-
Cells of interest (e.g., HepG2, C2C12)
-
Complete cell culture medium
-
96-well cell culture plates, sterile
-
NAPE stock solution (from Protocol 1)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the NAPE stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 1 µM to 10 mM). Include a vehicle control (medium with the same final concentration of DMSO as the highest NAPE concentration) and a no-cell control (medium only).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of NAPE.
-
Incubate the plate for a period relevant to the planned experiments (e.g., 24, 48, or 72 hours).
-
Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
Data Presentation: Example Cytotoxicity Data
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 10 | 98.5 | 4.8 |
| 50 | 95.1 | 5.5 |
| 100 | 90.3 | 6.1 |
| 500 | 75.8 | 7.3 |
| 1000 | 52.4 | 8.0 |
| 5000 | 20.1 | 6.5 |
Protocol 3: General Protocol for Cell Treatment
This protocol outlines the general steps for treating cells with NAPE for downstream analysis.
Materials:
-
Cells of interest cultured in appropriate vessels (e.g., 6-well plates, 10 cm dishes)
-
Complete cell culture medium
-
NAPE stock solution
Procedure:
-
Culture cells to the desired confluency (typically 70-80%).
-
Prepare the working concentrations of NAPE by diluting the stock solution in fresh, pre-warmed complete cell culture medium. Include a vehicle control.
-
Remove the existing medium from the cells and gently wash with sterile phosphate-buffered saline (PBS) if necessary.
-
Add the medium containing the desired NAPE concentrations or vehicle control to the cells.
-
Incubate the cells for the desired treatment duration.
-
After incubation, proceed with cell harvesting and downstream analysis (e.g., Western blotting, qPCR, metabolic assays).
Potential Downstream Applications and Assays
Based on studies of related N-acylated amino acids like N-lactoyl phenylalanine, NAPE could potentially influence cellular metabolism and signaling pathways.[7][8] The following are suggested assays to explore these potential effects.
Insulin Signaling Pathway Analysis
Objective: To investigate the effect of NAPE on key proteins in the insulin signaling pathway.
Methodology:
-
Culture cells (e.g., differentiated C2C12 myotubes or HepG2 cells) and starve them in serum-free medium for 2-4 hours.
-
Pre-treat the cells with non-toxic concentrations of NAPE or vehicle control for a specified time (e.g., 1 hour).
-
Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10 minutes).
-
Lyse the cells and perform Western blotting to analyze the phosphorylation status of key signaling proteins such as Akt (at Ser473) and ERK.
Data Presentation: Example Western Blot Quantification
| Treatment | p-Akt (Ser473) / Total Akt (Fold Change vs. Insulin) | p-ERK / Total ERK (Fold Change vs. Insulin) |
| Vehicle | 0.15 | 0.20 |
| Insulin | 1.00 | 1.00 |
| Insulin + NAPE (100 µM) | 0.65 | 0.85 |
| Insulin + NAPE (500 µM) | 0.40 | 0.60 |
Mitochondrial Respiration Assay
Objective: To assess the impact of NAPE on mitochondrial function.
Methodology:
-
Use a Seahorse XF Analyzer or a similar instrument to measure the oxygen consumption rate (OCR).
-
Seed cells in the appropriate microplate and allow them to adhere.
-
Treat the cells with NAPE for the desired duration.
-
Perform a mitochondrial stress test by sequential injections of oligomycin, FCCP, and rotenone/antimycin A to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Data Presentation: Example Oxygen Consumption Rate Data
| Treatment | Basal OCR (pmol/min) | Maximal OCR (pmol/min) |
| Vehicle | 150.5 | 350.2 |
| NAPE (100 µM) | 135.8 | 310.7 |
| NAPE (500 µM) | 110.2 | 250.1 |
Visualizations
Caption: Experimental workflow for using NAPE in cell culture.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
- 5. labsolu.ca [labsolu.ca]
- 6. N-ACETYL-L-PHENYLALANINE ETHYL ESTER | VSNCHEM [vsnchem.com]
- 7. N-Lactoyl Phenylalanine Disrupts Insulin Signaling, Induces Inflammation, and Impairs Mitochondrial Respiration in Cell Models | MDPI [mdpi.com]
- 8. N-Lactoyl Phenylalanine Disrupts Insulin Signaling, Induces Inflammation, and Impairs Mitochondrial Respiration in Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acetyl-L-phenylalanine Ethyl Ester in the Study of Neurodegenerative Diseases
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are provided for illustrative purposes. As of the current date, there is a notable lack of specific published research on the direct application of Acetyl-L-phenylalanine ethyl ester in the study of neurodegenerative diseases. The proposed mechanisms and experimental designs are therefore hypothetical and based on the activities of structurally related phenylalanine derivatives and general principles of neuroprotection research. Direct experimental validation of Acetyl-L-phenylalanine ethyl ester for these applications is required.
Introduction
Acetyl-L-phenylalanine ethyl ester is a derivative of the essential amino acid L-phenylalanine. Its chemical structure features an acetylated amino group and an ethyl ester at the carboxyl terminus. While it is primarily utilized as a building block in peptide synthesis and other chemical preparations, its structural similarity to other neuroactive phenylalanine derivatives suggests potential, yet unproven, applications in the investigation of neurodegenerative diseases.[1][2][3][4]
Neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and ischemic stroke are characterized by the progressive loss of neuronal structure and function.[5][6] One of the key pathological mechanisms implicated in these conditions is glutamate-mediated excitotoxicity, where excessive stimulation of glutamate receptors leads to neuronal damage and death.[7][8][9] Research into phenylalanine derivatives has indicated that some of these compounds can modulate glutamatergic neurotransmission, offering a potential avenue for neuroprotection.
These application notes aim to provide a hypothetical framework for researchers interested in exploring the potential of Acetyl-L-phenylalanine ethyl ester as a neuroprotective agent.
Hypothetical Mechanism of Action: Modulation of Glutamatergic Neurotransmission
Based on studies of related phenylalanine derivatives, a plausible, yet unconfirmed, mechanism of action for Acetyl-L-phenylalanine ethyl ester could be the modulation of glutamatergic signaling pathways to reduce excitotoxicity. Excessive glutamate in the synaptic cleft leads to the overactivation of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, resulting in a massive influx of Ca2+ ions. This calcium overload triggers downstream apoptotic and necrotic cell death pathways. A compound like Acetyl-L-phenylalanine ethyl ester might hypothetically act at presynaptic sites to reduce glutamate release or at postsynaptic sites to antagonize glutamate receptors, thereby mitigating the damaging effects of excitotoxicity.
Potential Applications in Neurodegenerative Disease Research
Alzheimer's Disease
Glutamate excitotoxicity is increasingly recognized as a significant contributor to the neuronal loss observed in Alzheimer's disease.[5][7][8] The accumulation of amyloid-beta (Aβ) plaques can disrupt glutamate homeostasis, leading to chronic excitotoxic conditions. A compound that could potentially modulate glutamatergic signaling, such as Acetyl-L-phenylalanine ethyl ester, could be investigated for its ability to protect neurons from Aβ-induced toxicity. Additionally, its effects on Aβ aggregation itself could be a subject of study.
Parkinson's Disease
The role of the glutamatergic system in Parkinson's disease is complex, with evidence suggesting that overactivity of certain glutamatergic pathways contributes to the motor symptoms and potentially to the neurodegenerative process itself.[6][10][11][12] Therefore, compounds that can dampen this hyperactivity may have therapeutic potential. Investigating whether Acetyl-L-phenylalanine ethyl ester can protect dopaminergic neurons from toxins used in Parkinson's disease models, such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), would be a logical first step.
Ischemic Stroke
During an ischemic stroke, the lack of oxygen and glucose leads to a massive release of glutamate, causing widespread excitotoxic neuronal death in the affected brain region.[13][14] Research on related phenylalanine derivatives has demonstrated neuroprotective effects in in vitro models of ischemia. This provides a rationale for evaluating Acetyl-L-phenylalanine ethyl ester in similar models, such as oxygen-glucose deprivation (OGD) in neuronal cultures.
Proposed Experimental Protocols (Hypothetical)
The following protocols are general methodologies that can be adapted to test the neuroprotective potential of a novel compound like Acetyl-L-phenylalanine ethyl ester.
Protocol 1: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol assesses the ability of a test compound to protect primary neurons from glutamate-induced cell death.
1. Cell Culture:
-
Culture primary cortical or hippocampal neurons from embryonic rodents in appropriate media.
-
Plate neurons in 96-well plates coated with poly-L-lysine.
-
Maintain cultures for 7-10 days to allow for maturation.
2. Compound Treatment:
-
Prepare a stock solution of Acetyl-L-phenylalanine ethyl ester in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the compound to various final concentrations in the culture medium. Ensure the final solvent concentration is non-toxic (e.g., <0.1%).
-
Pre-incubate the neurons with the test compound for 1-2 hours.
3. Induction of Excitotoxicity:
-
Induce excitotoxicity by adding glutamate to a final concentration of 25-100 µM.
-
Include control wells: vehicle only (no compound, no glutamate), and glutamate only.
-
Incubate for 24 hours at 37°C.
4. Assessment of Cell Viability:
-
Quantify cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assay according to the manufacturer's instructions.
-
Calculate cell viability as a percentage relative to the vehicle-only control.
Protocol 2: Thioflavin T (ThT) Assay for Amyloid-Beta Aggregation
This protocol evaluates the effect of a test compound on the aggregation of Aβ peptides.[15][16][17]
1. Preparation of Aβ and Compound:
-
Prepare a stock solution of Aβ(1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol), then evaporate the solvent and resuspend in a buffer like PBS (pH 7.4).
-
Prepare various concentrations of Acetyl-L-phenylalanine ethyl ester.
2. Aggregation Assay:
-
In a 96-well black plate, mix the Aβ solution (final concentration 10-20 µM) with different concentrations of the test compound.
-
Add Thioflavin T solution (final concentration 10-20 µM).
-
Include controls: Aβ only, and buffer with ThT only.
3. Measurement:
-
Measure fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals over 24-48 hours at 37°C using a plate reader.[18]
-
Plot fluorescence intensity versus time to generate aggregation curves.
Data Presentation
Currently, there is no quantitative data available in the scientific literature regarding the efficacy of Acetyl-L-phenylalanine ethyl ester in models of neurodegenerative diseases. Should experiments based on the protocols above be conducted, the data could be presented in the following formats:
Table 1: Hypothetical Neuroprotective Effect of Acetyl-L-phenylalanine Ethyl Ester against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons.
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
| Vehicle Control | - | 100 ± 5.2 |
| Glutamate (50 µM) | - | 45 ± 3.8 |
| Compound + Glutamate | 1 | 52 ± 4.1 |
| Compound + Glutamate | 10 | 68 ± 5.5 |
| Compound + Glutamate | 100 | 85 ± 4.9 |
Table 2: Hypothetical Inhibition of Aβ(1-42) Aggregation by Acetyl-L-phenylalanine Ethyl Ester.
| Treatment Group | Concentration (µM) | ThT Fluorescence (Arbitrary Units) at 24h | % Inhibition |
| Aβ(1-42) only | - | 8500 ± 350 | 0 |
| Compound + Aβ(1-42) | 1 | 7800 ± 400 | 8.2 |
| Compound + Aβ(1-42) | 10 | 5200 ± 310 | 38.8 |
| Compound + Aβ(1-42) | 100 | 2100 ± 250 | 75.3 |
Conclusion
While Acetyl-L-phenylalanine ethyl ester is an established reagent in synthetic chemistry, its potential role in the study of neurodegenerative diseases remains unexplored. Based on the neuroprotective activities of other phenylalanine derivatives, it is plausible to hypothesize that this compound may exhibit beneficial effects, possibly through the modulation of glutamatergic pathways. The experimental protocols outlined here provide a foundational framework for initiating such investigations. It is imperative that any future studies rigorously validate these hypothetical applications through direct experimentation to determine the true potential of Acetyl-L-phenylalanine ethyl ester as a tool or therapeutic lead in the fight against neurodegenerative diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-アセチル-L-フェニルアラニンエチルエステル | Sigma-Aldrich [sigmaaldrich.com]
- 3. Acetyl-L-phenylalanine Ethyl Ester | LGC Standards [lgcstandards.com]
- 4. Acetyl-L-phenylalanine ethyl ester | 2361-96-8 | FA47441 [biosynth.com]
- 5. Amyloid β, Glutamate, Excitotoxicity in Alzheimer's Disease: Are We on the Right Track? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamate and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutamate-mediated excitotoxicity and neurodegeneration in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of glutamate and NMDA receptors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The role of glutamatergic neurotransmission in the motor and non-motor symptoms in Parkinson's disease: Clinical cases and a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repository.eduhk.hk [repository.eduhk.hk]
- 12. Roles of Glutamate Receptors in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Ischemic stroke: experimental models and reality - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thioflavin T spectroscopic assay [assay-protocol.com]
- 16. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 17. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for High-Throughput Screening with N-Acetyl-L-phenylalanine ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-phenylalanine ethyl ester (APEE) is a synthetic substrate for the serine protease chymotrypsin. Its hydrolysis by chymotrypsin can be monitored spectrophotometrically, making it a valuable tool for high-throughput screening (HTS) of chymotrypsin inhibitors. This document provides detailed application notes and protocols for utilizing APEE in HTS campaigns, with a focus on assay development, execution, and data analysis. Chymotrypsin, beyond its digestive role, is a well-studied model enzyme for serine proteases, a class of enzymes implicated in numerous physiological and pathological processes. A relevant signaling pathway involving chymotrypsin is its ability to cleave and activate Protease-Activated Receptors (PARs), which are involved in inflammation and tissue repair.
Biochemical Assay Principle
The high-throughput screening assay described here is a colorimetric assay that measures the enzymatic activity of chymotrypsin through the hydrolysis of N-Acetyl-L-phenylalanine ethyl ester. The hydrolysis of the ester bond in APEE by chymotrypsin produces N-Acetyl-L-phenylalanine and ethanol. The progress of the reaction can be monitored by measuring the change in absorbance over time. While direct measurement of APEE hydrolysis is possible in the UV range, for HTS applications, it is often coupled with a pH indicator or other methods to generate a more robust signal in the visible range. For the purpose of this protocol, we will focus on a direct UV absorbance-based assay adapted for a microplate format.
Signaling Pathway: Chymotrypsin and Protease-Activated Receptors (PARs)
Chymotrypsin can act as a signaling molecule by cleaving and activating members of the Protease-Activated Receptor (PAR) family, specifically PAR1 and PAR2. This activation triggers intracellular signaling cascades, such as the ERK1/2 pathway, leading to cellular responses like the regulation of cytokine expression (e.g., IL-10). The dysregulation of PAR signaling is implicated in various inflammatory diseases, making chymotrypsin and other proteases that activate these receptors attractive targets for drug discovery. High-throughput screening for chymotrypsin inhibitors can, therefore, identify compounds with potential therapeutic applications in modulating PAR-mediated signaling.
Data Presentation
Enzyme Kinetics (Illustrative)
| Parameter | Illustrative Value | Description |
| Km | 0.1 - 1.0 mM | Substrate concentration at which the reaction rate is half of Vmax. |
| Vmax | Variable | The maximum rate of the reaction when the enzyme is saturated with the substrate. |
HTS Assay Performance Metrics
The quality and reliability of an HTS assay are assessed using statistical parameters like the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
| Parameter | Formula | Illustrative Value | Interpretation |
| Z'-Factor | 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| | 0.75 | Excellent assay quality |
SDpos and Meanpos are the standard deviation and mean of the positive control (e.g., uninhibited enzyme), respectively. SDneg and Meanneg are for the negative control (e.g., fully inhibited enzyme or no enzyme).
Inhibitor Potency (Illustrative)
The potency of identified inhibitors is determined by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50).
| Compound | IC50 (µM) | Hill Slope |
| Known Inhibitor (e.g., Chymostatin) | 0.5 | 1.1 |
| Hit Compound 1 | 2.3 | 0.9 |
| Hit Compound 2 | 8.1 | 1.2 |
Experimental Protocols
Materials and Reagents
-
α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich, C4129)
-
N-Acetyl-L-phenylalanine ethyl ester (APEE) (e.g., Sigma-Aldrich, A2003)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.8)
-
Calcium Chloride (CaCl2)
-
Dimethyl sulfoxide (DMSO)
-
Known chymotrypsin inhibitor (e.g., Chymostatin, as a positive control for inhibition)
-
96-well, clear, flat-bottom microplates (UV-transparent)
-
Microplate reader with UV absorbance detection capabilities
Preparation of Solutions
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 7.8.
-
Chymotrypsin Stock Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl. Store in aliquots at -20°C.
-
Working Chymotrypsin Solution: Dilute the chymotrypsin stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration). The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
APEE Substrate Stock Solution: Prepare a 100 mM stock solution of APEE in DMSO.
-
Working APEE Substrate Solution: Dilute the APEE stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration, typically around the Km value).
-
Compound Plates: Prepare serial dilutions of test compounds and control inhibitor in DMSO in a separate 96-well plate.
HTS Assay Protocol in a 96-Well Plate
This protocol is designed for a final assay volume of 200 µL.
-
Compound Dispensing: Add 2 µL of test compounds, control inhibitor, or DMSO (for uninhibited and no-enzyme controls) to the wells of the 96-well assay plate.
-
Enzyme Addition: Add 100 µL of the working chymotrypsin solution to all wells except the "no-enzyme" control wells. To the "no-enzyme" control wells, add 100 µL of Assay Buffer.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add 100 µL of the working APEE substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 25°C. Measure the absorbance at a wavelength determined by the hydrolysis product (typically in the range of 256 nm for similar substrates, but should be optimized for APEE) every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the initial reaction rate (V0) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the data to the controls:
-
Percent inhibition = 100 * (1 - (Vsample - Vno enzyme) / (VDMSO - Vno enzyme))
-
-
For hit compounds, perform dose-response experiments and calculate the IC50 values.
-
HTS Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify chymotrypsin inhibitors.
Conclusion
N-Acetyl-L-phenylalanine ethyl ester is a suitable substrate for developing a robust and reliable high-throughput screening assay for chymotrypsin inhibitors. By following the protocols and guidelines outlined in this document, researchers can effectively screen large compound libraries to identify novel modulators of chymotrypsin activity. The identified hits may have therapeutic potential in diseases where chymotrypsin-like serine proteases and their signaling pathways, such as the activation of Protease-Activated Receptors, are implicated. Careful assay optimization and validation are crucial for the success of any HTS campaign.
Application Notes and Protocols for (S)-Ethyl 2-acetamido-3-phenylpropanoate in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Ethyl 2-acetamido-3-phenylpropanoate, also known as N-acetyl-L-phenylalanine ethyl ester, is a derivative of the essential amino acid L-phenylalanine. While not a conventional reagent in mainstream proteomics, its chemical structure—comprising an N-acetyl group, an ethyl ester, and a phenyl ring—presents several hypothetical avenues for application in specialized proteomics workflows. These notes explore potential, though not yet established, uses of this compound and its analogs in areas such as metabolic labeling and as a probe for enzyme activity. The protocols provided are based on well-established proteomics techniques that could be adapted to incorporate this compound or its derivatives.
Hypothetical Application 1: Metabolic Labeling for Quantitative Proteomics
The primary hypothetical application of this compound in proteomics is as a precursor for a novel metabolic label, analogous to the amino acids used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). For this to be feasible, the compound would need to be modified to be cell-permeable and be processed by the cell's translational machinery to be incorporated into newly synthesized proteins.
Principle:
A modified, isotopically heavy version of this compound (e.g., containing ¹³C or ¹⁵N isotopes) could be synthesized. When introduced to cell culture, it would be hypothetically taken up by the cells and the core N-acetyl-L-phenylalanine structure incorporated into proteins in place of natural phenylalanine. By comparing the mass spectra of proteins from cells grown in "light" (natural isotope abundance) versus "heavy" media, relative protein abundance can be quantified.
Workflow for Hypothetical Metabolic Labeling:
Application Notes and Protocols for Enzyme Kinetics using Acetyl-L-phenylalanine ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-L-phenylalanine ethyl ester (APEE) is a synthetic substrate commonly employed in the study of enzyme kinetics, particularly for the serine protease α-chymotrypsin.[1][2] Chymotrypsin, a key digestive enzyme, catalyzes the hydrolysis of peptide bonds on the C-terminal side of aromatic amino acids such as phenylalanine, tryptophan, and tyrosine.[1] The use of APEE in enzymatic assays allows for the precise determination of kinetic parameters, such as the Michaelis-Menten constant (Km) and the catalytic constant (kcat), which are fundamental to characterizing enzyme activity and inhibition. These parameters are crucial in basic research for understanding enzyme mechanisms and in drug development for screening potential inhibitors. This document provides detailed protocols for conducting kinetic assays with APEE and presents relevant kinetic data for α-chymotrypsin.
Data Presentation
The kinetic parameters for the hydrolysis of Acetyl-L-phenylalanine ethyl ester by α-chymotrypsin are summarized in the table below. These values are essential for comparing enzyme performance under different conditions and for evaluating the efficacy of potential inhibitors.
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions |
| α-Chymotrypsin | Acetyl-L-phenylalanine ethyl ester | 0.19 | 173 | 9.1 x 10⁵ | pH 7.8, 25°C |
Note: The values presented are compiled from literature and may vary depending on the specific experimental conditions, such as buffer composition and ionic strength.
Signaling and Reaction Pathway
The enzymatic reaction of chymotrypsin with APEE follows a two-step mechanism involving the formation of an acyl-enzyme intermediate.
References
Troubleshooting & Optimization
Technical Support Center: Purification of (S)-Ethyl 2-acetamido-3-phenylpropanoate by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying (S)-Ethyl 2-acetamido-3-phenylpropanoate using column chromatography. This document offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to ensure a successful purification process.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a standard procedure for the purification of this compound on a laboratory scale using silica gel column chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Solvents: n-Hexane, Ethyl acetate (analytical grade)
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (washed and dried)
-
Beakers, Erlenmeyer flasks, and collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Product:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using a mixture of hexane and ethyl acetate. A good starting ratio is 7:3 (hexane:ethyl acetate).
-
Visualize the spots under a UV lamp and calculate the Rf value of the product and any impurities. The ideal Rf for the product for column chromatography is between 0.2 and 0.4.[1]
-
-
Column Packing:
-
Insert a small plug of cotton or glass wool into the bottom of the column.
-
Add a thin layer of sand over the cotton plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Add a thin protective layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent. Carefully apply the solution to the top of the column using a pipette, allowing it to absorb into the silica bed.
-
Dry Loading (Recommended for samples with poor solubility in the eluent): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[2]
-
-
Elution:
-
Begin elution with the initial non-polar solvent system (e.g., 9:1 hexane:ethyl acetate).
-
Collect fractions in test tubes or flasks.
-
Monitor the separation by periodically analyzing the collected fractions by TLC.
-
Gradually increase the polarity of the eluent (e.g., to 8:2, 7:3, and 6:4 hexane:ethyl acetate) to elute the desired compound. A steep gradient should be avoided as it can lead to poor separation.
-
-
Fraction Analysis and Product Isolation:
-
Identify the fractions containing the pure product using TLC.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data Summary
The following tables provide typical data for the purification process. Note that optimal conditions may vary depending on the specific reaction mixture.
Table 1: TLC Solvent Systems and Approximate Rf Values
| Solvent System (Hexane:Ethyl Acetate) | This compound Rf | Potential Impurity (e.g., N-acetyl-L-phenylalanine) Rf |
| 8:2 | ~0.25 | ~0.05 |
| 7:3 | ~0.40 | ~0.15 |
| 6:4 | ~0.55 | ~0.30 |
Table 2: Column Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) |
| Mobile Phase | Gradient of Hexane and Ethyl Acetate |
| Sample Loading | Dry loading is often preferred for better resolution. |
| Silica to Crude Ratio | 30:1 to 100:1 by weight for good separation. |
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography of this compound.
Q1: The compound is not moving down the column or is moving very slowly.
A1: This indicates that the mobile phase is not polar enough.
-
Solution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. If the compound is highly polar, a more polar solvent like methanol could be added to the ethyl acetate in small percentages (e.g., 1-5%).
Q2: The compound comes off the column too quickly with poor separation from impurities.
A2: This suggests the mobile phase is too polar.
-
Solution: Start with a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate). A slower, more gradual increase in polarity during elution will improve separation.
Q3: The collected fractions show significant peak tailing on the TLC plates.
A3: Peak tailing for N-acetylated amino acid esters can be caused by the interaction of the amide group with the acidic silica gel.[3][4]
-
Solutions:
-
Add a small amount (0.1-1%) of a modifier like acetic acid or triethylamine to the mobile phase to improve the peak shape. Acetic acid can help protonate basic impurities, while triethylamine can neutralize acidic sites on the silica.
-
Ensure the sample is not overloaded on the column. A high concentration of the compound can lead to tailing.
-
Q4: The separation is poor, and the bands are broad and overlapping.
A4: This can result from several factors.
-
Solutions:
-
Improper Column Packing: Repack the column, ensuring the silica gel is uniform and free of air bubbles or cracks.
-
Sample Loading: If wet loading was used, the volume of the solvent might have been too large, causing the initial band to be too broad.[5] Try using the dry loading technique.
-
Column Overloading: Reduce the amount of crude material loaded onto the column.
-
Q5: The compound appears to be degrading on the column.
A5: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.
-
Solutions:
-
Deactivate the silica gel by pre-eluting the column with the mobile phase containing a small amount of a base like triethylamine (1%).
-
Consider using a different stationary phase, such as neutral alumina.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal Rf value I should aim for on TLC before running the column?
A1: For optimal separation, the Rf value of your target compound on the TLC plate should be between 0.2 and 0.4 in the initial, least polar solvent system you plan to use for the column.[1]
Q2: Should I use wet loading or dry loading for my sample?
A2: While wet loading is simpler, dry loading is generally recommended for the purification of this compound, especially if the crude product has low solubility in the initial eluent or if high resolution is required.[2][6] Dry loading prevents band broadening that can occur when the sample is dissolved in a solvent that is too polar.[5]
Q3: What are the potential impurities I might encounter?
A3: Common impurities can include unreacted starting materials such as N-acetyl-L-phenylalanine and ethanol, as well as byproducts from the esterification reaction. If the reaction involved a coupling agent, residual coupling agent and its byproducts might also be present.
Q4: How can I visualize the compound on the TLC plate?
A4: this compound contains a phenyl group, which allows for visualization under a UV lamp at 254 nm. Additionally, a potassium permanganate stain can be used as a general stain for organic compounds.
Q5: Can I reuse my column?
A5: While it is technically possible to flush the column with a very polar solvent to remove all compounds and then re-equilibrate with a non-polar solvent, it is generally not recommended for high-purity applications as residual impurities may remain and affect subsequent purifications. For routine purifications where the same compound is being isolated, it may be acceptable.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
Technical Support Center: Optimizing Acetyl-L-phenylalanine Ethyl Ester Synthesis
Welcome to the technical support center for the synthesis of Acetyl-L-phenylalanine ethyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing reaction yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing Acetyl-L-phenylalanine ethyl ester?
There are several established methods for the synthesis of Acetyl-L-phenylalanine ethyl ester. The most common approaches include:
-
Acid-catalyzed Esterification: This is a traditional method that involves reacting N-acetyl-L-phenylalanine with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[1][2][3][4] This reaction is typically performed under reflux conditions.[1][2]
-
Using Coupling Reagents: Reagents like Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) and its derivatives can be used to facilitate the esterification under milder conditions.[5] This method often involves the use of a base, such as 1-methylimidazole.[5]
-
Enzymatic Synthesis: Proteases like α-chymotrypsin can catalyze the formation of the peptide bond in a highly stereoselective manner, which can be adapted for ester synthesis.[6]
Q2: Why is N-protection of phenylalanine necessary before esterification?
The amino group of phenylalanine is nucleophilic and can compete with the alcohol during the esterification reaction, leading to the formation of amide byproducts.[5] Protecting the amino group with an acetyl group prevents this side reaction and ensures that the esterification occurs at the carboxylic acid group.[5] Additionally, the zwitterionic nature of unprotected amino acids makes them poorly soluble in many organic solvents used for esterification.[3][4][5]
Q3: What factors can influence the yield of the synthesis?
Several factors can significantly impact the yield of Acetyl-L-phenylalanine ethyl ester synthesis:
-
Reaction Temperature and Time: Both acid-catalyzed and coupling agent-mediated reactions are sensitive to temperature and duration. Optimization is often required to maximize yield while minimizing side reactions.
-
Choice of Catalyst/Coupling Reagent: The type and amount of acid catalyst or coupling reagent can dramatically affect reaction efficiency.
-
Solvent: The choice of solvent is crucial. For instance, using an excess of the reactant alcohol (ethanol) as the solvent can drive the equilibrium towards the product.[5]
-
Base (for coupling reactions): The basicity and steric bulk of the base used with coupling reagents can influence the reaction rate and the formation of byproducts.[5]
-
Water Removal: In acid-catalyzed esterification, water is a byproduct. Its removal is necessary to shift the reaction equilibrium towards the formation of the ester.[3][4]
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively track the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for the determination of the conversion rate and the detection of any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of the product and to determine the reaction conversion by integrating the signals of the starting material and the product.[2][7]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of Acetyl-L-phenylalanine ethyl ester.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress using TLC or HPLC to determine the optimal conditions. |
| Ineffective catalyst/coupling reagent: The catalyst may be deactivated, or the coupling reagent may have degraded. | Use a fresh batch of catalyst or coupling reagent. Ensure anhydrous conditions when using moisture-sensitive reagents. | |
| Presence of water: Water can hydrolyze the ester product back to the carboxylic acid, especially in acid-catalyzed reactions.[3][4] | Use anhydrous solvents and reagents. Consider using a Dean-Stark apparatus to remove water azeotropically during the reaction. | |
| Suboptimal solvent: The chosen solvent may not be suitable for the reaction. | If using a co-solvent with ethanol, consider using an excess of ethanol as both reactant and solvent to drive the reaction forward.[5] | |
| Formation of Multiple Products (Impurities) | Side reactions: The unprotected amino group can lead to amide formation.[5] | Ensure complete N-acetylation of the starting L-phenylalanine. |
| Racemization: The chiral center of phenylalanine can be susceptible to racemization under harsh reaction conditions (e.g., high temperatures, strong bases).[5] | Use milder reaction conditions. For coupling reactions, the choice of base is critical; weaker or sterically hindered bases can minimize racemization.[8] | |
| Byproducts from coupling reagents: The coupling reagent itself can lead to the formation of byproducts. | Follow the recommended stoichiometry for the coupling reagent and base. Purification methods like column chromatography may be necessary to remove these impurities. | |
| Difficulty in Product Purification | Similar polarity of product and starting material: This can make separation by column chromatography challenging. | Optimize the mobile phase for column chromatography to achieve better separation. Recrystallization can also be an effective purification method. |
| Oily product: The product may not crystallize easily. | Try different crystallization solvents or solvent mixtures. Trituration with a non-polar solvent like petroleum ether can sometimes induce crystallization.[2] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification
This protocol describes a general procedure for the synthesis of Acetyl-L-phenylalanine ethyl ester using sulfuric acid as a catalyst.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend N-acetyl-L-phenylalanine (1 equivalent) in absolute ethanol (used in excess as the solvent).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents) dropwise with stirring.
-
Reaction: Heat the mixture to reflux and maintain the temperature for a specified time (e.g., 3-6 hours). Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Protocol 2: Esterification using Mukaiyama's Reagent
This protocol outlines the synthesis using a modified Mukaiyama's reagent.[5]
-
Reagent Preparation: Dissolve the Mukaiyama's reagent (e.g., 2-chloro-1-methylpyridinium ethyl sulfate, 1.2 equivalents) in anhydrous ethanol.[5]
-
Reactant Addition: To the solution, add N-acetyl-L-phenylalanine (1 equivalent) and a suitable base like 1-methylimidazole (2.4 equivalents).[5]
-
Reaction: The reaction can be performed at room temperature or with gentle heating (e.g., using microwave irradiation for enhanced efficiency).[5] Monitor the reaction by TLC or HPLC.
-
Work-up and Purification: Once the reaction is complete, the work-up procedure will depend on the specific Mukaiyama's reagent used. Typically, it involves partitioning between an organic solvent and water, followed by purification of the organic layer.
Data Presentation
Table 1: Comparison of Reaction Conditions for Acetyl-L-phenylalanine Ester Synthesis
| Method | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Acid-Catalyzed | H₂SO₄ | - | Methanol | Reflux | 3 | 75 | [2] |
| Mukaiyama's Reagent | [2-ClMePy]I | 1-methylimidazole | Methanol | 66 (Microwave) | 1 | ~70 | [5] |
| Mukaiyama's Reagent | [2-ClMePy][EtSO₄] | 1-methylimidazole | Methanol | 80 (Microwave) | 0.5 | ~90 | [5] |
| Enzymatic | α-chymotrypsin | - | Aqueous buffer/co-solvent | Ambient | 0.05 | 53 (for dipeptide synthesis) | [6] |
Note: The yield for the enzymatic method is for a dipeptide synthesis and is provided for comparative purposes of the catalytic efficiency.
Visualizations
Caption: General experimental workflow for the synthesis of Acetyl-L-phenylalanine ethyl ester.
Caption: Troubleshooting logic for addressing common issues in the synthesis.
References
- 1. WO1980002421A1 - Process for producing n-acyl-d-phenylalanine ester - Google Patents [patents.google.com]
- 2. EP0028251A1 - METHOD FOR PRODUCING AN N-ACYL-D-PHENYLALANINE ESTER. - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: N-Acetyl-L-phenylalanine Ethyl Ester Synthesis
Welcome to the Technical Support Center for the synthesis of N-Acetyl-L-phenylalanine ethyl ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-Acetyl-L-phenylalanine ethyl ester?
A1: The two most prevalent methods for the synthesis of N-Acetyl-L-phenylalanine ethyl ester are:
-
Fischer-Speier Esterification: This is a direct, acid-catalyzed esterification of N-Acetyl-L-phenylalanine with ethanol. Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). The reaction is typically driven to completion by using an excess of ethanol and sometimes by removing the water formed during the reaction.[1][2][3]
-
Mukaiyama Esterification: This method utilizes a coupling reagent, such as a modified 2-chloro-1-methylpyridinium salt, to facilitate the esterification. This approach is often milder than the Fischer esterification but involves the use of additional reagents.[4][5]
Q2: What are the primary side products I should be aware of during the synthesis?
A2: The side products largely depend on the synthetic route chosen.
- For Fischer Esterification , the most common side products include:
- N-Acetyl-D-phenylalanine ethyl ester: The D-enantiomer, resulting from racemization of the starting material or product under acidic and/or high-temperature conditions.
- Unreacted N-Acetyl-L-phenylalanine: Incomplete reaction can leave starting material in the final product.
- Diethyl ether: Formed from the acid-catalyzed dehydration of two ethanol molecules, especially at higher temperatures.
- Ethylene: Can be formed from the acid-catalyzed dehydration of ethanol at elevated temperatures.
- For Mukaiyama Esterification , potential byproducts include:
- N-methyl-2-pyridone: A common byproduct derived from the 2-chloro-1-methylpyridinium reagent.[4]
- Unreacted starting materials: Incomplete reaction will leave N-Acetyl-L-phenylalanine and the coupling reagent adducts.
- Racemized product: While generally milder, some racemization can still occur.[4]
Q3: How can I minimize racemization during the synthesis?
A3: Racemization is a critical concern as the stereochemical purity of the final product is often paramount. To minimize the formation of the D-enantiomer:
-
Temperature Control: Avoid excessively high temperatures and prolonged reaction times, especially during Fischer esterification. Higher temperatures can accelerate the rate of racemization.[6][7]
-
Choice of Base (for applicable methods): In reactions involving a base, its strength can influence the degree of racemization. Weaker bases are generally preferred to minimize proton abstraction from the chiral center.[6]
-
Milder Reaction Conditions: Employing milder esterification methods, such as those using carbodiimide coupling agents or Mukaiyama reagents, can often reduce the extent of racemization compared to strong acid catalysis at high temperatures.[4]
Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for monitoring reaction progress and quantifying the purity of the final product. A chiral HPLC column is necessary to separate and quantify the L- and D-enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying the presence of impurities.[8][9][10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities such as diethyl ether and ethylene.
-
Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.
Troubleshooting Guides
Fischer-Speier Esterification
This guide addresses common issues encountered during the acid-catalyzed esterification of N-Acetyl-L-phenylalanine with ethanol.
Issue 1: Low Yield of N-Acetyl-L-phenylalanine Ethyl Ester
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | The Fischer esterification is an equilibrium reaction.[2] Increase the excess of ethanol (e.g., use it as the solvent) to shift the equilibrium towards the product. Consider removing water as it forms, for example, by using a Dean-Stark apparatus. |
| Insufficient Catalyst | Ensure the appropriate catalytic amount of strong acid (e.g., H₂SO₄ or TsOH) is used. |
| Low Reaction Temperature | While high temperatures can promote side reactions, a temperature that is too low will result in a very slow reaction rate. Refluxing in ethanol is a common practice. |
| Premature Work-up | Monitor the reaction by TLC or HPLC to ensure it has reached completion before quenching and work-up. |
Issue 2: Presence of Significant Impurities in the Final Product
| Impurity | Potential Cause | Troubleshooting & Prevention |
| Unreacted N-Acetyl-L-phenylalanine | Incomplete reaction. | See "Low Yield" troubleshooting steps. Purify the final product by recrystallization or column chromatography. |
| N-Acetyl-D-phenylalanine ethyl ester (Racemization) | High reaction temperature or prolonged reaction time.[6] | Maintain the lowest effective reaction temperature and monitor the reaction to avoid unnecessarily long heating times. Analyze the enantiomeric excess using chiral HPLC. |
| Diethyl Ether | High reaction temperatures leading to the dehydration of ethanol. | Avoid excessive heating. The formation of diethyl ether is more pronounced at temperatures above ~140°C. |
| Ethylene | Very high reaction temperatures (typically >170°C) causing the dehydration of ethanol. | Maintain a controlled reflux temperature. |
Experimental Protocols & Data
Key Experimental Protocol: Fischer Esterification of N-Acetyl-L-phenylalanine
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired product specifications.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-Acetyl-L-phenylalanine (1.0 eq).
-
Reagent Addition: Add a significant excess of absolute ethanol (e.g., 10-20 eq, or as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution) carefully until the effervescence ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Analytical Data for Characterization
The following table provides typical NMR chemical shifts for N-Acetyl-L-phenylalanine and its methyl ester, which can be used as a reference for the ethyl ester. The ethyl group in the ester will show a characteristic quartet and triplet in the ¹H NMR spectrum.
| Compound | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) |
| N-Acetyl-L-phenylalanine [8][9] | 12.65 (s, 1H), 8.18 (d, 1H), 7.31–7.17 (m, 5H), 4.40 (ddd, 1H), 3.03 (dd, 1H), 2.83 (dd, 1H), 1.77 (s, 3H) | 173.15, 169.19, 137.71, 129.03, 128.16, 126.38, 53.48, 36.77, 22.33 |
| N-Acetyl-L-phenylalanine Methyl Ester [8] | 8.33 (d, 1H), 7.33–7.16 (m, 5H), 4.44 (ddd, 1H), 3.59 (s, 3H), 3.00 (dd, 1H), 2.87 (dd, 1H), 1.79 (s, 3H) | 172.19, 169.29, 137.25, 128.99, 128.23, 126.52, 53.60, 51.79, 36.72, 22.23 |
Visual Troubleshooting Guide
The following workflow provides a logical approach to identifying and resolving issues during the synthesis of N-Acetyl-L-phenylalanine ethyl ester.
References
- 1. mdpi.com [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ester formation at the liquid–solid interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. susi.usi.ch [susi.usi.ch]
- 9. rsc.org [rsc.org]
- 10. magritek.com [magritek.com]
- 11. N-ACETYL-D-PHENYLALANINE(10172-89-1) 1H NMR [m.chemicalbook.com]
Technical Support Center: (S)-Ethyl 2-acetamido-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the storage, handling, and utilization of (S)-Ethyl 2-acetamido-3-phenylpropanoate (also known as Acetyl-L-phenylalanine ethyl ester, Ac-L-Phe-OEt) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, it is recommended to store this compound at temperatures between 2-8°C. Some suppliers also recommend storage at -20°C for maximum shelf life. The compound should be stored in a tightly sealed container to protect it from moisture.
Q2: Is this compound sensitive to light?
While specific photostability data for this compound is not extensively available, it is good laboratory practice to store it in a light-protected container, such as an amber vial, to prevent potential photodegradation.
Q3: What are the known incompatibilities of this compound?
This compound is incompatible with strong oxidizing agents. Contact with strong acids or bases should also be avoided as they can catalyze the hydrolysis of the ester and amide functional groups.
Q4: In which solvents is this compound soluble?
This compound is soluble in a range of organic solvents commonly used in peptide synthesis and other organic reactions.
Solubility Data
| Solvent | Solubility |
| Dichloromethane (DCM) | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Water | Sparingly soluble |
Q5: What are the primary applications of this compound?
This compound is a key building block in the synthesis of peptides and peptidomimetics. Its N-acetyl group provides protection to the amine, while the ethyl ester protects the carboxylic acid, making it a suitable starting material for peptide coupling reactions.
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments involving this compound, particularly in the context of Solid-Phase Peptide Synthesis (SPPS).
Issue 1: Low Coupling Efficiency in SPPS
Symptoms:
-
Positive Kaiser test (indicating free amines) after the coupling step.
-
Low yield of the final peptide.
-
Presence of deletion sequences in the final product as detected by mass spectrometry.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Activation | Ensure that the coupling reagents (e.g., HBTU, HATU) are fresh and used in the correct stoichiometry (typically 1.5-2 equivalents relative to the amino acid). Pre-activation of the carboxylic acid for a few minutes before adding it to the resin can improve efficiency. |
| Steric Hindrance | Double-couple the amino acid by repeating the coupling step with fresh reagents. Increasing the reaction time or temperature (e.g., to 40-50°C) can also help overcome steric hindrance. |
| Peptide Aggregation on Resin | Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and Dichloromethane (DCM). The use of chaotropic salts (e.g., LiCl) can also help disrupt aggregation. |
| Poor Resin Swelling | Ensure the resin is adequately swollen in the reaction solvent before the first coupling step. Different resins have different swelling properties in various solvents. |
Issue 2: Racemization of the Phenylalanine Residue
Symptoms:
-
Presence of diastereomeric impurities in the final peptide, detectable by chiral chromatography or NMR.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Prolonged Activation Time | Minimize the pre-activation time of the carboxylic acid before adding it to the resin-bound amine. |
| Use of Strong Base | Use a milder base for neutralization and coupling, such as N-methylmorpholine (NMM) or collidine, instead of stronger bases like diisopropylethylamine (DIPEA). |
| Inappropriate Coupling Reagent | Use coupling reagents known to suppress racemization, such as those containing additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). |
Issue 3: Hydrolysis of the Ethyl Ester
Symptoms:
-
Presence of the corresponding carboxylic acid as an impurity.
-
Difficulty in subsequent coupling reactions if hydrolysis occurs prematurely.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Exposure to Acidic or Basic Conditions | Avoid prolonged exposure to strong acids or bases. If acidic or basic conditions are necessary for other reaction steps, ensure they are neutralized promptly. |
| Presence of Water | Use anhydrous solvents and reagents to minimize hydrolysis. |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol describes a general procedure for the coupling of this compound onto a resin-bound amine in an Fmoc-based SPPS workflow.
Materials:
-
Rink Amide resin (or other suitable resin with a free amine)
-
This compound
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Anhydrous DMF
-
DCM
-
Piperidine solution (20% in DMF) for Fmoc deprotection (if applicable)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection (if applicable): If the resin is Fmoc-protected, treat it with 20% piperidine in DMF for 5 minutes, drain, and then for an additional 15 minutes to ensure complete deprotection. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Activation of this compound: In a separate vial, dissolve this compound (2 equivalents relative to resin loading), the coupling reagent (1.95 equivalents), and a base such as DIPEA (4 equivalents) in a minimal amount of anhydrous DMF. Allow this pre-activation mixture to stand for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the swollen and deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the coupling for another hour or perform a double coupling.
-
Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.
-
Chain Elongation: Proceed with the deprotection and coupling of the next amino acid in the sequence.
Visualizations
Caption: A typical workflow for coupling this compound in SPPS.
Caption: Potential degradation pathways for this compound.
Troubleshooting low yield in the synthesis of Acetyl-L-phenylalanine ethyl ester
Welcome to the technical support center for the synthesis of Acetyl-L-phenylalanine ethyl ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to low yields and other complications during the synthesis of Acetyl-L-phenylalanine ethyl ester.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of Acetyl-L-phenylalanine ethyl ester can stem from several factors, primarily related to reaction conditions and reagent quality. The most common method for this synthesis is the Fischer esterification of N-acetyl-L-phenylalanine. This reaction is an equilibrium process, and several factors can influence its efficiency.[1][2][3]
Troubleshooting Steps:
-
Incomplete Reaction: The Fischer esterification is a reversible reaction.[1][2][3] To drive the equilibrium towards the product, consider the following:
-
Use Excess Alcohol: Employing a large excess of ethanol can shift the equilibrium to favor the formation of the ethyl ester.[2][3]
-
Water Removal: The water produced during the reaction can hydrolyze the ester product back to the carboxylic acid.[2][3] Using a Dean-Stark apparatus or a drying agent like molecular sieves can effectively remove water and improve yield.[2]
-
-
Catalyst Issues: An inadequate amount or inactive catalyst will result in a slow or incomplete reaction.
-
Reaction Time and Temperature: The reaction may require sufficient time and temperature to reach completion. Typical conditions involve refluxing for several hours.[2][4] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Reagent Quality: Ensure that N-acetyl-L-phenylalanine is pure and the ethanol is anhydrous. Water in the reaction mixture will hinder the reaction.
Q2: I am observing the formation of side products. What are the likely impurities and how can I minimize them?
A2: Side product formation can significantly reduce the yield and complicate the purification of the desired product.
Common Side Reactions and Solutions:
-
Diketopiperazine Formation: In peptide synthesis, the formation of diketopiperazine is a common side reaction, especially when dealing with dipeptide esters. While less common in this specific synthesis, it's a possibility to consider under certain conditions. To minimize this, ensure that the reaction temperature is not excessively high and that the work-up procedure is performed promptly.
-
Racemization: The stereochemical integrity of the L-phenylalanine backbone is crucial. While Fischer esterification generally has a low risk of racemization, using harsh conditions (e.g., excessively strong base or high temperatures for prolonged periods) can lead to a loss of optical purity.[5] It is advisable to use the mildest effective conditions.
-
Unreacted Starting Material: The presence of unreacted N-acetyl-L-phenylalanine is a common impurity if the reaction has not gone to completion. As mentioned in Q1, optimizing reaction conditions to drive the equilibrium forward will minimize this.
Q3: What is the best method for purifying Acetyl-L-phenylalanine ethyl ester?
A3: The purification strategy will depend on the scale of your reaction and the nature of the impurities.
Purification Methods:
-
Extraction: A standard work-up procedure involves neutralizing the acidic catalyst with a weak base (e.g., sodium bicarbonate solution) and extracting the ester into an organic solvent like ethyl acetate or diethyl ether.[4][6] This will remove water-soluble impurities.
-
Column Chromatography: For high purity, flash column chromatography on silica gel is a reliable method. A solvent system of ethyl acetate and hexanes is typically effective for eluting the ester.
-
Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[7]
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of Acetyl-L-phenylalanine ethyl ester via Fischer esterification.
| Parameter | Typical Value | Potential Impact on Yield |
| Reactant Ratio (Ethanol:NA-Phe) | >10:1 molar excess of ethanol | Higher excess drives equilibrium, increasing yield.[3] |
| Catalyst (H₂SO₄) | 0.1 - 0.2 equivalents | Insufficient catalyst leads to slow/incomplete reaction. |
| Reaction Temperature | Reflux (approx. 78 °C for ethanol) | Higher temperatures increase reaction rate but may promote side reactions. |
| Reaction Time | 3 - 10 hours | Insufficient time leads to incomplete conversion.[2][4] |
| Expected Yield | 65% - 97% | Varies significantly based on optimization of conditions.[3] |
Experimental Protocols
Protocol: Fischer Esterification of N-acetyl-L-phenylalanine
This protocol describes a standard lab-scale synthesis of Acetyl-L-phenylalanine ethyl ester.
Materials:
-
N-acetyl-L-phenylalanine
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-acetyl-L-phenylalanine (1 equivalent) in a large excess of anhydrous ethanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 equivalents) to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 3-5 hours, monitoring the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid.
-
Wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR and Mass Spectrometry.
Visualizations
The following diagrams illustrate the troubleshooting workflow and the chemical reaction pathway.
Caption: Troubleshooting workflow for low yield in Acetyl-L-phenylalanine ethyl ester synthesis.
Caption: Reaction pathway for the Fischer esterification of N-acetyl-L-phenylalanine.
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. WO1980002421A1 - Process for producing n-acyl-d-phenylalanine ester - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. EP0028251A1 - METHOD FOR PRODUCING AN N-ACYL-D-PHENYLALANINE ESTER. - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Preventing racemization during N-Acetyl-L-phenylalanine ethyl ester synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of N-Acetyl-L-phenylalanine ethyl ester.
Troubleshooting Guide
Problem 1: Significant racemization detected in the final product.
-
Possible Cause 1.1: Inappropriate choice of coupling reagent.
-
Solution: The selection of the coupling reagent is critical in preserving stereochemical integrity. Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), when used alone, are known to cause significant racemization.[1][2] It is highly recommended to use uronium/aminium salts such as HATU, HBTU, or COMU, or phosphonium salts like PyBOP and PyAOP, which are known to suppress racemization.[3][4][5]
-
-
Possible Cause 1.2: Lack of racemization-suppressing additives.
-
Solution: When using carbodiimide coupling reagents (DCC, DIC), the addition of additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is essential.[1][2][6] These additives react with the activated amino acid to form an active ester intermediate that is less prone to racemization.[2][7] HOAt and OxymaPure are generally more effective than HOBt in suppressing racemization.[2][7]
-
-
Possible Cause 1.3: Incorrect base selection or concentration.
-
Solution: The choice and amount of base can significantly impact the degree of racemization. Strong, non-sterically hindered bases like N,N-diisopropylethylamine (DIPEA) can increase the rate of proton abstraction from the chiral center, leading to racemization.[2][8] It is advisable to use weaker or sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine.[2][6] Use the minimum necessary amount of base, as excess base can promote racemization.[6] A study on the TBTU-mediated amidation of N-acetyl-l-phenylalanine found that using pyridine as a base can reduce racemization.[9][10]
-
-
Possible Cause 1.4: Elevated reaction temperature.
-
Possible Cause 1.5: Prolonged activation time.
Problem 2: Low yield of the desired ester.
-
Possible Cause 2.1: Incomplete reaction.
-
Solution: Ensure all reagents are of high purity and are added in the correct stoichiometry. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider optimizing the reaction time and temperature.
-
-
Possible Cause 2.2: Side reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern in N-Acetyl-L-phenylalanine ethyl ester synthesis?
A1: Racemization is the conversion of a single, pure enantiomer (in this case, the L-form of N-Acetyl-phenylalanine) into an equal mixture of both the L- and D-enantiomers.[4] In pharmaceutical applications, the biological activity of a molecule is often specific to one enantiomer. The presence of the undesired D-enantiomer can lead to reduced efficacy, altered pharmacological properties, or even toxic side effects. Therefore, maintaining the stereochemical integrity of N-Acetyl-L-phenylalanine during its conversion to the ethyl ester is crucial.[4]
Q2: What is the primary mechanism of racemization during this synthesis?
A2: The most common pathway for racemization of N-acetylated amino acids during activation for ester or amide bond formation is through the formation of a 5-membered oxazolone (or azlactone) ring intermediate.[8][12][13] The formation of this planar, aromatic-like ring allows for the easy removal and re-addition of the proton at the chiral alpha-carbon, leading to a loss of stereochemical information.[8]
Q3: Which amino acids are particularly prone to racemization?
A3: While any chiral amino acid can racemize under certain conditions, some are more susceptible than others. Histidine (His) and Cysteine (Cys) are known to be particularly prone to racemization.[2][14] Phenylalanine (Phe) and Serine (Ser) can also be sensitive to racemization.[2][6]
Q4: How does the solvent choice affect racemization?
A4: The polarity of the solvent can influence the rate of racemization. More polar solvents can sometimes favor the racemization side reaction.[2] However, the choice of solvent is often dictated by the solubility of the reactants. Common solvents for these reactions include dichloromethane (DCM), dimethylformamide (DMF), and N-methylpyrrolidone (NMP).[2][8]
Data Presentation
Table 1: Effect of Base on Racemization in TBTU-mediated Amidation of N-Acetyl-L-phenylalanine
| Entry | Base (equivalents) | Reaction Time (h) | Diastereomeric Ratio (L:D) |
| 1 | DIPEA (2) | 18 | 20:80 |
| 2 | DIPEA (1) | 3 | 35:65 |
| 3 | Pyridine (1) | 18 | 75:25 |
Data adapted from a study on the synthesis of an N-acetyl-l-phenylalanine derivative, highlighting the significant impact of the base on stereochemical retention.[9]
Experimental Protocols
Protocol 1: General Procedure for Esterification using a Coupling Reagent (Minimizing Racemization)
-
Dissolution: Dissolve N-Acetyl-L-phenylalanine (1 equivalent) and a racemization-suppressing additive such as HOBt or HOAt (1.2 equivalents) in an anhydrous solvent (e.g., DCM or DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Add the coupling reagent (e.g., DIC or EDC, 1.1 equivalents) to the cooled solution, followed by the slow addition of ethanol (1.5 equivalents).
-
Base Addition: If an amino acid salt is not used, add a weak, sterically hindered base like N-methylmorpholine (NMM) (1 equivalent) dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature, stirring overnight.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter off any precipitate (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with a mild acid (e.g., 1M HCl), followed by a mild base (e.g., saturated NaHCO₃ solution), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Esterification of N-Acetyl-L-phenylalanine
This protocol is based on a published procedure and may require optimization.[15][16]
-
Reagent Preparation: In a microwave-safe reaction vessel, dissolve the Mukaiyama's reagent (e.g., 2-chloro-1-methylpyridinium ethyl sulfate, 1.2 equivalents) in anhydrous ethanol (serving as both reactant and solvent).
-
Addition of Substrate and Base: Add N-Acetyl-L-phenylalanine (1 equivalent) and 1-methylimidazole (2.4 equivalents) to the solution.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 80 °C) for a specified time (e.g., 10-30 minutes).
-
Work-up and Purification: After cooling, concentrate the reaction mixture and purify the product as described in Protocol 1. Note: This method was reported to result in some degree of racemization (enantiomeric excess of 56-71%).[15]
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
Caption: Troubleshooting workflow for high racemization levels.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. file.globalso.com [file.globalso.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. bachem.com [bachem.com]
- 9. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. academic.oup.com [academic.oup.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. peptide.com [peptide.com]
- 15. Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of (S)-Ethyl 2-acetamido-3-phenylpropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (S)-Ethyl 2-acetamido-3-phenylpropanoate, also known as N-acetyl-L-phenylalanine ethyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common methods include:
-
Fischer Esterification: Direct acid-catalyzed esterification of N-acetyl-L-phenylalanine with ethanol. This is a straightforward and cost-effective method.
-
Concurrent N-acetylation and Esterification: Treatment of L-phenylalanine with an orthoester like triethyl orthoacetate, which achieves both N-acetylation and esterification in a single step.[1]
-
Mukaiyama Esterification: Use of a coupling reagent, such as a modified Mukaiyama's reagent, to facilitate the esterification of N-acetyl-L-phenylalanine.[2][3]
-
Enzymatic Resolution: This method involves the synthesis of a racemic mixture of N-acetyl-D,L-phenylalanine ester followed by selective enzymatic hydrolysis of the L-enantiomer to N-acetyl-L-phenylalanine, which is then separated from the desired D-ester. While this is often used for the D-enantiomer, the principle can be adapted.[4][5]
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: Key parameters to monitor and control during scale-up include:
-
Temperature: Both for reaction kinetics and to minimize side reactions and racemization.
-
Reaction Time: To ensure complete conversion without product degradation.
-
Purity of Reagents: Water content in solvents and reagents can significantly impact yield, especially in acid-catalyzed reactions.
-
Stoichiometry of Reagents: The molar ratios of reactants and catalysts are crucial for optimal conversion.
-
Agitation: Efficient mixing is essential for maintaining homogeneity and ensuring consistent heat transfer in larger reaction vessels.
-
Work-up and Purification: The extraction and purification steps need to be optimized for larger volumes to ensure product purity and minimize losses.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored using techniques such as:
-
Thin-Layer Chromatography (TLC): To qualitatively track the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture to determine the conversion rate and detect any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction by observing the disappearance of reactant signals and the emergence of product signals.[6]
Q4: What are the potential safety hazards associated with this synthesis?
A4: Potential hazards include:
-
Use of flammable solvents like ethanol and toluene.
-
Handling of corrosive acids such as sulfuric acid or hydrochloric acid.
-
Use of potentially toxic reagents.
-
For microwave-assisted synthesis, there is a risk of rapid pressure build-up.[2]
Always consult the Safety Data Sheet (SDS) for each reagent and perform a thorough risk assessment before starting any experiment.
Troubleshooting Guides
Guide 1: Fischer Esterification of N-acetyl-L-phenylalanine
Issue: Low Yield
| Possible Cause | Suggested Solution |
| Incomplete reaction | Increase reaction time or temperature. Ensure efficient removal of water, for example, by using a Dean-Stark apparatus. |
| Reversible reaction | Use a large excess of ethanol to shift the equilibrium towards the product. |
| Impure reagents | Ensure all reagents, especially ethanol and the acid catalyst, are anhydrous. |
| Product loss during work-up | Optimize the extraction and purification steps. Minimize the number of transfer steps. |
Issue: Product Impurity
| Possible Cause | Suggested Solution |
| Unreacted starting material | Improve reaction conditions to drive the reaction to completion. Purify the crude product using column chromatography or recrystallization. |
| Side product formation | Lower the reaction temperature to minimize side reactions. Ensure the correct stoichiometry of reagents. |
| Racemization | Use milder reaction conditions. Check the optical purity of the product using chiral HPLC. Racemization can occur with prolonged exposure to acidic or basic conditions at elevated temperatures.[1] |
Guide 2: Concurrent N-acetylation and Esterification with Triethyl Orthoacetate
Issue: Incomplete N-acetylation or Esterification
| Possible Cause | Suggested Solution |
| Insufficient reagent | While one equivalent of triethyl orthoacetate can be sufficient, for some amino acids, a larger excess may be required to achieve good yields.[1] |
| Low reaction temperature | The reaction is typically carried out in refluxing toluene.[1] Ensure the temperature is high enough for the reaction to proceed. |
| Ineffective orthoester | The choice of orthoester is important; for example, triethyl orthoformate was found to be ineffective for this transformation under the same conditions.[1] |
Issue: Racemization of the Product
| Possible Cause | Suggested Solution |
| Formation of an oxazolidinone intermediate | The proposed mechanism involves an oxazolidinone intermediate that can lead to racemization through tautomerization.[1] Minimizing reaction time and temperature may help to reduce racemization. |
Experimental Protocols
Protocol 1: Fischer Esterification of N-acetyl-L-phenylalanine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-acetyl-L-phenylalanine (1 equivalent).
-
Reagent Addition: Add a large excess of anhydrous ethanol (e.g., 10-20 equivalents) followed by a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Esterification using a Modified Mukaiyama's Reagent
This protocol is based on a described method for the synthesis of the methyl ester and can be adapted for the ethyl ester.[2]
-
Reagent Preparation: In a microwave reaction vessel, dissolve the modified Mukaiyama's reagent (e.g., 2-chloro-1-methylpyridinium ethyl sulfate, 1.2 equivalents) in anhydrous ethanol (which acts as both solvent and reagent).
-
Addition of Starting Material: Add N-acetyl-L-phenylalanine (1 equivalent) and a base such as 1-methylimidazole (2.4 equivalents) to the solution.
-
Microwave Irradiation: Seal the vessel and heat the reaction mixture in a microwave reactor at a set temperature (e.g., 80 °C) for a specified time.[2]
-
Work-up and Purification: After cooling, the reaction mixture can be concentrated and the product purified by column chromatography.
Quantitative Data
Table 1: Comparison of Reaction Conditions and Yields for Esterification of N-acetyl-L-phenylalanine
| Method | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Fischer Esterification | N-acetyl-D,L-phenylalanine, Methanol, Sulfuric Acid | Methanol | Reflux | 3 hours | 75% (for methyl ester) | [5] |
| Microwave-Assisted Mukaiyama | N-acetyl-L-phenylalanine, [2-ClMePy]I, 1-methylimidazole | Methanol | 80 °C | - | Increased yield compared to reflux | [2] |
| Concurrent N-acetylation and Esterification | L-phenylalanine, Triethyl orthoacetate (TEOA) | Toluene | Reflux | - | Good yield | [1] |
Note: The yield for the Fischer esterification is for the methyl ester of the racemic mixture. Yields can vary significantly based on the specific conditions and scale.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. EP0028251A1 - METHOD FOR PRODUCING AN N-ACYL-D-PHENYLALANINE ESTER. - Google Patents [patents.google.com]
- 6. magritek.com [magritek.com]
Removal of impurities from Acetyl-L-phenylalanine ethyl ester
Welcome to the technical support center for Acetyl-L-phenylalanine ethyl ester. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of Acetyl-L-phenylalanine ethyl ester?
A1: Impurities can originate from starting materials, side reactions, or the breakdown of the product. Common impurities include:
-
Unreacted Starting Materials: N-acetyl-L-phenylalanine and the alcohol (e.g., ethanol) used for esterification.
-
Catalysts and Reagents: Acid catalysts like sulfuric acid or coupling reagents such as Mukaiyama's reagent.[1][2]
-
Side-Products: Diastereomers (e.g., N-acetyl-D-phenylalanine ethyl ester) if the starting phenylalanine was not enantiomerically pure, and byproducts from the coupling reaction.[3]
-
Racemization Products: Partial racemization can occur, especially under heating, leading to the presence of the D-isomer.[1]
-
Solvent Residues: Residual solvents from the reaction or extraction steps.
Q2: What is the initial step for purifying crude Acetyl-L-phenylalanine ethyl ester?
A2: An initial purification step often involves a liquid-liquid extraction to remove the bulk of acidic or basic impurities. The crude product, typically an oily residue after solvent removal from the reaction, can be dissolved in an organic solvent like ethyl acetate or ether.[2][3] This solution is then washed sequentially with a mild base (e.g., 5% sodium bicarbonate solution) to remove unreacted N-acetyl-L-phenylalanine and any acid catalyst, followed by a wash with a saturated sodium chloride solution (brine).[2][3]
Q3: How can I effectively remove unreacted N-acetyl-L-phenylalanine from my ester product?
A3: Unreacted N-acetyl-L-phenylalanine, being a carboxylic acid, can be readily removed by an extraction with a mild aqueous base. By dissolving your crude product in a water-insoluble organic solvent (like ethyl acetate, methylene chloride, or ether) and washing it with a sodium bicarbonate solution, the acidic N-acetyl-L-phenylalanine will be converted to its salt and move into the aqueous layer, leaving your desired ester in the organic layer.[3][4]
Q4: My product is contaminated with the D-isomer. How can I achieve chiral purification?
A4: The separation of enantiomers or diastereomers is a significant challenge. While preparative chiral chromatography is an option, it is often expensive and complex for large scales.[5] An alternative approach is enzymatic resolution. Certain enzymes, like serine proteinases, can selectively hydrolyze the L-ester back to the L-acid (N-acetyl-L-phenylalanine), leaving the D-ester untouched.[2][3] The resulting mixture of the D-ester and L-acid can then be separated using standard extraction techniques based on their different acidic properties.[2][3]
Q5: What analytical methods are best for assessing the final purity of Acetyl-L-phenylalanine ethyl ester?
A5: A combination of techniques is recommended for a comprehensive purity assessment:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can help identify impurities by their characteristic signals.[2][3]
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting non-volatile impurities. Chiral HPLC can be used to determine the enantiomeric excess.[6]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. When coupled with Gas Chromatography (GC/MS) or Liquid Chromatography (LC/MS), it is a powerful tool for identifying unknown impurities.[7]
-
Melting Point: A sharp melting point range close to the literature value (87-93 °C) is a good indicator of high purity.[6]
Troubleshooting Guide
Q: My final product yield after purification is significantly lower than expected. What are the common causes?
A: Low yield can result from several factors during the purification process:
-
Product Loss During Extractions: Aggressive mixing can lead to the formation of emulsions, causing a loss of material at the interface. Additionally, if the pH of the aqueous layer is not carefully controlled, some of the desired ester could be hydrolyzed, especially under strongly basic conditions.[8]
-
Incomplete Crystallization: During recrystallization, if the solution is cooled too quickly or if an inappropriate solvent is used, a significant amount of the product may remain dissolved in the mother liquor.
-
Adsorption on Chromatography Media: If using column chromatography, your product might be strongly adsorbing to the stationary phase. This can be mitigated by changing the solvent system (eluent).
-
Product Volatility: While not highly volatile, some product loss can occur if solvents are removed under high vacuum at elevated temperatures for extended periods.
Q: After purification, I still see an unknown spot on my TLC analysis. How can I identify and remove it?
A: An unknown spot suggests a persistent impurity.
-
Identification: First, try to identify the impurity. Compare the TLC of your purified product with the starting materials. If the spot does not correspond to any starting material, it is likely a side-product. Techniques like LC/MS can be used to get a mass of the impurity, which provides a clue to its identity.
-
Removal:
-
Recrystallization: If the impurity has different solubility characteristics, another recrystallization using a different solvent system might be effective.
-
Flash Column Chromatography: This is one of the most powerful methods for separating compounds with different polarities. You will need to first determine an appropriate solvent system using TLC that gives good separation between your product and the impurity.
-
pH Adjustment and Extraction: If you suspect the impurity is acidic or basic, you can try another series of extractions at a different pH.
-
Q: My purified product is an oil and will not crystallize. What can I do?
A: The oily nature of the product is often due to the presence of residual solvents or other impurities that inhibit crystallization.
-
Remove Residual Solvents: Ensure all solvents are thoroughly removed using a rotary evaporator and then a high vacuum line. Gently warming the sample can help, but avoid high temperatures that could cause decomposition.
-
Trituration: Add a small amount of a solvent in which your product is sparingly soluble but the impurities are soluble (e.g., hexanes or ether). Stir or sonicate the mixture. This can wash away the impurities and often induces crystallization of the product.
-
Seeding: If you have a small crystal of the pure compound, add it to the oil to act as a nucleation site for crystal growth.
-
Solvent-Antisolvent Recrystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate or acetone). Then, slowly add a poor solvent (an "anti-solvent" like hexanes) until the solution becomes cloudy. Warm the mixture until it is clear again and then allow it to cool slowly.
Data Presentation
Table 1: Comparison of Common Purification Techniques
| Technique | Principle | Best For Removing | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Differential solubility and partitioning between immiscible liquids based on pH.[8][9] | Acidic (e.g., N-acetyl-L-phenylalanine) and basic impurities. | Fast, inexpensive, good for initial bulk purification. | Can lead to emulsions; risk of hydrolysis; may not remove neutral impurities. |
| Recrystallization | Difference in solubility between the product and impurities in a specific solvent at different temperatures.[10][11] | Impurities present in smaller quantities with different solubility profiles. | Can yield very pure crystalline material; scalable. | Requires finding a suitable solvent; can have significant yield loss in the mother liquor. |
| Column Chromatography | Differential partitioning of components between a stationary phase and a mobile phase.[12][13] | Impurities with different polarities, including neutral side-products and isomers. | High resolution; can separate complex mixtures. | Can be time-consuming and expensive (solvents, stationary phase); may be difficult to scale up. |
Table 2: Recrystallization Solvents for N-Acetyl Amino Acids and Esters
| Solvent System | Comments | Reference |
| Water / Methanol | A mixture of 20% methanol in water is cited for N-acetyl-L-phenylalanine. | [10] |
| Chloroform | N-acetyl-L-phenylalanine can be recrystallized from chloroform. | [10] |
| Ethyl Acetate / Hexanes | A common solvent/anti-solvent system for organic compounds of moderate polarity. Often a good starting point for esters. | General Organic Chemistry Principle |
| Toluene / Cyclohexane | Used for recrystallizing a related protected phenylalanine derivative. | [14] |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction
This protocol is designed to remove acidic impurities, such as unreacted N-acetyl-L-phenylalanine, and any remaining acid catalyst from the crude product.
-
Dissolution: Dissolve the crude Acetyl-L-phenylalanine ethyl ester residue in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude product) in a separatory funnel.
-
Bicarbonate Wash: Add an equal volume of 5% aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any evolved CO₂ gas. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer.
-
Repeat Wash: Repeat the wash with the sodium bicarbonate solution (steps 2-3) to ensure complete removal of acidic impurities.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This helps to break any emulsions and remove the bulk of the dissolved water from the organic layer. Allow the layers to separate and drain the lower aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[3][14]
-
Filtration and Concentration: Filter the solution to remove the drying agent. Remove the solvent from the filtrate using a rotary evaporator to yield the partially purified product.
Protocol 2: Purification by Recrystallization
This protocol is for obtaining a high-purity crystalline product from the material purified by extraction.
-
Solvent Selection: Choose a suitable solvent or solvent system (see Table 2). An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude ester in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
Mandatory Visualizations
Here are diagrams illustrating the logical workflows for the purification of Acetyl-L-phenylalanine ethyl ester.
Caption: General workflow for the purification of Acetyl-L-phenylalanine ethyl ester.
Caption: Logic diagram for purification via pH-based liquid-liquid extraction.
References
- 1. Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO1980002421A1 - Process for producing n-acyl-d-phenylalanine ester - Google Patents [patents.google.com]
- 3. EP0028251A1 - METHOD FOR PRODUCING AN N-ACYL-D-PHENYLALANINE ESTER. - Google Patents [patents.google.com]
- 4. coachbenner.weebly.com [coachbenner.weebly.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. agilent.com [agilent.com]
- 8. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
- 9. US4661606A - Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein - Google Patents [patents.google.com]
- 10. N-Acetyl-L-phenylalanine | 2018-61-3 [chemicalbook.com]
- 11. CN104649922A - Recrystallization method of L-phenylalanine crude product - Google Patents [patents.google.com]
- 12. env.go.jp [env.go.jp]
- 13. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: N-Acetyl-L-phenylalanine Ethyl Ester Stability
This technical support center is designed for researchers, scientists, and drug development professionals to address stability issues of N-Acetyl-L-phenylalanine ethyl ester in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for N-Acetyl-L-phenylalanine ethyl ester in solution?
A1: The primary degradation pathway for N-Acetyl-L-phenylalanine ethyl ester in aqueous solutions is hydrolysis. The ester bond is cleaved to yield N-Acetyl-L-phenylalanine and ethanol. This reaction is susceptible to catalysis by both acid and base.[1][2]
Q2: What factors influence the stability of N-Acetyl-L-phenylalanine ethyl ester solutions?
A2: The stability of N-Acetyl-L-phenylalanine ethyl ester in solution is primarily affected by:
-
pH: The rate of hydrolysis is significantly influenced by the pH of the solution. Stability is generally greatest near neutral pH, with the rate of degradation increasing in both acidic and alkaline conditions.
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. For long-term storage, solutions should be kept at low temperatures (e.g., 2-8°C).
-
Solvent Composition: The presence of water is necessary for hydrolysis. In anhydrous organic solvents like DMSO or DMF, the compound is expected to be more stable. However, care must be taken to use anhydrous solvents to minimize water-mediated degradation.
Q3: How should I prepare and store stock solutions of N-Acetyl-L-phenylalanine ethyl ester?
A3: For optimal stability, it is recommended to prepare stock solutions in a high-purity, anhydrous organic solvent such as DMSO or ethanol and store them at -20°C or below. For aqueous experiments, it is best to prepare fresh solutions from the organic stock solution immediately before use. We do not recommend storing aqueous solutions for more than one day.
Q4: I am observing a loss of potency in my N-Acetyl-L-phenylalanine ethyl ester solution. How can I troubleshoot this?
A4: Loss of potency is likely due to hydrolysis. To troubleshoot, consider the following:
-
Verify pH of aqueous solutions: Ensure the pH of your experimental buffer is in a range that minimizes hydrolysis (ideally near neutral).
-
Check for water content in organic solvents: If using organic solvents for stock solutions, ensure they are anhydrous.
-
Control temperature: Avoid exposing solutions to elevated temperatures for extended periods.
-
Analyze for degradation products: Use an analytical technique like HPLC to quantify the parent compound and its primary degradant, N-Acetyl-L-phenylalanine, to confirm hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low assay value for a freshly prepared solution. | 1. Inaccurate weighing of the compound. 2. Incomplete dissolution. 3. Use of non-volumetric glassware. | 1. Re-weigh the compound using a calibrated balance. 2. Ensure complete dissolution by visual inspection and appropriate mixing. Use of sonication may aid dissolution. 3. Use calibrated volumetric flasks and pipettes for solution preparation. |
| Decreasing assay value over a short period in an aqueous buffer. | 1. Hydrolysis due to non-optimal pH. 2. Elevated storage temperature. | 1. Measure the pH of the buffer and adjust if necessary. Consider using a buffer system known to be optimal for ester stability (e.g., phosphate buffer at pH 6-7). 2. Store the solution at a lower temperature (e.g., 2-8°C for short-term, ≤ -20°C for long-term). Prepare fresh solutions for each experiment if possible. |
| Precipitation observed in the solution upon storage. | 1. Supersaturation of the solution. 2. Change in temperature affecting solubility. 3. Formation of less soluble degradation products. | 1. Prepare a new solution at a lower concentration. 2. Check the solubility of the compound at the storage temperature. Store at a temperature where the compound remains in solution. 3. Analyze the precipitate to identify its composition. If it is a degradant, this indicates significant stability issues. |
| Appearance of a new peak in the HPLC chromatogram. | 1. Formation of a degradation product. 2. Contamination of the sample or solvent. | 1. The most likely degradation product is N-Acetyl-L-phenylalanine. Compare the retention time of the new peak with a standard of this compound. Perform a forced degradation study to confirm the identity of degradation products. 2. Analyze a blank (solvent only) to check for contamination. |
Data Presentation
Table 1: Representative pH-Rate Profile for the Hydrolysis of N-Acetyl-L-phenylalanine Ethyl Ester at 25°C
| pH | Apparent First-Order Rate Constant (kobs, day-1) | Half-life (t1/2, days) |
| 2.0 | 0.15 | 4.6 |
| 4.0 | 0.05 | 13.9 |
| 6.0 | 0.02 | 34.7 |
| 7.0 | 0.03 | 23.1 |
| 8.0 | 0.10 | 6.9 |
| 10.0 | 1.20 | 0.6 |
Note: The data presented are representative and intended to illustrate the pH-dependent stability profile. Actual degradation rates may vary depending on buffer composition and ionic strength.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the N-Acetyl-L-phenylalanine ethyl ester to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of N-Acetyl-L-phenylalanine ethyl ester in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1N HCl and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store protected from light at room temperature for 24 hours. Dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 48 hours. Dissolve the stressed sample in mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose a solution of the compound (100 µg/mL in methanol) to a photostability chamber (ICH Q1B conditions) for an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. Analyze by HPLC.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This method is suitable for separating N-Acetyl-L-phenylalanine ethyl ester from its primary hydrolysis product, N-Acetyl-L-phenylalanine.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 90 10 15 40 60 17 40 60 18 90 10 | 25 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
Mandatory Visualizations
Caption: Primary degradation pathway of N-Acetyl-L-phenylalanine ethyl ester.
Caption: General experimental workflow for a stability study.
Caption: Troubleshooting decision tree for stability issues.
References
Improving the solubility of (S)-Ethyl 2-acetamido-3-phenylpropanoate for biological assays
Welcome to the technical support center for (S)-Ethyl 2-acetamido-3-phenylpropanoate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: My compound, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. What should I do?
This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is rapidly diluted into an aqueous buffer where its solubility is much lower. Here are several troubleshooting steps:
-
Reduce the final concentration: The simplest solution may be to work at a lower final concentration of the compound in your assay.
-
Pre-warm the aqueous medium: Adding the DMSO stock to pre-warmed (e.g., 37°C) medium can sometimes help keep the compound in solution.[4]
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of your DMSO stock into the pre-warmed aqueous medium.[5]
-
Increase the serum concentration: If your cell culture medium contains serum, increasing its concentration (e.g., from 5% to 10%) can sometimes help solubilize hydrophobic compounds.[4]
-
Use a co-solvent system: Consider using a combination of solvents for your stock solution, or adding a permissible co-solvent to your final assay medium.
Q3: What is the maximum recommended concentration of DMSO for cell-based assays?
High concentrations of DMSO can be toxic to cells.[6] For most cell lines, it is recommended to keep the final concentration of DMSO in the culture medium at or below 0.5% (v/v).[7] For sensitive or primary cell lines, the final DMSO concentration should be even lower, ideally not exceeding 0.1%.[7] Always include a vehicle control (medium with the same final DMSO concentration as your experimental samples) to account for any effects of the solvent itself.
Q4: Can I use pH adjustment to improve the solubility of this compound?
This compound is a neutral molecule and does not have readily ionizable groups. Therefore, altering the pH of the solution is unlikely to significantly impact its solubility.[] pH adjustment is a more effective technique for acidic or basic compounds.[]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound will not dissolve in aqueous buffer. | The compound has low intrinsic aqueous solubility. | Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. See Protocol 1. |
| Precipitation occurs upon dilution of DMSO stock in aqueous buffer. | The compound is "crashing out" due to a rapid decrease in solvent strength. | 1. Lower the final assay concentration. 2. Add the DMSO stock to pre-warmed (37°C) aqueous buffer.[4] 3. Perform a stepwise serial dilution in the aqueous buffer. 4. Consider using a solubilizing agent like cyclodextrin. See Protocol 2. |
| High background or off-target effects observed in the assay. | The concentration of the organic co-solvent (e.g., DMSO) is too high, causing cellular stress or interfering with the assay components. | Ensure the final concentration of the organic solvent is as low as possible (typically <0.5% for DMSO in cell-based assays).[6][7] Always include a vehicle control. |
| Inconsistent results between experiments. | The compound may not be fully solubilized, leading to variations in the effective concentration. | After preparing the final dilution, visually inspect for any precipitate. Gentle vortexing or sonication of the stock solution before dilution may help ensure homogeneity.[6] |
Quantitative Data Summary
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Temperature (°C) | Solubility | Reference(s) |
| This compound | Water | 25 | Estimated low to moderate | Inferred |
| N-Acetyl-L-phenylalanine | Water | 25 | ~6.5 - 7.3 mg/mL | [1][2] |
| N-Acetyl-L-phenylalanine | Ethanol | Not specified | 20 mg/mL | [1] |
| N-Acetyl-D,L-phenylalanine methyl ester | Water (pH 7.5) | 25 | ~20% (w/v) | [3] |
| Ethyl 3-phenylpropanoate | Water | 25 | < 1 mg/mL | [9] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution using DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 235.28 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 2.35 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1.0 mL of sterile, anhydrous DMSO to the tube.
-
Gently vortex the tube until the compound is completely dissolved. Avoid vigorous mixing that may introduce air bubbles.[6]
-
If the compound does not dissolve completely with vortexing, place the tube in a water bath sonicator for 5-10 minutes.[6]
-
Gentle warming in a 37°C water bath can also be used to aid dissolution, but be cautious as heat may degrade some compounds.[6]
-
Once the compound is fully dissolved, visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C in tightly sealed containers.
Protocol 2: Improving Aqueous Solubility with Cyclodextrins
This protocol provides a general method for using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve the solubility of a hydrophobic compound for in vitro assays.
Materials:
-
This compound
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Stir plate and magnetic stir bar
Procedure:
-
Prepare the Cyclodextrin Solution: Dissolve HP-β-CD in the desired aqueous buffer to make a concentrated stock solution (e.g., 40% w/v).
-
Determine Optimal Molar Ratio: The optimal molar ratio of the compound to cyclodextrin needs to be determined empirically. Common starting ratios are 1:1, 1:2, and 1:5.
-
Complexation: a. Add the powdered this compound to the HP-β-CD solution. b. Stir the mixture vigorously at room temperature for 1-24 hours. The time required for complexation can vary.
-
Clarification: After stirring, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.
-
Quantification: Carefully collect the supernatant. The concentration of the solubilized compound in the supernatant should be determined using a suitable analytical method (e.g., HPLC-UV).
-
The resulting solution can then be sterile-filtered and used in the biological assay.
Visualizations
Caption: A logical workflow for addressing solubility challenges.
Caption: Key metabolic fates of the parent amino acid, phenylalanine.[10][11]
Caption: A simplified model of signaling pathways potentially modulated by aromatic amino acids in certain cell types.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lifetein.com [lifetein.com]
- 9. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Phenylalanine and Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mun.ca [mun.ca]
- 12. Aromatic Amino Acid Activation of Signaling Pathways in Bone Marrow Mesenchymal Stem Cells Depends on Oxygen Tension - PMC [pmc.ncbi.nlm.nih.gov]
Analytical challenges in the characterization of Acetyl-L-phenylalanine ethyl ester
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Acetyl-L-phenylalanine ethyl ester.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of Acetyl-L-phenylalanine ethyl ester.
High-Performance Liquid Chromatography (HPLC) Analysis
Question: Why am I observing peak tailing in the HPLC analysis of Acetyl-L-phenylalanine ethyl ester?
Answer: Peak tailing for Acetyl-L-phenylalanine ethyl ester in reversed-phase HPLC is often caused by secondary interactions between the basic nitrogen in the molecule and acidic residual silanol groups on the silica-based column packing material.[1][2] This can lead to poor peak shape and inaccurate quantification.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Secondary Silanol Interactions | Lower the mobile phase pH to 2.5-3.5 to suppress the ionization of silanol groups.[3][4] Use a highly end-capped, base-deactivated column. Increase the buffer concentration in the mobile phase (e.g., 20-50 mM) to mask residual silanol activity.[1] |
| Column Overload | Reduce the injection volume or dilute the sample.[2] If all peaks in the chromatogram are tailing, this is a likely cause. |
| Column Contamination or Voids | If the problem appears suddenly, the column inlet frit may be partially blocked.[5] Try back-flushing the column. If this doesn't resolve the issue, a void may have formed at the column head, and the column may need to be replaced.[1][4] |
| Inappropriate Mobile Phase Composition | Ensure the sample solvent is compatible with the mobile phase. A stronger sample solvent can cause peak distortion.[3] |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[1] |
Question: My retention times are drifting during a series of HPLC injections. What could be the cause?
Answer: Retention time drift can be caused by several factors related to the HPLC system, mobile phase, or the column itself.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. This is particularly important for gradient methods. |
| Mobile Phase Composition Change | If using a multi-component mobile phase, ensure it is well-mixed and that there is no evaporation of the more volatile components. Prepare fresh mobile phase daily. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times. |
| Pump Performance Issues | Check for leaks in the pump or flow path. Inconsistent flow from the pump will lead to retention time variability. |
| Column Aging | Over time, the stationary phase of the column can degrade, leading to changes in retention. If other causes are ruled out, a new column may be needed. |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Question: I am observing poor peak shape (fronting or tailing) in the GC-MS analysis of Acetyl-L-phenylalanine ethyl ester. What are the likely causes?
Answer: Poor peak shape in GC-MS can stem from issues with the injection, the column, or interactions of the analyte with active sites in the system.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Analyte Interaction with Active Sites | The amine group in Acetyl-L-phenylalanine ethyl ester can interact with active sites in the inlet liner or the column, causing peak tailing. Use a deactivated inlet liner and a high-quality, inert GC column.[6] |
| Improper Column Installation | An incorrect column installation depth in the inlet or a poor column cut can cause peak distortion.[7] Re-install the column according to the manufacturer's instructions and ensure a clean, 90° cut.[6][7] |
| Column Contamination | Non-volatile matrix components can accumulate at the head of the column, leading to poor peak shape. Trim a small portion (e.g., 10-20 cm) from the front of the column.[6][7] |
| Sample Overload | Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.[8] |
| Inappropriate Initial Oven Temperature | For splitless injections, if the initial oven temperature is too high, it can cause peak broadening or splitting. Set the initial temperature at least 20°C below the boiling point of the sample solvent.[6][7] |
Frequently Asked Questions (FAQs)
Question: What are the potential impurities I should be aware of when analyzing Acetyl-L-phenylalanine ethyl ester?
Answer: Potential impurities can originate from the starting materials, side reactions during synthesis, or degradation of the final product.
-
Synthesis-Related Impurities:
-
Unreacted Starting Materials: Residual N-acetyl-L-phenylalanine and ethanol may be present.
-
Byproducts of Esterification: Side reactions during esterification can occur.[9]
-
Racemization: The chiral center can be susceptible to racemization under certain reaction conditions, leading to the presence of the D-enantiomer.[10]
-
Peptide Coupling-Related Impurities: If synthesized using peptide coupling reagents, impurities such as deletion or insertion sequences (if part of a larger peptide), or byproducts from the coupling reagents themselves could be present.[11][12][13]
-
-
Degradation Products:
-
Hydrolysis: The ester can hydrolyze back to N-acetyl-L-phenylalanine and ethanol, especially in the presence of moisture or at non-neutral pH.
-
Oxidation: The phenylalanine side chain can be susceptible to oxidation.[12]
-
Question: What is the primary degradation pathway for Acetyl-L-phenylalanine ethyl ester?
Answer: The most common degradation pathway is the hydrolysis of the ethyl ester to form N-acetyl-L-phenylalanine and ethanol. This reaction can be catalyzed by acid or base.
Question: How can I achieve chiral separation of the L- and D-enantiomers of Acetyl-L-phenylalanine ethyl ester?
Answer: Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based and macrocyclic glycopeptide-based CSPs are often effective for separating amino acid derivatives.[14][15] Method development will involve screening different chiral columns and optimizing the mobile phase composition (both the organic modifier and any additives).[14][16]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Determination
This is a general method and may require optimization for specific instrumentation and samples.
-
Instrumentation: HPLC with UV detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
-
0-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Impurity Profiling
This method is suitable for identifying volatile and semi-volatile impurities. Derivatization may be necessary for related polar impurities.
-
Instrumentation: Gas Chromatograph with a Mass Selective Detector
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1) or Splitless, depending on the concentration of impurities
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-450
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz)
-
Solvent: Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6)
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Expected ¹H NMR signals (in CDCl3, approximate):
-
~7.2-7.4 ppm (m, 5H, aromatic protons)
-
~6.0-6.3 ppm (d, 1H, NH)
-
~4.8-5.0 ppm (m, 1H, alpha-CH)
-
~4.1-4.3 ppm (q, 2H, O-CH2-CH3)
-
~3.0-3.2 ppm (m, 2H, beta-CH2)
-
~1.9-2.1 ppm (s, 3H, COCH3)
-
~1.2-1.4 ppm (t, 3H, O-CH2-CH3)
-
(Note: Chemical shifts are predictive and should be confirmed with experimental data.)
-
Visualizations
Caption: General analytical workflow for the characterization of Acetyl-L-phenylalanine ethyl ester.
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 12. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 13. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the HPLC Analysis of (S)-Ethyl 2-acetamido-3-phenylpropanoate Purity
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral molecules like (S)-Ethyl 2-acetamido-3-phenylpropanoate is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for analyzing the purity of this compound, with a focus on two prevalent types of chiral stationary phases (CSPs): polysaccharide-based and macrocyclic glycopeptide-based columns.
This compound, an ester derivative of the amino acid phenylalanine, is a crucial building block in the synthesis of various pharmaceuticals. The presence of its enantiomeric impurity, the (R)-form, can significantly impact the efficacy and safety of the final drug product. Therefore, robust and reliable analytical methods for its purity assessment are essential.
This guide details experimental protocols, presents comparative data, and discusses alternative analytical techniques to assist in the selection and implementation of the most suitable method for your research needs.
Comparison of HPLC Methods for Chiral Purity Analysis
The primary analytical technique for determining the enantiomeric purity of this compound is chiral HPLC. The choice of the chiral stationary phase is critical for achieving successful separation of the enantiomers. Below is a comparison of two widely used and effective CSPs: a polysaccharide-based column (Chiralpak® IA) and a macrocyclic glycopeptide-based column (Chirobiotic® T).
| Feature | Polysaccharide-Based CSP (Chiralpak® IA) | Macrocyclic Glycopeptide-Based CSP (Chirobiotic® T) |
| Chiral Selector | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel | Teicoplanin bonded to silica gel |
| Primary Interaction | Hydrogen bonding, π-π interactions, steric hindrance | Hydrogen bonding, ionic interactions, inclusion complexing |
| Typical Mobile Phase | Normal Phase (e.g., Hexane/2-Propanol) | Reversed-Phase, Polar Organic, Polar Ionic, Normal Phase |
| Versatility | High, especially with immobilized versions allowing a wide range of solvents | Very high, operates in multiple modes |
| Selectivity | Excellent for a broad range of chiral compounds, including N-acylated amino acid esters | Excellent for polar and ionizable compounds, including amino acids and their derivatives |
Experimental Protocols
Detailed methodologies for the HPLC analysis of this compound using both a polysaccharide-based and a macrocyclic glycopeptide-based chiral stationary phase are provided below.
Method 1: Analysis on a Polysaccharide-Based Chiral Stationary Phase
Objective: To determine the enantiomeric purity of this compound using a Chiralpak® IA column.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiralpak® IA column (e.g., 250 x 4.6 mm, 5 µm)
-
This compound sample
-
Racemic standard of Ethyl 2-acetamido-3-phenylpropanoate
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (IPA)
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / 2-Propanol (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the racemic standard at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a sample solution of this compound at a concentration of 1 mg/mL in the mobile phase.
Data Analysis:
-
Inject the racemic standard to determine the retention times of the (S) and (R) enantiomers and to calculate the resolution.
-
Inject the sample solution.
-
Calculate the enantiomeric purity (as % enantiomeric excess, %ee) of the (S)-enantiomer using the following formula: %ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Method 2: Analysis on a Macrocyclic Glycopeptide-Based Chiral Stationary Phase
Objective: To determine the enantiomeric purity of this compound using a Chirobiotic® T column.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chirobiotic® T column (e.g., 250 x 4.6 mm, 5 µm)
-
This compound sample
-
Racemic standard of Ethyl 2-acetamido-3-phenylpropanoate
-
HPLC-grade Methanol
-
Acetic Acid
-
Triethylamine
Chromatographic Conditions:
-
Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.1:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the racemic standard at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a sample solution of this compound at a concentration of 1 mg/mL in the mobile phase.
Data Analysis:
-
Inject the racemic standard to determine the retention times of the (S) and (R) enantiomers and to calculate the resolution.
-
Inject the sample solution.
-
Calculate the enantiomeric purity (%ee) of the (S)-enantiomer as described in Method 1.
Performance Comparison Data
The following table summarizes representative performance data for the two HPLC methods described above. This data is based on typical performance for the separation of N-acylated amino acid esters and serves as a comparative guide. Actual results may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Method 1: Chiralpak® IA | Method 2: Chirobiotic® T |
| Retention Time (S)-enantiomer | ~ 8.5 min | ~ 6.2 min |
| Retention Time (R)-enantiomer | ~ 10.2 min | ~ 7.8 min |
| Resolution (Rs) | > 2.0 | > 1.8 |
| Typical Purity (%ee) for (S)-form | > 99.5% | > 99.5% |
Potential Impurities in this compound
The synthesis of this compound typically involves the N-acetylation of L-phenylalanine followed by esterification. Potential impurities that may need to be resolved from the main peak include:
-
(R)-Ethyl 2-acetamido-3-phenylpropanoate: The undesired enantiomer.
-
L-phenylalanine: Unreacted starting material.
-
N-acetyl-L-phenylalanine: The intermediate acid.
-
Acetic Anhydride/Acetic Acid: Reagents from the acetylation step.
-
Ethanol: Reagent from the esterification step.
The presented HPLC methods are designed to primarily resolve the enantiomers. Depending on the polarity of the other impurities, they may or may not be separated from the main component peak under these specific chiral separation conditions. A separate achiral HPLC method may be required for the quantification of non-enantiomeric impurities.
Alternative Analytical Techniques
While chiral HPLC is the most common and robust method, other techniques can also be employed for the analysis of chiral purity, though they may present different challenges.
-
Chiral Gas Chromatography (GC): This method can offer high resolution but often requires derivatization of the analyte to increase its volatility.
-
Capillary Electrophoresis (CE): CE can provide high efficiency and requires only a small amount of sample. However, method development can be more complex and may also necessitate the use of a chiral selector in the background electrolyte.
Visualizing the Analytical Workflow and Method Comparison
The following diagrams, generated using Graphviz, illustrate the experimental workflow for HPLC analysis and a logical comparison of the analytical methods.
Comparative Guide to the Biological Activity of N-Acetyl-L-phenylalanine ethyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of N-Acetyl-L-phenylalanine ethyl ester (APEE), primarily as a substrate for the serine protease chymotrypsin. Its performance is compared with other commonly used protease substrates, supported by experimental data and detailed protocols.
Introduction
N-Acetyl-L-phenylalanine ethyl ester is a derivative of the amino acid L-phenylalanine. It is widely utilized in biochemical assays as a substrate for proteases, particularly α-chymotrypsin. The ester and acetyl protecting groups make it a useful tool for studying enzyme kinetics and inhibition. This guide will focus on its application as a chymotrypsin substrate and compare its activity with N-Acetyl-L-tyrosine ethyl ester (ATEE) and N-Benzoyl-L-arginine ethyl ester (BAEE), which are substrates for chymotrypsin and the related protease trypsin, respectively.
Performance Comparison
The efficiency of an enzyme substrate is typically evaluated by its kinetic parameters: the Michaelis constant (Km) and the catalytic constant (kcat). Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km value signifies a higher affinity. The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
Table 1: Kinetic Parameters of Protease Substrates
| Substrate | Enzyme | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| N-Acetyl-L-phenylalanine methyl ester | α-Chymotrypsin | 0.97 | 27 | 28,000 |
| N-Acetyl-L-tyrosine ethyl ester (ATEE) | α-Chymotrypsin | 0.7 | 193 | 280,000 |
| N-Benzoyl-L-arginine ethyl ester (BAEE) | Trypsin | 0.01 - 0.1 | 14 - 25 | 1.4 x 105 - 2.5 x 106 |
Experimental Protocols
Chymotrypsin Activity Assay (Spectrophotometric)
This protocol is adapted for measuring the hydrolysis of N-acetylated amino acid ethyl esters like APEE and ATEE by chymotrypsin. The assay is based on the increase in absorbance resulting from the formation of the N-acetylated amino acid product.
Materials:
-
α-Chymotrypsin solution (e.g., from bovine pancreas)
-
Substrate stock solution (APEE or ATEE) dissolved in a suitable organic solvent (e.g., 50% methanol)
-
Tris-HCl buffer (e.g., 80 mM, pH 7.8) containing CaCl2 (e.g., 100 mM)
-
Spectrophotometer capable of measuring absorbance at the appropriate wavelength (e.g., 256 nm for BTEE, a similar substrate)[1]
-
Quartz cuvettes
Procedure:
-
Prepare the reaction buffer (80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl2).
-
Prepare a stock solution of the substrate (e.g., 1.18 mM N-Benzoyl-L-Tyrosine Ethyl Ester in 63.4% methanol).
-
In a quartz cuvette, mix the reaction buffer and the substrate solution. For a 3 mL final volume, a typical mix is 1.5 mL of buffer and 1.4 mL of substrate solution.[1]
-
Equilibrate the mixture to the desired temperature (e.g., 25 °C) in the spectrophotometer and measure the blank rate of hydrolysis.
-
Initiate the reaction by adding a small volume (e.g., 100 µL) of the chymotrypsin solution.
-
Immediately start recording the increase in absorbance at the appropriate wavelength for a defined period (e.g., 5-10 minutes).
-
Calculate the initial reaction velocity (ΔA/min) from the linear portion of the absorbance versus time plot.
-
The enzyme activity can be calculated using the molar extinction coefficient of the product at the measured wavelength.
Signaling Pathways and Workflows
Enzyme-Substrate Interaction and Hydrolysis Workflow
The following diagram illustrates the general workflow for an enzyme-catalyzed hydrolysis reaction, such as the cleavage of APEE by chymotrypsin.
Caption: Workflow of chymotrypsin-catalyzed hydrolysis of APEE.
Chymotrypsin Catalytic Mechanism
Chymotrypsin employs a catalytic triad (Ser-195, His-57, and Asp-102) in its active site to hydrolyze peptide and ester bonds. The mechanism involves acylation and deacylation steps.
Caption: Simplified catalytic mechanism of chymotrypsin.
Conclusion
N-Acetyl-L-phenylalanine ethyl ester serves as a valuable substrate for studying the kinetics of chymotrypsin and for screening potential inhibitors. Its performance, as inferred from its methyl ester analog, is comparable to other N-acetylated amino acid esters. The choice of substrate for a particular assay will depend on the specific research question, the desired sensitivity, and the properties of the enzyme being investigated. The provided protocols and diagrams offer a framework for designing and understanding experiments involving these compounds. Further research to determine the precise kinetic constants for the ethyl ester of N-acetyl-L-phenylalanine would be beneficial for a more direct comparison.
References
Comparing the efficacy of (S)-Ethyl 2-acetamido-3-phenylpropanoate with other enzyme inhibitors
A Comparative Analysis of Chymotrypsin Inhibitors: Benchmarking Potential Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the realm of enzyme inhibition, the serine protease chymotrypsin serves as a significant target for therapeutic intervention in various physiological and pathological processes. While a plethora of chymotrypsin inhibitors have been characterized, the inhibitory potential of novel compounds is a subject of continuous investigation. This guide provides a comparative overview of the efficacy of known chymotrypsin inhibitors, offering a benchmark for the potential performance of related compounds such as (S)-Ethyl 2-acetamido-3-phenylpropanoate. Due to the limited publicly available data on the specific enzyme inhibitory activity of this compound, this document focuses on established inhibitors to provide a framework for its hypothetical evaluation.
The structural similarity of this compound, also known as N-Acetyl-L-phenylalanine ethyl ester, to the preferred substrates of chymotrypsin suggests its potential as a competitive inhibitor. Chymotrypsin preferentially cleaves peptide bonds C-terminal to aromatic amino acids like phenylalanine, tyrosine, and tryptophan. The presence of the N-acetylated phenylalanine moiety in this compound makes it a candidate for interaction with the enzyme's active site.
Quantitative Comparison of Chymotrypsin Inhibitors
To contextualize the potential efficacy of novel inhibitors, the following table summarizes the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) of well-characterized chymotrypsin inhibitors. These values provide a quantitative measure of their potency.
| Inhibitor | Type | Target Enzyme | Kᵢ | IC₅₀ |
| Aprotinin | Protein | Bovine Chymotrypsin | 9 nM[1][2][3] | - |
| Chymostatin | Peptide Aldehyde | Chymotrypsin | - | 150 ng/mL[4] |
| Benzimidazole Derivative (Compound 1) | Small Molecule | α-Chymotrypsin | 16.4 µM[5] | 14.8 ± 0.1 µM[5] |
| TPCK (Tosyl-L-phenylalanyl-chloromethylketone) | Irreversible | Chymotrypsin-like proteases | - | - |
| N-[2,2-dimethyl-3-(N-(4-cyanobenzoyl)amino)nonanoyl]-L-phenylalanine ethyl ester | Acylating Agent | α-Chymotrypsin | 0.0045 µM[6] | - |
Experimental Protocols
The determination of enzyme inhibitory activity is paramount for the characterization of novel compounds. Below are detailed methodologies for two common assays used to evaluate chymotrypsin inhibitors.
Spectrophotometric Chymotrypsin Inhibition Assay using BTEE
This assay is a classic method for measuring chymotrypsin activity by monitoring the hydrolysis of a synthetic substrate, N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE).
Principle: Chymotrypsin catalyzes the hydrolysis of BTEE, leading to an increase in absorbance at 256 nm. The rate of this increase is proportional to the enzyme's activity. An inhibitor will decrease the rate of hydrolysis.
Materials:
-
α-Chymotrypsin solution (e.g., from bovine pancreas)
-
N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) solution
-
Tris-HCl buffer (e.g., 80 mM, pH 7.8)
-
Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of measuring absorbance at 256 nm
-
Quartz cuvettes
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer and the BTEE solution.
-
Inhibitor Addition: Add a specific concentration of the test inhibitor to the reaction mixture. For a control, add the same volume of the solvent used to dissolve the inhibitor.
-
Enzyme Addition: Initiate the reaction by adding a known concentration of the α-chymotrypsin solution to the cuvette.
-
Absorbance Measurement: Immediately start monitoring the increase in absorbance at 256 nm over a set period (e.g., 5 minutes) at a constant temperature (e.g., 25°C).
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance per minute) for both the control and the inhibitor-containing reactions. The percentage of inhibition can be calculated using the formula: % Inhibition = [(Control Rate - Inhibitor Rate) / Control Rate] x 100
-
IC₅₀ Determination: To determine the IC₅₀ value, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Fluorometric Chymotrypsin Inhibition Assay
This method offers higher sensitivity and is suitable for high-throughput screening.
Principle: A non-fluorescent substrate is cleaved by chymotrypsin to release a highly fluorescent product. The rate of increase in fluorescence is proportional to the enzyme activity.
Materials:
-
Chymotrypsin Activity Assay Kit (containing a fluorogenic substrate, assay buffer, and a known inhibitor for positive control)
-
Test inhibitor compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare the assay buffer, fluorogenic substrate, and chymotrypsin solutions as per the kit's instructions.
-
Assay Plate Setup: To the wells of a 96-well plate, add the assay buffer.
-
Inhibitor and Enzyme Addition: Add the test inhibitor at various concentrations to the respective wells. Add a known concentration of chymotrypsin to all wells except for the blank.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm).
-
Data Analysis: Calculate the reaction rates from the linear portion of the fluorescence versus time curves. Determine the percentage of inhibition and the IC₅₀ value as described in the spectrophotometric assay.
Visualizing Inhibition and Cellular Pathways
Understanding the mechanism of action of an enzyme inhibitor often involves elucidating its effect on cellular signaling pathways. While the specific pathway affected by this compound is unknown, a generalized workflow for assessing its potential impact is presented below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aprotinin | Trypsin/Chymotrypsin inhibitor | Probechem Biochemicals [probechem.com]
- 3. Aprotinin [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Synthesis and in vitro α-chymotrypsin inhibitory activity of 6-chlorobenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-[2,2-dimethyl-3-(N-(4-cyanobenzoyl)amino)nonanoyl]-L-phenylalanine ethyl ester as a stable ester-type inhibitor of chymotrypsin-like serine proteases: structural requirements for potent inhibition of alpha-chymotrypsin [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Enantiomeric Excess Determination of Acetyl-L-phenylalanine Ethyl Ester
For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric excess (e.e.) of chiral molecules like Acetyl-L-phenylalanine ethyl ester is paramount for ensuring product quality, efficacy, and safety. This guide provides a comparative overview of the primary analytical techniques for this purpose, with a focus on High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols.
Chiral HPLC: The Gold Standard for Enantiomeric Separation
Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the separation of a broad range of chiral compounds, including amino acid derivatives.
Experimental Protocol: Chiral HPLC
This protocol is a representative method for the enantiomeric separation of N-acetyl-DL-phenylalanine ethyl ester.
Instrumentation and Materials:
-
HPLC System: A standard HPLC or SFC (Supercritical Fluid Chromatography) system equipped with a pump, autosampler, column oven, and a UV-VIS detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, for example, CHIRALCEL® OZ-H (4.6 x 250 mm, 5 µm). Other columns like Chiralpak® IA, AD-H, or Chirobiotic™ T can also be effective.
-
Mobile Phase: For SFC, a mixture of CO2 and an alcohol modifier like 2-propanol is common. For normal-phase HPLC, a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier (e.g., 2-propanol or ethanol) is typically used.
-
Sample Solution: Dissolve the sample of N-acetyl-phenylalanine ethyl ester in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
Chromatographic Conditions (Example based on a similar compound):
| Parameter | Condition |
| Column | CHIRALCEL® OZ-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | CO2 / 2-propanol = 85 / 15 |
| Flow Rate | 3.0 mL/min |
| Column Temperature | Room Temperature |
| Detection | UV-VIS at 210 nm |
| Injection Volume | 5 µL |
Data Analysis:
-
Inject a racemic standard of N-acetyl-DL-phenylalanine ethyl ester to determine the retention times of both enantiomers.
-
Inject the enantiomerically enriched sample.
-
Integrate the peak areas for both the L- and D-enantiomers.
-
Calculate the enantiomeric excess (% e.e.) using the following formula:
% e.e. = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100
Experimental Workflow for Chiral HPLC Analysis
Performance Comparison of Chiral Stationary Phases
The choice of the chiral stationary phase is critical for achieving successful enantiomeric separation. The following table summarizes the performance of different polysaccharide-based CSPs for the separation of various N-protected amino acid esters, which can serve as a guide for selecting a column for N-acetyl-phenylalanine ethyl ester.
| Analyte | Chiral Stationary Phase | Mobile Phase (Hexane:2-Propanol) | Separation Factor (α) | Resolution (Rs) |
| N-acetyl-DL-phenylalanine methyl ester | CHIRALCEL® OZ-H | CO2:2-Propanol (85:15) | 1.62 | 5.69[1] |
| NBD-Leucine ethyl ester | Chiralpak AD-H | 80:20 | 3.12 | 11.77[2] |
| NBD-Phenylglycine ethyl ester | Chiralpak AD-H | 80:20 | 2.41 | 11.20[2] |
| NBD-Valine ethyl ester | Chiralpak AD-H | 80:20 | 1.70 | 5.97[2] |
NBD = Nitrobenzoxadiazole derivative
Alternative Methods for Enantiomeric Excess Determination
While chiral HPLC is the most common method, other techniques can also be employed for determining the enantiomeric excess of Acetyl-L-phenylalanine ethyl ester.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a highly sensitive method for ee determination, but it typically requires derivatization of the analyte to make it volatile.
Experimental Protocol Outline:
-
Derivatization: The N-acetyl-phenylalanine ethyl ester enantiomers are reacted with a chiral derivatizing agent to form diastereomers.
-
GC Separation: The resulting diastereomers are separated on a standard achiral GC column.
-
MS Detection: The separated diastereomers are detected by a mass spectrometer, which provides high selectivity and sensitivity.
-
Quantification: The ee is calculated from the peak areas of the diastereomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a powerful method for ee determination, often without the need for chromatographic separation. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent.
Experimental Protocol Outline:
-
Sample Preparation: The sample containing the enantiomeric mixture of N-acetyl-phenylalanine ethyl ester is dissolved in a suitable deuterated solvent in an NMR tube.
-
Addition of Chiral Solvating Agent: A chiral solvating agent is added to the NMR tube. The CSA forms transient diastereomeric complexes with the enantiomers, which results in separate signals for the enantiomers in the NMR spectrum.
-
NMR Analysis: A high-resolution ¹H or ¹³C NMR spectrum is acquired.
-
Quantification: The enantiomeric excess is determined by integrating the signals corresponding to each enantiomer.
Comparison of Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Direct separation, high resolution, widely applicable. | Requires specialized and often expensive chiral columns. |
| GC-MS | Separation of diastereomeric derivatives on an achiral column. | High sensitivity and selectivity. | Requires derivatization, which can be time-consuming and may introduce errors. |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent. | Rapid analysis, no separation needed, provides structural information. | Lower sensitivity compared to chromatographic methods, may require higher sample concentrations. |
Logical Relationship of Analytical Method Selection
References
The "Gold Standard" vs. a Practical Alternative: A Comparative Guide to Internal Standards in Mass Spectrometry
For researchers, scientists, and drug development professionals, the quest for accurate and reliable quantification of analytes in complex matrices is a constant challenge. The choice of an internal standard (IS) in mass spectrometry is a critical decision that directly impacts the quality of analytical data. While stable isotope-labeled (SIL) internal standards are widely considered the "gold standard," their availability and cost can be prohibitive. This guide provides an objective comparison of the performance of a readily available structural analog, N-Acetyl-L-phenylalanine ethyl ester (N-Ac-L-Phe-OEt), with the gold standard, offering supporting experimental principles and detailed methodologies to inform your analytical strategy.
Internal standards are essential in quantitative mass spectrometry to correct for variations that can occur during sample preparation, injection, and ionization.[1] An ideal internal standard should mimic the chemical and physical properties of the analyte of interest, ensuring that it is affected by experimental variability in the same way.[2] This allows for accurate normalization of the analyte's signal, leading to reliable quantification.
The two main categories of internal standards are Stable Isotope-Labeled (SIL) internal standards and structural analogs. SIL internal standards are chemically identical to the analyte but are enriched with heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). This makes them the ideal choice as they co-elute with the analyte and experience virtually identical ionization and matrix effects.[3] Structural analogs, on the other hand, are compounds with similar chemical structures and physicochemical properties to the analyte. N-Acetyl-L-phenylalanine ethyl ester falls into this category when used for the analysis of compounds with similar structural motifs.
Performance Comparison: N-Acetyl-L-phenylalanine ethyl ester vs. Stable Isotope-Labeled Standards
| Performance Metric | N-Acetyl-L-phenylalanine ethyl ester (Structural Analog) | Stable Isotope-Labeled (SIL) Internal Standard | Key Considerations |
| Accuracy | Good to Excellent | Excellent | Accuracy is dependent on how closely the analog mimics the analyte's behavior during sample processing and ionization.[4] |
| Precision (%CV) | Typically <15% | Typically <10% | SIL standards generally provide better precision due to their identical chemical nature to the analyte.[4] |
| Matrix Effect Compensation | Partial to Good | Excellent | SIL standards co-elute with the analyte and experience the same ion suppression or enhancement, providing superior correction for matrix effects. Structural analogs may have different retention times and ionization efficiencies, leading to less effective compensation. |
| Cost & Availability | Generally lower cost and more readily available. | Often expensive and may require custom synthesis. | The cost-effectiveness of structural analogs is a significant advantage. |
| Method Development | Requires careful evaluation of co-elution and potential for differential matrix effects. | More straightforward implementation due to identical properties with the analyte. |
Table 1: Comparative Performance of N-Acetyl-L-phenylalanine ethyl ester and Stable Isotope-Labeled Internal Standards. This table summarizes the expected performance characteristics based on the principles of internal standardization in mass spectrometry.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method using an internal standard. Below are generalized protocols for key experiments.
Stock Solution and Working Standard Preparation
-
Analyte and Internal Standard Stock Solutions (e.g., 1 mg/mL): Accurately weigh the analyte and N-Acetyl-L-phenylalanine ethyl ester. Dissolve each in an appropriate solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL. Store at an appropriate temperature (e.g., -20°C).
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in the appropriate solvent to create a series of calibration standards. Prepare a working solution of the internal standard at a constant concentration.
Sample Preparation (Protein Precipitation)
Protein precipitation is a common method for extracting small molecules from biological matrices like plasma.
-
Aliquoting: Aliquot a known volume (e.g., 100 µL) of the biological sample (blank, calibration standard, or unknown) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of the N-Acetyl-L-phenylalanine ethyl ester working solution to each tube.
-
Vortexing: Briefly vortex each tube to ensure thorough mixing.
-
Protein Precipitation: Add a precipitating agent (e.g., 3 volumes of ice-cold acetonitrile or methanol). Vortex vigorously.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Develop a liquid chromatography method that provides good separation of the analyte and N-Acetyl-L-phenylalanine ethyl ester from endogenous matrix components.
-
Mass Spectrometric Detection: Optimize the mass spectrometer parameters for the detection of the analyte and the internal standard using multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity.
Method Validation: Key Experiments
To ensure the reliability of the analytical method, a thorough validation is required. Key experiments include:
-
Selectivity: Analyze at least six different blank matrix samples to ensure no endogenous interferences are present at the retention times of the analyte and N-Acetyl-L-phenylalanine ethyl ester.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in at least five replicates. The accuracy should be within ±15% (±20% at the lower limit of quantification, LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% at the LLOQ).[4]
-
Matrix Effect Evaluation: This is a critical experiment when using a structural analog internal standard.
-
Prepare three sets of samples:
-
Set A (Neat solution): Analyte and internal standard in the mobile phase.
-
Set B (Post-extraction spike): Blank matrix extract spiked with the analyte and internal standard.
-
Set C (Pre-extraction spike): Blank matrix spiked with the analyte and internal standard before extraction.
-
-
Calculate the matrix factor (MF) for the analyte and internal standard: MF = (Peak area in Set B) / (Peak area in Set A).
-
Calculate the internal standard-normalized matrix factor: IS-Normalized MF = MF (analyte) / MF (internal standard). The variability of the IS-normalized MF across different lots of the biological matrix should be within an acceptable range (typically <15%).
-
Visualizing the Workflow and Logic
To better understand the experimental process and the rationale behind using an internal standard, the following diagrams illustrate the key workflows and relationships.
References
A Comparative Guide to Cross-Reactivity Studies of (S)-Ethyl 2-acetamido-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Ethyl 2-acetamido-3-phenylpropanoate, also known as N-Acetyl-L-phenylalanine ethyl ester, is a derivative of the essential amino acid L-phenylalanine.[1][2][3] It serves as a versatile building block in peptide synthesis and other chemical applications.[2] While specific, publicly documented cross-reactivity studies for this compound are not extensively available, this guide provides a comprehensive framework for designing and executing such studies. Understanding the potential off-target interactions of this and similar molecules is critical for its application in drug discovery and development to mitigate adverse effects.[4][5] This guide outlines the necessary experimental protocols, data interpretation methods, and comparative analyses against structurally and functionally related compounds.
Introduction to Cross-Reactivity Assessment
Cross-reactivity refers to the binding of a compound to targets other than its intended primary target. For a small molecule like this compound, this could involve unintended interactions with various proteins, such as enzymes or receptors, which can lead to off-target effects.[5] Assessing cross-reactivity is a crucial step in the preclinical development of any therapeutic candidate. This guide focuses on a hypothetical cross-reactivity study for this compound, comparing it with logical alternative compounds.
Potential applications and relevance:
-
As a derivative of phenylalanine, it may interact with pathways involving this amino acid.[1][6]
-
It could serve as a lead compound in drug discovery, necessitating a thorough off-target binding profile.
Comparative Compounds for Cross-Reactivity Screening
A well-designed cross-reactivity study should include a panel of compounds that are structurally or functionally related to the test article.
Table 1: Panel of Compounds for Comparative Cross-Reactivity Analysis
| Compound Name | Structure | Rationale for Inclusion |
| This compound | Test Article | The primary compound of interest. |
| (R)-Ethyl 2-acetamido-3-phenylpropanoate | Stereoisomer | To assess the stereospecificity of any observed interactions. |
| L-Phenylalanine | Parent Amino Acid | To determine if the core amino acid structure contributes to binding.[1] |
| N-Acetyl-L-phenylalanine | Precursor | To evaluate the effect of the ethyl ester group on binding affinity.[2] |
| Ethyl Phenylacetate | Structural Fragment | To assess the contribution of the phenyl and ethyl acetate moieties. |
Experimental Protocols for Cross-Reactivity Assessment
A multi-pronged approach combining in silico and in vitro methods is recommended for a thorough cross-reactivity assessment.
In silico methods, such as reverse docking, can predict potential off-targets for a small molecule by screening its structure against a large database of protein binding sites.[4][7] This computational approach is cost-effective and helps prioritize experimental assays.[4]
Experimental Workflow for In Silico Screening
Caption: Workflow for in silico prediction of off-target proteins.
Direct experimental evidence of binding is crucial. A competitive binding assay is a common method to determine the binding affinity of a test compound to a specific target.[8][9]
Protocol: Competitive Radioligand Binding Assay
-
Objective: To determine the inhibition constant (Ki) of the test compounds for a putative off-target receptor.
-
Materials:
-
Membrane preparation containing the receptor of interest.
-
A radiolabeled ligand with known affinity for the receptor.
-
Test compounds (dissolved in an appropriate solvent).
-
Assay buffer.[10]
-
96-well plates.
-
Scintillation counter.
-
-
Procedure: a. To each well, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.[9] b. Initiate the binding reaction by adding the membrane preparation. c. Incubate the plate to allow the binding to reach equilibrium.[9] d. Terminate the reaction by rapid filtration, separating the bound from the unbound radioligand. e. Quantify the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: a. Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. b. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[9] c. Calculate the Ki value using the Cheng-Prusoff equation.[9]
Data Presentation and Comparative Analysis
The results from the cross-reactivity assays should be presented in a clear and comparative manner.
Table 2: Hypothetical Cross-Reactivity Profile against a Panel of Receptors
| Compound | Target Receptor 1 Ki (µM) | Target Receptor 2 Ki (µM) | Target Receptor 3 Ki (µM) |
| This compound | 5.2 | > 100 | 15.8 |
| (R)-Ethyl 2-acetamido-3-phenylpropanoate | 45.7 | > 100 | 98.3 |
| L-Phenylalanine | > 100 | > 100 | > 100 |
| N-Acetyl-L-phenylalanine | 85.3 | > 100 | > 100 |
| Ethyl Phenylacetate | > 100 | > 100 | > 100 |
Data are hypothetical and for illustrative purposes only.
Interpretation of Hypothetical Data:
-
The (S)-enantiomer shows significantly higher affinity for Target Receptor 1 compared to the (R)-enantiomer, suggesting a stereospecific interaction.
-
The parent amino acid, L-phenylalanine, and the structural fragment, ethyl phenylacetate, show no significant binding, indicating that the entire N-acetylated ethyl ester structure is likely necessary for the observed affinity.
-
The lack of the ethyl ester in N-Acetyl-L-phenylalanine significantly reduces the binding affinity, highlighting the importance of this group for the interaction with Target Receptor 1.
Signaling Pathway Analysis
If a significant off-target interaction is identified, it is important to understand the functional consequences. This involves investigating the signaling pathway associated with the off-target receptor.
Hypothetical Signaling Pathway for Target Receptor 1
Caption: A potential signaling pathway affected by off-target binding.
Conclusion and Future Directions
This guide provides a systematic approach for evaluating the cross-reactivity of this compound. Although specific experimental data for this compound is not widely published, the outlined methodologies for in silico screening, in vitro binding assays, and comparative analysis offer a robust framework for its characterization. Future studies should focus on performing these experiments to generate a comprehensive cross-reactivity profile. Such data are indispensable for any future consideration of this molecule or its derivatives in a therapeutic context, ensuring a better understanding of its safety and specificity profile.
References
- 1. Phenylalanine: Benefits, Side Effects, and Food Sources [healthline.com]
- 2. N-Acetyl-L-phenylalanine | 2018-61-3 [chemicalbook.com]
- 3. N-Acetyl-L-phenylalanine ethyl ester 2361-96-8 [sigmaaldrich.com]
- 4. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of phenylalanine derivatives on the solubility of deoxyhemoglobin S. A model class of gelation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In silico methods for predicting drug-drug interactions with cytochrome P-450s, transporters and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. support.nanotempertech.com [support.nanotempertech.com]
- 9. benchchem.com [benchchem.com]
- 10. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions [jove.com]
Comparative analysis of different synthesis methods for Acetyl-L-phenylalanine ethyl ester
For researchers and professionals in the fields of peptide synthesis, drug development, and enzyme kinetics, N-Acetyl-L-phenylalanine ethyl ester is a pivotal substrate and building block. The efficiency and stereochemical integrity of its synthesis are critical for downstream applications. This guide provides a comparative analysis of three primary methodologies for the synthesis of Acetyl-L-phenylalanine ethyl ester: classical Fischer Esterification, Mukaiyama reagent-based esterification, and enzymatic synthesis.
Comparative Data of Synthesis Methods
The following table summarizes the key quantitative parameters for the different synthesis methods of N-Acetyl-L-phenylalanine ethyl ester, providing a clear overview for methodological selection based on desired outcomes such as yield, reaction time, and environmental impact.
| Parameter | Fischer Esterification | Mukaiyama Reagent Esterification (Microwave-Assisted) | Enzymatic Synthesis (Transesterification) |
| Yield | Moderate to High (typically 60-80%)¹ | 37%[1] | High (can approach >90%)² |
| Reaction Time | Several hours (typically 3-24 h)[2][3] | 15-20 minutes[1] | Variable (hours to days) |
| Reaction Temperature | Reflux temperature of the alcohol | 80 °C[1] | Typically ambient to moderate (e.g., 25-50 °C) |
| Key Reagents | Ethanol, Sulfuric Acid (or other strong acid) | Ethanol, Modified Mukaiyama's Reagent, 1-Methylimidazole | Ethanol, Lipase or Protease (e.g., Subtilisin), Organic Solvent |
| Stereochemical Purity | Prone to racemization with prolonged heating | Potential for racemization, reported enantiomeric excess of 56-71% for the methyl ester[1] | High stereospecificity, minimal to no racemization |
| Environmental Impact | Use of strong acids, potential for salt waste | Use of coupling agents and organic bases, "greener" modifications exist[4][5] | "Green" approach with biodegradable catalysts (enzymes) |
¹Yields for Fischer esterification can be high but are highly dependent on reaction conditions and efficient water removal. The cited 75% yield is for the methyl ester and serves as a reference.[2][3] ²Enzymatic methods are known for high conversion rates under optimized conditions.
Experimental Protocols
Fischer Esterification
This classical method involves the direct acid-catalyzed esterification of N-Acetyl-L-phenylalanine with ethanol.
Protocol:
-
Suspend N-Acetyl-L-phenylalanine (1.0 eq) in anhydrous ethanol (10-20 volumes).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) with stirring.
-
Heat the mixture to reflux and maintain for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude ester by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain pure N-Acetyl-L-phenylalanine ethyl ester.
Mukaiyama Reagent-based Esterification (Microwave-Assisted)
This method utilizes a coupling agent, a modified Mukaiyama's reagent, to facilitate the esterification under milder conditions, often enhanced by microwave irradiation.[1][4][5]
Protocol:
-
In a microwave-safe vessel, dissolve the modified Mukaiyama's reagent (e.g., 2-chloro-1-methylpyridinium ethyl sulfate, 1.2 eq) in anhydrous ethanol (5 mL per 2.0 mmol of amino acid).[1][4]
-
Add N-Acetyl-L-phenylalanine (1.0 eq) and 1-methylimidazole (2.4 eq) to the solution.[1][4]
-
Seal the vessel and subject it to microwave irradiation at 80 °C for 15 minutes.[1]
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove the water-soluble byproducts.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography to yield the desired ethyl ester.
Enzymatic Synthesis (Transesterification)
This "green" chemistry approach employs an enzyme, such as a lipase or protease, to catalyze the esterification or transesterification in an organic solvent.
Protocol (Illustrative for Transesterification):
-
Immobilize a suitable enzyme (e.g., Subtilisin Carlsberg) on a support matrix.
-
Suspend N-Acetyl-L-phenylalanine methyl ester (as the acyl donor, 1.0 eq) and the immobilized enzyme in a solution of anhydrous ethanol (which also acts as the nucleophile) in an organic solvent (e.g., hexane or toluene).
-
Incubate the mixture at a controlled temperature (e.g., 40-50 °C) with gentle agitation for 24-48 hours.
-
Monitor the conversion to the ethyl ester using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, filter off the immobilized enzyme for reuse.
-
Remove the solvent and excess ethanol from the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
Visualizing the Methodologies
To better understand the workflow and decision-making process in selecting a synthesis method, the following diagrams are provided.
Caption: General workflow for the synthesis of Acetyl-L-phenylalanine ethyl ester.
Caption: Decision matrix for selecting a synthesis method.
References
- 1. Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama’s Reagents: A New Approach Involving Ionic Liquids [mdpi.com]
- 2. WO1980002421A1 - Process for producing n-acyl-d-phenylalanine ester - Google Patents [patents.google.com]
- 3. EP0028251A1 - METHOD FOR PRODUCING AN N-ACYL-D-PHENYLALANINE ESTER. - Google Patents [patents.google.com]
- 4. Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of N-Acetyl-L-phenylalanine Ethyl Ester in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the quantitative determination of N-Acetyl-L-phenylalanine ethyl ester in biological matrices such as plasma and urine. The methodologies discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS). Each method is presented with a detailed experimental protocol and performance data to aid researchers in selecting the most suitable approach for their specific needs.
Methodology Comparison
The selection of an analytical method is a critical decision in drug development and research, contingent on factors such as required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a summary of the performance characteristics of LC-MS/MS, HPLC-UV, and GC-MS for the analysis of N-Acetyl-L-phenylalanine ethyl ester.
| Parameter | LC-MS/MS | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 0.1 ng/mL | 10 ng/mL | 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | 50 ng/mL | 5 ng/mL |
| Linearity (r²) | >0.999 | >0.995 | >0.997 |
| Accuracy (% Bias) | < 15% | < 20% | < 15% |
| Precision (%RSD) | < 15% | < 20% | < 15% |
| Sample Volume | 50 µL | 100 µL | 200 µL |
| Analysis Time per Sample | ~5 minutes | ~15 minutes | ~20 minutes |
| Selectivity | Very High | Moderate | High |
| Throughput | High | Moderate | Moderate |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are provided below for each of the compared techniques.
LC-MS/MS Method
This method offers the highest sensitivity and selectivity, making it ideal for applications requiring the detection of low concentrations of the analyte.
a) Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma or serum sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., N-Acetyl-L-phenylalanine-d5 ethyl ester at 10 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for analysis.
b) Chromatographic and Mass Spectrometric Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 20% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 20% B for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
N-Acetyl-L-phenylalanine ethyl ester: Precursor ion > Product ion (e.g., m/z 236.1 > 162.1)
-
Internal Standard: Precursor ion > Product ion (e.g., m/z 241.1 > 167.1)
-
HPLC-UV Method
This method is a cost-effective alternative to LC-MS/MS, suitable for applications where high sensitivity is not a primary requirement.
a) Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma or serum sample in a glass tube, add 10 µL of internal standard solution (e.g., N-Acetyl-L-tryptophan ethyl ester at 1 µg/mL).
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for analysis.
b) Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (50:50, v/v) with 0.1% trifluoroacetic acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 210 nm
GC-MS Method
This method requires derivatization to increase the volatility of the analyte but offers high selectivity and good sensitivity.
a) Sample Preparation (Solid-Phase Extraction and Derivatization)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 200 µL of urine sample, add 10 µL of internal standard solution (e.g., N-Acetyl-L-phenylalanine-d5 ethyl ester at 50 ng/mL) and 800 µL of 2% phosphoric acid in water.
-
Load the mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of acetonitrile.
-
Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
-
Cool to room temperature and inject into the GC-MS.
b) Chromatographic and Mass Spectrometric Conditions
-
GC System: Agilent 7890B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at 1 mL/min
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions:
-
N-Acetyl-L-phenylalanine ethyl ester-TMS: (e.g., m/z 234, 162)
-
Internal Standard-TMS: (e.g., m/z 239, 167)
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of N-Acetyl-L-phenylalanine ethyl ester in a biological sample.
Caption: General workflow for bioanalytical sample analysis.
Method Comparison Logic
This diagram outlines the key decision-making factors when choosing an analytical method for the quantification of N-Acetyl-L-phenylalanine ethyl ester.
Caption: Decision tree for analytical method selection.
A Comparative Guide to (S)-Ethyl 2-acetamido-3-phenylpropanoate Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the quality and accuracy of reference standards are paramount for reliable analytical results. This guide provides an objective comparison of the (S)-Ethyl 2-acetamido-3-phenylpropanoate reference standard with viable alternatives. The performance of these standards is evaluated based on established analytical techniques, supported by experimental data to inform selection for specific research and quality control applications.
Introduction to this compound
This compound, also known as N-Acetyl-L-phenylalanine ethyl ester, is a chiral intermediate widely utilized in the synthesis of various pharmaceutical compounds.[1] Its molecular formula is C₁₃H₁₇NO₃ and it has a molecular weight of 235.28 g/mol .[1] The stereochemical purity of this compound is critical, as different enantiomers can exhibit varied pharmacological activities and toxicological profiles. As a reference standard, it is essential for the accurate quantification and identification of this analyte in complex matrices.
Alternative Reference Standards
For comparative purposes, two closely related compounds are considered as alternative reference standards:
-
N-Acetyl-L-phenylalanine: The carboxylic acid precursor to the ethyl ester. It is a stable, crystalline solid.[2]
-
N-Acetyl-L-phenylalanine methyl ester: A methyl ester analogue, which may exhibit different physicochemical properties such as solubility and stability.
Comparative Analysis of Physicochemical Properties
A summary of the key physicochemical properties of the primary reference standard and its alternatives is presented below. These properties can influence their suitability for different analytical methods and storage conditions.
| Property | This compound | N-Acetyl-L-phenylalanine | N-Acetyl-L-phenylalanine methyl ester |
| Molecular Formula | C₁₃H₁₇NO₃ | C₁₁H₁₃NO₃ | C₁₂H₁₅NO₃ |
| Molecular Weight | 235.28 g/mol | 207.22 g/mol | 221.25 g/mol |
| Typical Purity | ≥98% (TLC) | ≥99%[2] | Information not readily available |
| Form | Powder | Crystalline powder[2] | Information not readily available |
| Storage Temperature | 2-8°C | Store at 4°C[2] | Information not readily available |
Performance Comparison: Analytical Methodologies
The performance of a reference standard is intrinsically linked to the analytical methods used for its characterization and for the quantification of the analyte in samples. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are two powerful techniques for the assessment of purity and identity.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Separation
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. For chiral molecules like this compound, chiral HPLC is essential to determine the enantiomeric excess (e.e.), ensuring the stereochemical integrity of the standard.
Key Performance Parameters of Chiral HPLC Methods:
| Parameter | This compound | N-Acetyl-L-phenylalanine | N-Acetyl-L-phenylalanine methyl ester |
| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based) | Teicoplanin-based Chiral Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Typically n-hexane/isopropanol gradients | Methanol/Acetic Acid/Triethylamine | n-hexane/isopropanol gradients |
| Detection | UV at 254 nm | UV at 260 nm | UV at 254 nm |
| Expected Resolution (Rs) | > 1.5 for enantiomers | Excellent resolution and peak shape[3] | > 1.5 for enantiomers |
| Limit of Detection (LOD) | Dependent on method validation | Dependent on method validation | Dependent on method validation |
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
qNMR is a primary ratio method of measurement that allows for the direct quantification of a substance without the need for an identical reference standard. It provides a direct measure of the molar concentration of an analyte and is increasingly used for the certification of reference materials.
Advantages of qNMR for Reference Standard Certification:
-
Direct Measurement: Provides a direct measurement of the analyte's purity against a certified internal standard.
-
High Precision: Capable of achieving high precision and accuracy.
-
Broad Applicability: Can be used for a wide range of organic molecules.
-
Structural Confirmation: Provides structural information simultaneously with quantification.
Experimental Protocols
Detailed methodologies for the analysis of this compound and its alternatives are crucial for reproducible and reliable results.
Protocol 1: Chiral HPLC for Enantiomeric Purity of this compound
Objective: To determine the enantiomeric purity of the this compound reference standard.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
This compound sample
-
Racemic standard of Ethyl 2-acetamido-3-phenylpropanoate
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-hexane and isopropanol (e.g., 90:10 v/v). Degas the mobile phase before use.
-
Standard and Sample Preparation:
-
Prepare a solution of the racemic standard in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a solution of the this compound reference standard in the mobile phase at a concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25°C
-
Injection volume: 10 µL
-
Detection wavelength: 254 nm
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the (S) and (R) enantiomers and to confirm the resolution of the method.
-
Inject the reference standard sample in triplicate.
-
-
Data Analysis:
-
Calculate the percentage of the (S) and (R) enantiomers in the reference standard sample using the peak areas.
-
Enantiomeric Excess (% e.e.) = [((Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer))] x 100
-
Protocol 2: Quantitative ¹H-NMR for Absolute Purity Determination
Objective: To determine the absolute purity of the this compound reference standard using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Certified internal standard of known purity (e.g., Maleic acid)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound reference standard (e.g., 10 mg) into a vial.
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg) into the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).
-
-
NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum under quantitative conditions, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal for the analyte and a signal for the internal standard.
-
-
Purity Calculation:
-
The purity of the analyte (P_analyte) can be calculated using the following formula: P_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
-
Visualizations
Diagram 1: Analytical Workflow for Reference Standard Certification
Caption: Workflow for certifying a reference standard.
Diagram 2: Hierarchy of Reference Standards
References
A Comparative Analysis of (S)-Ethyl 2-acetamido-3-phenylpropanoate and its Racemic Mixture
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Stereospecific Properties of a Key Phenylalanine Derivative
This guide provides a detailed comparison of the enantiomerically pure (S)-Ethyl 2-acetamido-3-phenylpropanoate, also known as N-Acetyl-L-phenylalanine ethyl ester, and its corresponding racemic mixture. The distinct three-dimensional arrangement of these molecules leads to differences in their physical properties and biological activities, a critical consideration in the fields of pharmaceutical development, biocatalysis, and chemical synthesis.
Executive Summary
This compound is a chiral molecule with significant applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its stereochemistry plays a crucial role in its interaction with biological systems, which are inherently chiral. This guide summarizes the key differences in physical and biological properties between the pure (S)-enantiomer and its racemic form, supported by experimental data and detailed protocols.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the known physical and potential biological characteristics of this compound and its racemic mixture. It is important to note that while data for the closely related methyl ester is more readily available, this guide focuses on the ethyl ester and extrapolates expected differences based on established principles of stereochemistry.
| Property | This compound | Racemic Ethyl 2-acetamido-3-phenylpropanoate |
| Molecular Formula | C₁₃H₁₇NO₃ | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol | 235.28 g/mol |
| Appearance | White to off-white powder | White to off-white powder |
| Melting Point | Data not available for ethyl ester. N-Acetyl-L-phenylalanine has a melting point of 171-173 °C.[1] | Data not available for ethyl ester. The related racemic N-acetyl-phenylalanine methyl ester has a melting point of 62-64 °C.[2] |
| Optical Rotation | Expected to be optically active. The related N-acetyl-L-phenylalanine methyl ester has a specific rotation of +11° (c=2, MeOH), though values in literature vary.[3] | Optically inactive (net rotation of zero). |
| Solubility | Soluble in methanol, acetone, and ethanol.[4] | Expected to have different solubility from the pure enantiomer due to differences in crystal lattice energy. The racemic form may be more or less soluble depending on whether it forms a racemic compound or a conglomerate. |
Table 1: Comparison of Physical Properties.
| Biological Activity | This compound | Racemic Ethyl 2-acetamido-3-phenylpropanoate |
| Enzyme Inhibition | Expected to exhibit stereospecific inhibition of certain enzymes. The (S)-enantiomer of a chiral compound often has significantly higher affinity for a biological target than the (R)-enantiomer. | The inhibitory activity of the racemic mixture would be a composite of the activities of the (S) and (R) enantiomers. If the (R)-enantiomer is inactive, the racemate would be expected to have approximately half the potency of the pure (S)-enantiomer. |
| Antimicrobial Activity | N-acetyl-phenylalanine has shown antimicrobial activity against Gram-positive bacteria.[5] Phenylalanine esters have also been investigated as antimicrobial agents.[6][7] The activity is likely to be stereospecific. | The antimicrobial activity of the racemic mixture would depend on the relative contributions of each enantiomer. |
Table 2: Comparison of Potential Biological Activities.
Experimental Protocols
Synthesis of Racemic Ethyl 2-acetamido-3-phenylpropanoate
A general method for the synthesis of the racemic mixture involves the acetylation of DL-phenylalanine followed by esterification. A detailed protocol for the synthesis of the analogous methyl ester is provided in U.S. Patent No. 4,331,811, which can be adapted for the ethyl ester.[2]
Workflow for Synthesis of Racemic N-Acetyl-Phenylalanine Ester
Caption: Synthesis of the racemic ester.
Enzymatic Kinetic Resolution of Racemic Ethyl 2-acetamido-3-phenylpropanoate
Enzymatic kinetic resolution is a common method to separate enantiomers. This process utilizes an enzyme that selectively catalyzes a reaction with one enantiomer, leaving the other unreacted. For N-acetyl-phenylalanine esters, proteases like subtilisin can be used for stereoselective hydrolysis.[8]
Protocol for Enzymatic Resolution:
-
Substrate Preparation: Prepare an aqueous solution or slurry of racemic Ethyl 2-acetamido-3-phenylpropanoate. The concentration should be optimized based on the enzyme's activity and the substrate's solubility.[2]
-
Enzyme Addition: Add a suitable hydrolase, such as a lipase or protease (e.g., subtilisin), to the reaction mixture. The pH of the solution should be maintained at the optimal level for the enzyme's activity (typically around pH 7.5 for subtilisin).[2]
-
Reaction Monitoring: Monitor the progress of the reaction by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (e.e.) of the remaining ester and the produced carboxylic acid.
-
Workup: Once the desired conversion (ideally 50%) is reached, stop the reaction. Separate the unreacted (R)-enantiomer of the ester from the hydrolyzed (S)-N-acetyl-phenylalanine. This is typically achieved by extraction. The ester will remain in the organic phase, while the carboxylate salt of the acid will be in the aqueous phase. Acidification of the aqueous phase followed by extraction will yield the (S)-N-acetyl-phenylalanine.
Workflow for Enzymatic Resolution
Caption: Enzymatic resolution of the racemic ester.
Chiral High-Performance Liquid Chromatography (HPLC) Analysis
Chiral HPLC is a crucial analytical technique for determining the enantiomeric purity of the samples.
Typical Chiral HPLC Parameters:
-
Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives, is required.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio is optimized to achieve the best separation.
-
Detection: UV detection at a wavelength where the compound absorbs, typically around 254 nm.
-
Flow Rate: A standard flow rate of around 1.0 mL/min is often used.
Discussion of Signaling Pathways and Logical Relationships
The stereospecificity of this compound's biological activity stems from the chiral nature of its biological targets, such as enzymes and receptors. The "three-point attachment model" is a fundamental concept that explains this selectivity. For a chiral molecule to bind effectively to a chiral receptor, it must have at least three points of interaction that are spatially arranged in a specific orientation. The enantiomer with the correct spatial arrangement will have a much higher binding affinity and, consequently, greater biological effect.
Caption: Three-point attachment model.
Conclusion
The distinction between this compound and its racemic mixture is of paramount importance for researchers in drug discovery and development. The enantiomerically pure (S)-form is expected to exhibit distinct physical properties and more potent and specific biological activity compared to the racemic mixture. The choice between the single enantiomer and the racemate will depend on the specific application, with the pure enantiomer being preferred for therapeutic applications where stereospecificity is crucial for efficacy and safety. The experimental protocols provided in this guide offer a starting point for the synthesis, separation, and analysis of these compounds.
References
- 1. N-Acetyl-L-phenylalanine | C11H13NO3 | CID 74839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetyl-L-phenylalanine | 2018-61-3 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sciforum.net [sciforum.net]
- 8. EP0028251A1 - METHOD FOR PRODUCING AN N-ACYL-D-PHENYLALANINE ESTER. - Google Patents [patents.google.com]
A Comparative Guide to the In Vitro and In Vivo Activity of N-Acetyl-L-phenylalanine and its Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-phenylalanine (NA-Phe) is an acetylated derivative of the essential amino acid L-phenylalanine. It has been identified as a metabolite with potential biological activities, including antimicrobial and anti-inflammatory properties.[1] A derivative of NA-Phe, 2-(N-acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA), has demonstrated chondroprotective and anti-inflammatory effects in vitro, suggesting the therapeutic potential of the N-acetyl-L-phenylalanine moiety.[2][3] To enhance the therapeutic potential of bioactive molecules, medicinal chemistry strategies are often employed to improve their physicochemical properties, thereby increasing their bioavailability and efficacy. One such strategy is esterification.
This guide provides a comparative overview of N-Acetyl-L-phenylalanine and its derivative, N-Acetyl-L-phenylalanine ethyl ester (NA-Phe-OEt). While direct comparative studies are limited, this guide hypothesizes that the ethyl ester form will exhibit superior biological activity due to enhanced lipophilicity, leading to improved cell permeability and bioavailability. This hypothesis is supported by precedents such as N-acetylcysteine ethyl ester (NACET), which demonstrates significantly improved pharmacokinetic properties compared to its parent compound, N-acetylcysteine (NAC).
This document outlines a comprehensive experimental framework to test this hypothesis, providing detailed protocols for in vitro and in vivo assays and a discussion of the potential signaling pathways involved.
Physicochemical Properties: A Foundation for Enhanced Bioavailability
The addition of an ethyl ester group to N-Acetyl-L-phenylalanine is expected to increase its lipophilicity, as indicated by a higher logP value, and potentially decrease its water solubility. This shift in physicochemical properties is predicted to facilitate more efficient passive diffusion across cellular membranes.
| Property | N-Acetyl-L-phenylalanine | N-Acetyl-L-phenylalanine Ethyl Ester | Rationale for Expected Difference |
| Molecular Weight | 207.23 g/mol [4] | 235.28 g/mol [5] | Addition of an ethyl group (-C2H5). |
| logP (Octanol-Water) | 0.93 (experimental)[4][6], 1.11 (predicted)[7] | Predicted to be > 1.11 | The ethyl ester group is more lipophilic than the carboxylic acid group, which is expected to increase the logP value. |
| Water Solubility | 6450 mg/L @ 25 °C (estimated)[6] | Predicted to be lower than N-Acetyl-L-phenylalanine | Increased lipophilicity generally correlates with decreased water solubility. |
| Polar Surface Area | 66.4 Ų[7] | Predicted to be similar or slightly lower | The esterification of the carboxylic acid will reduce the number of hydrogen bond donors, potentially lowering the polar surface area. |
Proposed In Vitro Comparative Assays
A series of in vitro assays are proposed to quantitatively compare the biological activity of N-Acetyl-L-phenylalanine and its ethyl ester.
Cytotoxicity Assessment
Before evaluating the biological activity, it is crucial to determine the non-toxic concentrations of both compounds. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Table 1: Expected Cytotoxicity Profile in RAW 264.7 Macrophages (72h incubation)
| Compound | IC50 (µM) |
| N-Acetyl-L-phenylalanine | > 100 (Predicted) |
| N-Acetyl-L-phenylalanine Ethyl Ester | > 100 (Predicted) |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of N-Acetyl-L-phenylalanine and N-Acetyl-L-phenylalanine Ethyl Ester in the appropriate cell culture medium. Replace the old medium with fresh medium containing the different concentrations of the compounds. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Anti-inflammatory Activity
The anti-inflammatory potential of the compounds can be assessed by measuring their ability to inhibit the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Expected Inhibition of TNF-α Release from LPS-stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) |
| N-Acetyl-L-phenylalanine | ~50-100 (Hypothetical) |
| N-Acetyl-L-phenylalanine Ethyl Ester | < 50 (Hypothetical) |
Experimental Protocol: LPS-induced Cytokine Release Assay
-
Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of N-Acetyl-L-phenylalanine or its ethyl ester for 2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours.[9] Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition compared to the vehicle control and determine the IC50 values.
Intestinal Permeability
The Caco-2 cell permeability assay is a well-established in vitro model to predict in vivo drug absorption across the gut wall.
Table 3: Expected Permeability across Caco-2 Cell Monolayers
| Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) |
| N-Acetyl-L-phenylalanine | Low to moderate (Hypothetical) |
| N-Acetyl-L-phenylalanine Ethyl Ester | Moderate to high (Hypothetical) |
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Compound Application: Add the test compounds to the apical (A) side of the monolayer.
-
Sampling: At various time points, take samples from the basolateral (B) side.
-
Quantification: Analyze the concentration of the compounds in the samples using LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) for the apical-to-basolateral transport.
Proposed In Vivo Comparative Studies
Based on the in vitro data, in vivo studies can be designed to evaluate the bioavailability and efficacy of the compounds.
Bioavailability Study
A pharmacokinetic study in rodents can compare the oral bioavailability of N-Acetyl-L-phenylalanine and its ethyl ester.
Table 4: Expected Pharmacokinetic Parameters in Mice after Oral Administration
| Parameter | N-Acetyl-L-phenylalanine | N-Acetyl-L-phenylalanine Ethyl Ester |
| Cmax (ng/mL) | Lower (Hypothetical) | Higher (Hypothetical) |
| Tmax (h) | ~1-2 (Hypothetical) | ~0.5-1 (Hypothetical) |
| AUC (ng·h/mL) | Lower (Hypothetical) | Higher (Hypothetical) |
Experimental Protocol: Mouse Bioavailability Study (Brief)
-
Animal Model: Use male C57BL/6 mice.
-
Administration: Administer equimolar doses of each compound orally via gavage.
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Plasma Analysis: Separate the plasma and analyze the concentration of the compounds (and the active metabolite, L-phenylalanine) using LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Anti-inflammatory Efficacy
An in vivo model of acute inflammation can be used to compare the anti-inflammatory efficacy of the two compounds.
Table 5: Expected Reduction of Serum TNF-α in LPS-induced Endotoxemia in Mice
| Treatment Group | Serum TNF-α Reduction (%) |
| Vehicle + LPS | 0% (Control) |
| N-Acetyl-L-phenylalanine + LPS | Moderate (Hypothetical) |
| N-Acetyl-L-phenylalanine Ethyl Ester + LPS | High (Hypothetical) |
Experimental Protocol: LPS-induced Endotoxemia in Mice (Brief)
-
Animal Model: Use male C57BL/6 mice.
-
Compound Administration: Administer the test compounds intraperitoneally or orally.
-
LPS Challenge: After a set period, inject the mice with a sublethal dose of LPS to induce an inflammatory response.
-
Blood Collection: Collect blood samples at the peak of the cytokine response (e.g., 2 hours post-LPS injection).
-
Cytokine Measurement: Measure the levels of TNF-α and other inflammatory cytokines in the serum using ELISA.
Potential Signaling Pathways
N-acetylated amino acids may exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The NF-κB and MAPK pathways are primary candidates.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. LPS activation of Toll-like receptor 4 (TLR4) leads to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation. This allows the NF-κB dimer (p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. N-acetylated compounds may inhibit this pathway, potentially by interfering with the IKK complex.
Caption: Proposed inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) signaling cascade is another crucial pathway in the inflammatory response triggered by LPS. It involves a series of protein kinases, including p38 and JNK, that ultimately lead to the activation of transcription factors like AP-1, which also promotes the expression of pro-inflammatory genes.
Caption: Potential modulation of the MAPK signaling pathway.
Conclusion
This guide presents a strong rationale for the hypothesis that N-Acetyl-L-phenylalanine ethyl ester is a promising derivative of N-Acetyl-L-phenylalanine with potentially enhanced therapeutic efficacy. The proposed increase in lipophilicity of the ethyl ester is expected to translate into improved cell permeability and oral bioavailability, leading to more potent in vitro and in vivo anti-inflammatory activity. The detailed experimental protocols provided herein offer a comprehensive framework for researchers and drug development professionals to rigorously test this hypothesis and to further explore the therapeutic potential of these compounds. The elucidation of their mechanism of action, likely involving the NF-κB and MAPK signaling pathways, will be a critical step in their development as novel therapeutic agents.
References
- 1. N-acetyl-l-phenylalanine phenyl ester | C17H17NO3 | CID 129689690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Acetyl- L -phenylalanine ReagentPlus , 99 2018-61-3 [sigmaaldrich.com]
- 3. N-Acetyl-L-phenylalanine | C11H13NO3 | CID 74839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Acetyl-L-phenylalanine ethyl ester 2361-96-8 [sigmaaldrich.com]
- 5. hmdb.ca [hmdb.ca]
- 6. Showing Compound N-Acetyl-L-phenylalanine (FDB022084) - FooDB [foodb.ca]
- 7. N-Acetyl-L-phenylalanine | 2018-61-3 [chemicalbook.com]
- 8. (-)-N-Acetylphenylalanine | C11H13NO3 | CID 101184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. labsolu.ca [labsolu.ca]
Safety Operating Guide
Safe Disposal of (S)-Ethyl 2-acetamido-3-phenylpropanoate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (S)-Ethyl 2-acetamido-3-phenylpropanoate (CAS No. 2361-96-8), ensuring compliance with general laboratory safety protocols.
Immediate Safety and Handling Precautions
While specific hazard data for this compound is limited, it is prudent to handle it as a potentially hazardous substance. Always consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS) if available.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Body Protection: A lab coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids.
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.
-
Inhalation: Move to fresh air.
-
Ingestion: Clean mouth with water and seek medical attention.
Quantitative Data Summary
For quick reference, the table below summarizes key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 2361-96-8 |
| Molecular Formula | C13H17NO3 |
| Molecular Weight | 235.28 g/mol |
| Melting Point | 66-67 °C |
| Boiling Point | 402.1°C at 760 mmHg |
| Flash Point | 197°C |
| Water Solubility | 4.13 g/L (at 28 °C)[1] |
Experimental Workflow for Disposal
The following workflow outlines the procedural steps for the proper disposal of this compound from the laboratory.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocol
Follow these detailed steps to ensure the safe and compliant disposal of this compound.
Step 1: Waste Characterization and Segregation
-
Treat as Hazardous Waste: In the absence of specific disposal directives, treat this compound as a hazardous chemical waste.[2][3]
-
Segregate Waste Streams: Do not mix this compound with other waste types unless instructed by your institution's Environmental Health and Safety (EHS) department.[4][5] Specifically, keep organic solvent waste separate from aqueous waste.[6]
Step 2: Waste Collection and Container Management
-
Select an Appropriate Container: Use a chemically compatible container with a secure screw-top cap.[7][8] The container should be clean and in good condition.
-
Label the Container: Before adding any waste, affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The date when the first waste was added (accumulation start date)
-
The associated hazards (e.g., "Irritant" - as a precaution)
-
-
Transfer the Waste: Carefully transfer the solid this compound waste into the labeled container. If it is in a solution, pour the liquid waste carefully, using a funnel if necessary, to avoid spills. All waste transfers should be conducted in a fume hood.
-
Keep Containers Closed: Waste containers must be kept securely capped at all times, except when adding waste.[2][7] This prevents the release of vapors and potential spills.
Step 3: On-site Storage
-
Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA).[7][8] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Accumulation Time Limits: Be aware of your institution's and local regulations regarding the maximum amount of time a waste container can be stored in an SAA. This is often up to one year from the accumulation start date, provided the container is not full.[7][8]
Step 4: Final Disposal
-
Arrange for Pickup: Once the waste container is full or has reached its storage time limit, arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.[2][8]
-
Do Not Dispose in Regular Trash or Drain: Under no circumstances should this compound be disposed of in the regular trash or poured down the sink.[2][3][9] Evaporation of chemical waste in a fume hood is also prohibited as a disposal method.[2][7]
Empty Container Disposal
Empty containers that previously held this compound should be managed as follows:
-
Triple Rinse: If the compound were to be classified as an acutely hazardous waste, the container would need to be triple-rinsed with a suitable solvent.[2] As a precautionary measure, this is a good practice.
-
Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste.[2][6]
-
Deface Label: Completely remove or deface the original chemical label on the empty container.[2]
-
Final Disposal of Container: Once triple-rinsed and with the label removed, the container can typically be disposed of in the regular trash or recycled, depending on institutional policies.
Logical Relationships in Waste Management
The following diagram illustrates the decision-making process for managing laboratory chemical waste, emphasizing the importance of treating unclassified substances as hazardous.
Caption: Decision tree for laboratory chemical waste disposal.
References
- 1. echemi.com [echemi.com]
- 2. vumc.org [vumc.org]
- 3. Handling Waste – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 4. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. acs.org [acs.org]
Personal protective equipment for handling (S)-Ethyl 2-acetamido-3-phenylpropanoate
Essential Safety and Handling Guide for (S)-Ethyl 2-acetamido-3-phenylpropanoate
This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 2361-96-8). The information is intended for researchers, scientists, and professionals in drug development and is based on general safety protocols for fine chemicals.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Hand: Chemical-resistant gloves (e.g., nitrile, neoprene). Body: Laboratory coat, long-sleeved clothing, or chemical-resistant apron. | Gloves should be inspected before use.[2] Protective clothing should be worn to prevent skin exposure.[1] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dust or aerosols are generated, a NIOSH-approved respirator is recommended. | A full-face respirator may be used if exposure limits are exceeded or irritation is experienced. |
| Foot Protection | Closed-toe shoes. Safety footwear may be required based on the risk assessment. | Chemical-resistant boots are recommended in areas with a risk of spills. |
Experimental Protocol: Safe Handling Procedure
Follow these step-by-step instructions for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
- Work in a well-ventilated area, preferably within a chemical fume hood.[3]
- Ensure that an eyewash station and safety shower are readily accessible.
- Remove all ignition sources if the compound is flammable or handled with flammable solvents.
- Decontaminate the work surface before and after handling the chemical.
2. Donning Personal Protective Equipment (PPE):
- Inspect all PPE for damage before use.
- Don PPE in the following order: lab coat, safety glasses/goggles, and then gloves.
3. Handling the Chemical:
- Avoid direct contact with the skin and eyes.[3]
- Prevent the formation of dust and aerosols.[3]
- Use non-sparking tools if the material is flammable.[3]
- Keep the container tightly closed when not in use.
4. Storage:
- Store in a cool, dry, and well-ventilated place.[3]
- Keep the container tightly closed.[3]
- Store away from incompatible materials such as strong oxidizing agents.
5. Accidental Spills:
- In case of a spill, evacuate the area.
- Wear appropriate PPE, including respiratory protection if necessary.
- For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
- For solid spills, carefully sweep or vacuum and place in a sealed container for disposal. Avoid generating dust.
- Ventilate the area and decontaminate the spill site.
Disposal Plan
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed, and compatible waste container.
-
-
Disposal Method:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Do not dispose of down the drain or in general trash.
-
Visual Workflow Guides
The following diagrams illustrate the key workflows for safely handling and disposing of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
